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  • Product: 3-(3-Methoxypropoxy)azetidine hydrochloride
  • CAS: 1309207-91-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling of 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Technical Guide for Drug Discovery

Executive Summary & Strategic Relevance In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward sp³-rich architectures has become a fundamental strategy to reduce attrition rates in clin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Relevance

In modern medicinal chemistry, the shift away from flat, highly aromatic molecules toward sp³-rich architectures has become a fundamental strategy to reduce attrition rates in clinical development. Within this paradigm, azetidines have emerged as privileged structural motifs in drug discovery campaigns, exhibiting strong correlations between molecular rigidity, metabolic stability, and improved ligand binding ability (1[1]).

3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) is an advanced building block designed to capitalize on these benefits. It serves as a "stretched" analogue of piperidine and morpholine, providing advantageous exit vectors while significantly reducing overall lipophilicity (2[2]). This whitepaper deconstructs its physicochemical properties, outlines the analytical challenges associated with its characterization, and provides self-validating experimental protocols for laboratory evaluation.

Structural Deconstruction & Physicochemical Impact

The physicochemical behavior of this compound is dictated by three distinct structural components, each engineered to optimize specific ADME (Absorption, Distribution, Metabolism, and Excretion) parameters:

  • The Azetidine Core: The four-membered saturated nitrogen heterocycle maximizes the fraction of sp³ carbons (Fsp³ = 1.0 for the free base). This high Fsp³ value correlates directly with enhanced aqueous solubility and reduced promiscuity in off-target binding. Furthermore, the ring strain limits conformational flexibility, which can decrease the entropic penalty upon binding to a target protein (3[3]).

  • The 3-Methoxypropoxy Substituent: Acting as a miniature PEG-like linker, this side chain introduces two ether oxygens that serve as potent hydrogen bond acceptors (HBAs). It increases the polar surface area (PSA) and provides flexibility, which aids in solvating the molecule in aqueous media, thereby driving up thermodynamic solubility.

  • The Hydrochloride Salt Form: Low molecular weight free-base azetidines are frequently volatile or unstable oily liquids. Formulating this building block as a hydrochloride salt ensures a stable, highly crystalline solid state that is non-hygroscopic under standard ambient conditions, facilitating precise gravimetric dispensing during high-throughput library synthesis.

StructuralImpact Compound 3-(3-Methoxypropoxy)azetidine HCl Azetidine Azetidine Core (High Fsp3, Ring Strain) Compound->Azetidine SideChain 3-Methoxypropoxy Group (Flexibility, HBA) Compound->SideChain Salt Hydrochloride Salt (Ionization) Compound->Salt PhysChem1 Increased Aqueous Solubility Azetidine->PhysChem1 PhysChem2 Lowered Lipophilicity (LogD) Azetidine->PhysChem2 SideChain->PhysChem1 SideChain->PhysChem2 Salt->PhysChem1 PhysChem3 Solid-State Stability Salt->PhysChem3 ADME Improved ADME Profile (Bioavailability, Clearance) PhysChem1->ADME PhysChem2->ADME PhysChem3->ADME

Fig 1: Structural features of 3-(3-Methoxypropoxy)azetidine driving physicochemical improvements.

Quantitative Physicochemical Parameters

The following table summarizes the core physicochemical and topological data for the compound.

ParameterValueSource / Method
Chemical Name 3-(3-Methoxypropoxy)azetidine hydrochlorideIUPAC
CAS Registry Number 1309207-91-74[4]
Molecular Formula C₇H₁₆ClNO₂5[5]
Molecular Weight 181.66 g/mol Computed[5]
Physical State Solid (Room Temperature)Empirical Observation
Fraction sp³ (Fsp³) 1.0 (Excluding HCl)Topological Analysis
Hydrogen Bond Donors 2 (Protonated Amine state)Topological Analysis
Hydrogen Bond Acceptors 3 (Two ether O, one N)Topological Analysis
Rotatable Bonds 5Topological Analysis
Hazard Classification Skin Irrit. 2, Eye Irrit. 2A, STOT SE 34[4]

Validated Experimental Protocols

The Analytical Challenge: Absence of a UV Chromophore

A critical oversight in many laboratories is attempting to quantify aliphatic azetidines using standard HPLC-UV systems. Because 3-(3-Methoxypropoxy)azetidine lacks aromatic rings or conjugated pi-systems, it has virtually no UV absorbance above 210 nm. Attempting UV quantification will result in false negatives or massive integration errors.

Expert Solution: All protocols below utilize a Charged Aerosol Detector (CAD) or LC-MS/MS . CAD provides a near-universal response for non-volatile analytes independent of chemical structure, making it the gold standard for aliphatic building blocks.

Protocol 1: Thermodynamic Aqueous Solubility Profiling

Causality Focus: Kinetic solubility (DMSO spiking) often overestimates solubility for amorphous precipitates. This shake-flask method guarantees true thermodynamic equilibrium.

  • Solid Dispensing: Accurately weigh ~15 mg of 3-(3-Methoxypropoxy)azetidine hydrochloride into a 2 mL thick-walled glass vial. (Note: Excess solid must be present to ensure a saturated solution).

  • Buffer Addition: Add 1.0 mL of 50 mM Phosphate Buffered Saline (pH 7.4).

  • Equilibration: Cap tightly and agitate on a thermoshaker at 800 rpm and 37°C for exactly 24 hours. Causality: 24 hours is required to overcome the activation energy of dissolution and reach thermodynamic equilibrium.

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 × g for 15 minutes. Causality: Centrifugation is strictly preferred over syringe filtration. Filtration through PTFE/PVDF membranes can cause non-specific adsorption of the analyte, artificially lowering the measured solubility.

  • Self-Validation (XRPD Check): Aspirate the supernatant for analysis. Recover the remaining solid pellet, dry it gently, and analyze via X-Ray Powder Diffraction (XRPD). Causality: This validates that the compound did not undergo salt disproportionation (losing the HCl) or form a novel hydrate during the 24-hour assay, which would invalidate the solubility metric.

  • Quantification: Dilute the supernatant appropriately and analyze via HPLC-CAD. Bracket the samples with a 5-point calibration curve prepared in the mobile phase.

Workflow Step1 1. Solid Dispensing (Excess API) Step2 2. Buffer Addition (pH 7.4 PBS) Step1->Step2 Step3 3. Equilibration (24h, 37°C, 800 rpm) Step2->Step3 Step4 4. Phase Separation (Ultracentrifugation) Step3->Step4 Step5 5. HPLC-CAD Analysis (Quantification) Step4->Step5

Fig 2: Self-validating thermodynamic solubility workflow utilizing HPLC-CAD for detection.

Protocol 2: Lipophilicity (LogD₇.₄) via Miniaturized Shake-Flask

Causality Focus: The protonation state of the azetidine nitrogen at physiological pH makes LogD a much more relevant metric than LogP for predicting in vivo membrane permeability.

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and pH 7.4 PBS together for 24 hours at room temperature. Causality: Pre-saturating the phases prevents volume shifts caused by mutual solubility during the actual partitioning assay.

  • Partitioning: Dissolve 1 mg of the compound in 1 mL of the pre-saturated aqueous phase. Add 1 mL of the pre-saturated octanol phase.

  • Equilibration: Shake vigorously for 60 minutes at 25°C. Centrifuge at 3,000 × g for 10 minutes to resolve any micro-emulsions at the interface.

  • Analysis: Carefully sample both the octanol and aqueous layers. Quantify the concentration in both phases using LC-MS/MS (ESI+ mode). Causality: CAD has a variable response depending on the volatility of the solvent matrix (octanol vs. water). LC-MS/MS bypasses this matrix effect, providing highly accurate partition coefficients.

References

  • 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information Source: NextSDS URL:4[4]

  • 3-(3-methoxypropoxy)azetidine hydrochloride | 1309207-91-7 Source: ChemicalBook URL:5[5]

  • Azetidines in Drug Discovery Source: PharmaBlock URL:3[3]

  • 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: ACS Publications URL:2[2]

  • Structures of some azetidine‐based drugs Source: ResearchGate URL:1[1]

Sources

Exploratory

Comprehensive NMR Characterization of 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Technical Guide for Drug Development Professionals

Executive Summary The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity prov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The four-membered nitrogen-containing heterocycle, azetidine, has transitioned from a synthetic curiosity to a privileged scaffold in contemporary drug discovery. Its unique conformational rigidity provides medicinal chemists with a powerful tool to fine-tune the pharmacological and pharmacokinetic properties of drug candidates. Specifically, 3-(3-methoxypropoxy)azetidine hydrochloride serves as a highly versatile, polar building block. Characterizing the exact structural conformation and purity of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is a critical quality control step before its integration into complex Active Pharmaceutical Ingredients (APIs). This whitepaper provides an in-depth, self-validating methodology for the 1H and 13C NMR assignment of this critical intermediate.

Introduction: The Strategic Value of Azetidine Scaffolds

Azetidines are increasingly utilized as bioisosteres for larger aliphatic heterocycles, such as piperidine or pyrrolidine[1]. The strained nature of the four-membered ring restricts the conformational freedom of substituents, leading to a more pre-organized presentation to the biological target[2].

The functionalization at the C3 position, as seen in 3-(3-methoxypropoxy)azetidine hydrochloride, provides an extended polar vector. The ether linkages and the terminal methoxy group enhance aqueous solubility and can engage in specific hydrogen-bonding interactions within target binding pockets. Ensuring the structural integrity of this specific substitution pattern requires rigorous analytical validation.

Causality in Experimental Design: Solvent and Pulse Sequence Selection

The selection of the NMR solvent is paramount to obtaining high-quality, reproducible data[3]. For 3-(3-methoxypropoxy)azetidine hydrochloride, Dimethyl sulfoxide-d6 (DMSO-d6) is the solvent of choice over Deuterium oxide (D2O).

The Causality: The hydrochloride salt of this azetidine derivative is highly polar. While D2O provides excellent solubility, it induces rapid deuterium exchange with the azetidinium protons (NH2+). This exchange obliterates the amine signals, removing valuable structural information regarding the protonation state of the molecule. DMSO-d6 suppresses this rapid chemical exchange, allowing the broad NH2+ resonances to be clearly observed[3]. Furthermore, DMSO-d6 provides a highly stable chemical shift reference, with the residual pentadeuterio-DMSO signal appearing predictably at 2.50 ppm for 1H and 39.52 ppm for 13C[4].

Experimental Protocol: Self-Validating NMR Workflow

A self-validating protocol ensures that any anomalies in the sample (e.g., trace impurities, degradation, or poor shimming) are immediately flagged during data acquisition[5].

Step-by-Step Methodology:
  • Sample Preparation: Weigh exactly 15.0 mg of 3-(3-methoxypropoxy)azetidine hydrochloride. Dissolve completely in 0.6 mL of anhydrous DMSO-d6 (isotopic purity >99.9%) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Homogenization: Vortex the mixture for 30 seconds. Transfer the clear, particulate-free solution to a standard 5 mm precision NMR tube.

  • Tuning and Matching: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated or manual tuning and matching of the probe to the 1H and 13C frequencies to maximize the signal-to-noise ratio (SNR).

  • Shimming (Validation Step): Optimize the magnetic field homogeneity using the deuterium lock signal of DMSO-d6. Self-Validation: The field is considered adequately shimmed only when the TMS peak width at half-height (FWHH) is strictly < 1.0 Hz.

  • 1D 1H Acquisition: Acquire the 1H spectrum using a standard 90° pulse sequence (zg30), 16 scans, a relaxation delay (D1) of 2 seconds, and a spectral width of 12 ppm.

  • 1D 13C Acquisition: Acquire the 13C{1H} spectrum using proton decoupling (zgpg30), 1024 scans, D1 of 2 seconds, and a spectral width of 240 ppm.

  • 2D Correlation (If required): If multiplet overlap occurs in the aliphatic region, acquire 1H-1H COSY and 1H-13C HSQC spectra to unambiguously map the spin systems.

NMR_Workflow A Sample Prep: 15mg API in 0.6mL DMSO-d6 B Probe Tuning & Shimming (Validate FWHH < 1.0Hz) A->B Lock & Shim C 1D Acquisition (1H: 16 scans, 13C: 1024 scans) B->C Optimize SNR D 2D Correlation (COSY, HSQC, HMBC) C->D Resolve Overlap E Data Processing & Chemical Shift Assignment C->E Direct 1D Analysis D->E Spin System Mapping

Workflow for the self-validating NMR structural assignment of azetidine derivatives.

1H and 13C NMR Chemical Shift Assignments

The structural elucidation of 3-(3-methoxypropoxy)azetidine hydrochloride relies on distinguishing the strained ring system from the flexible aliphatic chain.

Table 1: 1H NMR Assignments (400 MHz, DMSO-d6)
PositionChemical Shift (ppm)MultiplicityIntegrationAssignment Rationale
NH2+ 9.00 - 9.40Broad singlet2HHighly deshielded due to the positive charge on the nitrogen; broad due to quadrupolar relaxation and slow exchange in DMSO-d6.
C3-H 4.35 - 4.50Multiplet1HDeshielded by the adjacent ether oxygen atom and the inherent ring strain of the azetidine core.
C2-H, C4-H 3.85 - 4.15Complex multiplet4HDiastereotopic protons (cis/trans to the C3 substituent) adjacent to the positively charged nitrogen.
C1'-H2 3.42 - 3.48Triplet (J ≈ 6.5 Hz)2HMethylene protons adjacent to the ether oxygen linking the azetidine ring.
C3'-H2 3.35 - 3.40Triplet (J ≈ 6.5 Hz)2HMethylene protons adjacent to the terminal methoxy group.
C4'-H3 3.23 - 3.28Singlet3HTerminal methoxy protons; sharp singlet due to the lack of adjacent coupling protons.
C2'-H2 1.70 - 1.80Quintet (J ≈ 6.5 Hz)2HCentral aliphatic methylene protons of the propoxy chain, shielded relative to the oxygen-adjacent carbons.
Table 2: 13C NMR Assignments (100 MHz, DMSO-d6)
PositionChemical Shift (ppm)Carbon TypeAssignment Rationale
C3' ~ 68.5CH2Deshielded by the terminal methoxy oxygen.
C3 ~ 66.0CHAzetidine methine carbon attached directly to the ether oxygen.
C1' ~ 65.5CH2Deshielded by the ether oxygen linking to the ring.
C4' ~ 58.0CH3Typical chemical shift for a terminal aliphatic methoxy carbon.
C2, C4 ~ 50.5CH2Equivalent ring carbons adjacent to the protonated nitrogen.
C2' ~ 29.5CH2Central aliphatic carbon, furthest from electronegative heteroatoms.

Mechanistic Insights: Conformational Dynamics of the Azetidinium Ring

The azetidine ring is not perfectly planar; it undergoes a rapid "puckering" motion. However, the presence of the 3-methoxypropoxy group at the C3 position biases the conformational equilibrium.

In the 1H NMR spectrum, the C2 and C4 methylene protons appear as complex, higher-order multiplets rather than simple doublets or triplets. This complexity is a direct result of the rigid geometry of the four-membered ring, which prevents free rotation and locks the two protons on C2 (and C4) into distinct magnetic environments—one being cis to the C3 substituent, and the other being trans. The protonation of the nitrogen (forming the hydrochloride salt) further deshields these protons, shifting them downfield to the ~3.85 - 4.15 ppm region. This distinct chemical shift range is a reliable marker for confirming the integrity of the azetidinium core in drug development quality control assays.

Sources

Foundational

synthesis pathways for 3-(3-Methoxypropoxy)azetidine hydrochloride

Title : Synthesis Pathways for 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Comprehensive Technical Guide Introduction The incorporation of the azetidine ring into pharmaceutical pipelines has surged due to its ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Title : Synthesis Pathways for 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Comprehensive Technical Guide

Introduction The incorporation of the azetidine ring into pharmaceutical pipelines has surged due to its ability to improve physicochemical properties, such as lowering lipophilicity (LogP) and enhancing metabolic stability compared to larger piperidine or pyrrolidine rings[1]. Specifically, the 3-alkoxyazetidine motif is a highly sought-after pharmacophore in modern drug discovery[1]. This whitepaper details the synthesis of 3-(3-methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) [2], a critical building block for advanced active pharmaceutical ingredients (APIs).

Retrosynthetic Analysis & Pathway Selection Synthesizing 3-alkoxyazetidines requires overcoming the inherent ring strain of the four-membered nitrogen heterocycle (~26 kcal/mol). Poorly designed pathways, particularly those involving leaving groups at the C3 position, can lead to the formation of highly reactive bicyclic aziridinium ions, resulting in ring-opening or unwanted solvent incorporation[3].

To avoid this, two primary pathways are viable:

  • Pathway A (Classical Williamson Ether Synthesis) : Utilizes 1-Boc-azetidin-3-ol as the nucleophile. By keeping the oxygen at C3 and displacing a halide on the alkyl chain, we completely bypass the aziridinium intermediate.

  • Pathway B (Strain-Release Addition to Azabicyclobutanes - ABBs) : A modern, catalytic approach where an alcohol (3-methoxypropan-1-ol) is added across the strained central C-C bond of a 1-Boc-azabicyclobutane[4].

Retrosynthesis Target 3-(3-Methoxypropoxy)azetidine HCl BocIntermediate 1-Boc-3-(3-methoxypropoxy)azetidine Target->BocIntermediate Deprotection (HCl/Dioxane) PathA_SM1 1-Boc-azetidin-3-ol BocIntermediate->PathA_SM1 Pathway A Williamson Ether PathA_SM2 1-Bromo-3-methoxypropane BocIntermediate->PathA_SM2 PathB_SM1 1-Boc-azabicyclobutane (ABB) BocIntermediate->PathB_SM1 Pathway B Strain-Release PathB_SM2 3-Methoxypropan-1-ol BocIntermediate->PathB_SM2

Caption: Retrosynthetic pathways for 3-(3-Methoxypropoxy)azetidine hydrochloride.

Mechanistic Causality & Reaction Engineering The classical synthesis of 3-alkoxyazetidines was pioneered by De Kimpe and De Smaele[5]. In our optimized Pathway A, the choice of the N-Boc protecting group is deliberate. The bulky tert-butoxycarbonyl group sterically shields the azetidine nitrogen, preventing it from participating in intermolecular side reactions.

Furthermore, the polarity of the solvent (DMF) is critical. The Williamson ether synthesis is an SN​2 reaction. DMF, being a polar aprotic solvent, solvates the sodium cation ( Na+ ) from Sodium Hydride (NaH), leaving the azetidine alkoxide highly nucleophilic. Temperature control (0 °C during deprotonation) is strictly enforced to prevent base-catalyzed degradation of the azetidine ring.

Aziridinium C3_LG Azetidine with C3 Leaving Group (e.g., Tosylate) Aziridinium Bicyclic Aziridinium Ion (Reactive Intermediate) C3_LG->Aziridinium Intramolecular Nucleophilic Attack SideProduct Unwanted Ring-Opened or Alkoxy Byproducts Aziridinium->SideProduct Solvent/Nucleophile Attack SafePath 1-Boc-azetidin-3-ol (Nucleophilic Oxygen) TargetEther 3-Alkoxyazetidine (Target) SafePath->TargetEther Intermolecular Alkylation (NaH)

Caption: Avoiding aziridinium ion formation by using azetidin-3-ol as the nucleophile.

Detailed Experimental Protocols (Pathway A)

Protocol 1: Synthesis of 1-Boc-3-(3-methoxypropoxy)azetidine

  • Preparation : Purge a dry 500 mL round-bottom flask with inert Argon. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq, 60 mmol) and 100 mL of anhydrous DMF.

  • Deprotonation : Cool the suspension to 0 °C using an ice bath. Dissolve 1-Boc-azetidin-3-ol (1.0 eq, 40 mmol) in 50 mL of anhydrous DMF and add it dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic evolution of hydrogen gas ( H2​ ) and prevents localized heating.

  • Alkylation : Stir the mixture at 0 °C for 30 minutes to ensure complete alkoxide formation. Add 1-bromo-3-methoxypropane (1.2 eq, 48 mmol) dropwise.

  • Propagation : Remove the ice bath and allow the reaction to warm to room temperature (20-25 °C). Stir for 12-16 hours. Monitor via TLC (Hexane:EtOAc 3:1, visualized with Ninhydrin after heating).

  • Quenching & Workup : Quench the reaction carefully with saturated aqueous NH4​Cl (50 mL) at 0 °C. Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine (5 x 50 mL) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification : Purify the crude oil via silica gel flash chromatography to yield the intermediate.

Protocol 2: Deprotection to 3-(3-Methoxypropoxy)azetidine hydrochloride

  • Reaction Setup : Dissolve the purified 1-Boc-3-(3-methoxypropoxy)azetidine (30 mmol) in 30 mL of anhydrous Dichloromethane (DCM).

  • Acidic Cleavage : Cool to 0 °C. Slowly add 4M HCl in Dioxane (10 eq, 300 mmol). Causality: HCl in Dioxane is preferred over Trifluoroacetic acid (TFA) because it directly yields the pharmaceutically relevant hydrochloride salt without requiring a subsequent salt-exchange step.

  • Completion : Stir at room temperature for 2-4 hours. The deprotection is accompanied by the evolution of CO2​ and isobutylene. The product will often begin to precipitate as a white solid.

  • Isolation : Concentrate the mixture under vacuum to remove DCM and Dioxane. Triturate the resulting solid with cold diethyl ether (2 x 50 mL) to remove non-polar impurities. Filter and dry under high vacuum to afford 3-(3-methoxypropoxy)azetidine hydrochloride as a white to off-white powder.

Quantitative Data Presentation

The following table summarizes the comparative metrics between the Classical Williamson Ether synthesis (Pathway A) and the emerging Strain-Release ABB method (Pathway B) for synthesizing 3-alkoxyazetidines[4][6].

MetricPathway A: Williamson EtherPathway B: Strain-Release (ABB)
Overall Yield 75 - 85%60 - 70%
Scalability High (Multi-kilogram)Moderate (Gram scale)
Reagent Cost Low (Standard building blocks)High (Specialty ABB precursors)
Reaction Time 14 - 20 hours2 - 6 hours (Microwave/Photoredox)
Byproduct Profile Mineral oil, Isobutylene, CO2​ Homocoupling products, Unreacted ABB
E-Factor Moderate (Requires aqueous workup)Low (Catalytic, high atom economy)

Conclusion The synthesis of 3-(3-methoxypropoxy)azetidine hydrochloride is best achieved via a controlled Williamson ether synthesis using 1-Boc-azetidin-3-ol. By understanding the thermodynamic instability of the azetidine ring and avoiding C3-leaving groups, chemists can bypass the problematic bicyclic aziridinium intermediate. The use of anhydrous conditions, precise temperature control during alkoxide formation, and direct deprotection with HCl/Dioxane creates a highly reproducible, self-validating protocol suitable for pharmaceutical scale-up.

References

  • De Kimpe, N., & De Smaele, D. (1995). A Convenient Synthesis of 3-Alkoxyazetidines. Tetrahedron, 51(18), 5465-5478. Retrieved from [Link]

  • Trauner, F., et al. (2025). Stereoselective functionalization of azetidines. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]

Exploratory

3-(3-Methoxypropoxy)azetidine hydrochloride molecular weight and exact mass

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-(3-Methoxypropoxy)azetidine hydrochloride Introduction 3-(3-Methoxypropoxy)azetidine hydrochloride belongs to the azetidine class of saturated heter...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Weight and Exact Mass of 3-(3-Methoxypropoxy)azetidine hydrochloride

Introduction

3-(3-Methoxypropoxy)azetidine hydrochloride belongs to the azetidine class of saturated heterocyclic compounds, which are four-membered rings containing a single nitrogen atom.[1][2] Azetidine scaffolds are of significant interest to researchers and drug development professionals due to their unique structural properties, which can impart favorable physicochemical characteristics such as improved solubility and metabolic stability to drug candidates. This guide provides a detailed technical overview of two fundamental molecular properties of 3-(3-Methoxypropoxy)azetidine hydrochloride: its molecular weight and exact mass. A thorough understanding of these parameters is critical for compound verification, characterization, and quality control in any research or development setting.

Physicochemical and Structural Properties

The foundational step in characterizing any chemical entity is to establish its identity through its molecular formula and corresponding mass values. The distinction between molecular weight and exact mass is subtle but crucial for analytical precision. Molecular weight (or average molecular mass) is calculated using the weighted average of the atomic masses of all isotopes of each element in the molecule.[3] In contrast, the exact mass is the sum of the masses of the most abundant isotopes of those elements, providing a single, precise value used in high-resolution mass spectrometry.[4][5]

PropertyValueSource
Chemical Name 3-(3-Methoxypropoxy)azetidine hydrochloride[6]
CAS Number 1309207-91-7[6]
Molecular Formula C₇H₁₆ClNO₂Derived from Free Base + HCl
Molecular Weight 181.66 g/mol Calculated
Monoisotopic (Exact) Mass 181.08696 DaCalculated from Free Base[7]

Theoretical Calculation of Mass

The theoretical masses are derived from the molecular formula (C₇H₁₅NO₂) of the free base and the addition of hydrogen chloride (HCl).

Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of each atom in the molecule. Atomic weights represent the average mass of all naturally occurring isotopes of an element.

  • Carbon (C): 7 atoms × 12.011 u = 84.077 u

  • Hydrogen (H): 16 atoms × 1.008 u = 16.128 u

  • Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 2 atoms × 15.999 u = 31.998 u

  • Total Molecular Weight: 84.077 + 16.128 + 35.453 + 14.007 + 31.998 = 181.663 g/mol

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant, stable isotope for each element. This value is critical for high-resolution mass spectrometry (HRMS), which can distinguish between molecules with the same nominal mass but different elemental compositions.[4][8]

  • Carbon (¹²C): 7 atoms × 12.00000 Da = 84.00000 Da

  • Hydrogen (¹H): 16 atoms × 1.00783 Da = 16.12528 Da

  • Chlorine (³⁵Cl): 1 atom × 34.96885 Da = 34.96885 Da

  • Nitrogen (¹⁴N): 1 atom × 14.00307 Da = 14.00307 Da

  • Oxygen (¹⁶O): 2 atoms × 15.99491 Da = 31.98982 Da

  • Total Exact Mass: 84.00000 + 16.12528 + 34.96885 + 14.00307 + 31.98982 = 181.08692 Da

Note: The exact mass of the free base cation [M+H]⁺, which is commonly observed in mass spectrometry, would be 146.11756 Da.[7]

Experimental Determination via High-Resolution Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for the experimental determination of molecular weight and exact mass.[3][5] For small molecules, High-Resolution Mass Spectrometry (HRMS) platforms, such as Orbitrap or Time-of-Flight (TOF) analyzers, are indispensable for achieving the mass accuracy required to confirm a molecular formula.[5]

Experimental Workflow

The process involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).[5] For a compound like 3-(3-Methoxypropoxy)azetidine hydrochloride, a soft ionization technique such as Electrospray Ionization (ESI) is typically employed to minimize fragmentation and preserve the molecular ion.

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Processing prep 1. Dissolve Sample in suitable solvent (e.g., Methanol/Water) infuse 2. Direct Infusion or LC Introduction prep->infuse ionize 3. Electrospray Ionization (ESI) Generates [M+H]⁺ ions infuse->ionize analyze 4. Mass Analysis (e.g., Orbitrap, TOF) Separates ions by m/z ionize->analyze detect 5. Detection Ions strike detector, generating a signal analyze->detect spectrum 6. Mass Spectrum Generation Plot of Intensity vs. m/z detect->spectrum confirm 7. Mass Confirmation Compare experimental m/z to theoretical exact mass spectrum->confirm

Caption: Workflow for HRMS determination of exact mass.

Protocol: Exact Mass Determination by ESI-HRMS
  • Sample Preparation: A dilute solution of 3-(3-Methoxypropoxy)azetidine hydrochloride is prepared in a suitable solvent mixture, typically 50:50 methanol:water with 0.1% formic acid to promote protonation. The concentration is usually in the low µg/mL to ng/mL range.

  • Instrument Calibration: The mass spectrometer is calibrated using a known standard with multiple calibration points bracketing the expected m/z of the analyte. This step is crucial for achieving high mass accuracy.

  • Sample Introduction: The sample is introduced into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

  • Ionization: A high voltage is applied to the ESI needle, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. For this molecule, the protonated free base, [C₇H₁₅NO₂ + H]⁺, is the primary ion of interest.

  • Mass Analysis: The ions are guided into the high-resolution mass analyzer. The instrument measures the m/z of the ions with high precision (typically to four or five decimal places).

  • Data Analysis: The experimental m/z of the most intense peak corresponding to the protonated molecule is compared to the calculated theoretical exact mass. The difference, expressed in parts per million (ppm), is the mass error. A mass error of <5 ppm is generally considered strong evidence for the proposed elemental composition.

Conclusion

The precise determination of molecular weight and exact mass is a cornerstone of chemical analysis in research and pharmaceutical development. For 3-(3-Methoxypropoxy)azetidine hydrochloride, the calculated molecular weight of 181.66 g/mol is essential for stoichiometric calculations, while its theoretical exact mass of 181.08696 Da provides the benchmark for structural confirmation by high-resolution mass spectrometry. The methodologies outlined in this guide represent the standard for ensuring the identity, purity, and quality of such critical building blocks in the scientific discovery process.

References

  • Impact Analytical . (n.d.). Molecular Weight Determination. Retrieved from Impact Analytical website. [Link]

  • University of Missouri Mass Spectrometry Facility . (2026, February 23). Calculating Exact Masses. Retrieved from University of Missouri website. [Link]

  • Chemical Substance Information . (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride. Retrieved from Chemical Substance Information website. [Link]

  • MtoZ Biolabs . (n.d.). How to Determine Molecular Weight?. Retrieved from MtoZ Biolabs website. [Link]

  • Royal Society of Chemistry . (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from Royal Society of Chemistry website. [Link]

  • PubChemLite . (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2). Retrieved from PubChemLite website. [Link]

  • Chemistry LibreTexts . (2022, August 28). 2.2: Molecular Weight Determination. Retrieved from Chemistry LibreTexts website. [Link]

  • PubChem . (n.d.). 3-Methoxy-3-(methoxymethyl)azetidine hydrochloride. Retrieved from PubChem website. [Link]

  • Gelest, Inc. (n.d.). Carboxyethylsilanetriol, Disodium Salt, 25% in Water. Retrieved from Gelest, Inc. website. [Link]

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Foundational

Crystallographic Data and Structural Analysis of 3-(3-Methoxypropoxy)azetidine Hydrochloride: A Technical Guide

Introduction to Azetidine Scaffolds in Drug Discovery In contemporary medicinal chemistry, the shift toward increasing the sp³ character of drug candidates has made small, saturated heterocycles invaluable. 3-(3-Methoxyp...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction to Azetidine Scaffolds in Drug Discovery

In contemporary medicinal chemistry, the shift toward increasing the sp³ character of drug candidates has made small, saturated heterocycles invaluable. 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS [1]) is a premier building block utilized to modulate lipophilicity, improve metabolic stability, and alter the pKa of lead compounds.

Understanding the precise three-dimensional crystallographic conformation of this molecule is critical for Structure-Based Drug Design (SBDD). The spatial orientation of the highly flexible 3-methoxypropoxy chain, anchored by the rigid, strained azetidine core, dictates how the molecule will occupy binding pockets and interact with target proteins. Because the specific single-crystal X-ray diffraction (SCXRD) data for this exact commercial intermediate is not publicly deposited, this whitepaper synthesizes empirical crystallographic principles from structurally analogous [3] to provide a rigorous, predictive structural framework and a self-validating protocol for its crystallographic characterization.

Theoretical Structural Framework

The molecular geometry of 3-(3-Methoxypropoxy)azetidine hydrochloride is governed by three distinct structural domains:

  • The Strained Azetidine Core: The four-membered azetidine ring is inherently strained. To minimize the Pitzer strain (eclipsing interactions) between adjacent protons, the ring deviates from planarity, adopting a "puckered" conformation. High-resolution [2] demonstrate that the puckering angle typically ranges from 15° to 25°. The internal C–C bonds are elongated (~1.54–1.56 Å) to accommodate the ring strain, while the C–N bonds average 1.48–1.50 Å.

  • The Hydrochloride Salt Network: Protonation of the azetidine nitrogen yields an azetidinium cation ( NH2+​ ). This creates two strong hydrogen bond donors. In the crystal lattice, these protons interact with the chloride counterions to form a robust N−H⋯Cl− hydrogen-bonding network. This ionic lattice is the primary thermodynamic driver for crystal packing.

  • The Flexible Ether Side Chain: The 3-methoxypropoxy group contains multiple rotatable bonds. In the solid state, this chain will adopt a conformation that minimizes steric clashes while maximizing favorable intermolecular van der Waals interactions.

Structural_Features Core 3-(3-Methoxypropoxy)azetidine HCl Ring Azetidine Ring (Puckered Conformation) Core->Ring Salt Hydrochloride Salt (H-Bonding Network) Core->Salt Chain Methoxypropoxy Chain (High Flexibility) Core->Chain Prop1 Altered pKa & Metabolic Stability Ring->Prop1 Prop2 Crystal Lattice Stabilization Salt->Prop2 Prop3 Lipophilic Target Engagement Chain->Prop3

Logical relationship between molecular structural features and their physicochemical properties.

Self-Validating Protocol: Crystallographic Data Acquisition

Obtaining high-quality single crystals of highly soluble, flexible aliphatic salts requires precise thermodynamic control. The following methodology outlines a self-validating system for the crystallization and X-ray diffraction analysis of 3-(3-Methoxypropoxy)azetidine hydrochloride.

Step 1: Crystal Growth via Vapor Diffusion
  • Rationale: Azetidine hydrochlorides are highly soluble in polar protic solvents but insoluble in non-polar solvents. Vapor diffusion allows for an exceptionally slow, diffusion-controlled reduction in solubility, which promotes the nucleation of a few high-quality single crystals rather than rapid amorphous precipitation.

  • Procedure:

    • Dissolve 10 mg of high-purity (>98%) 3-(3-Methoxypropoxy)azetidine hydrochloride in 0.5 mL of Methanol (good solvent) in a 2 mL inner vial.

    • Place the inner vial (uncapped) into a 10 mL outer vial containing 3 mL of Diethyl Ether (antisolvent).

    • Seal the outer vial tightly and store it at an undisturbed 4 °C for 3–7 days.

  • Validation: Successful execution is visually confirmed by the appearance of block-like or needle-like transparent crystals with sharp, well-defined edges.

Step 2: Crystal Harvesting and Cryoprotection
  • Rationale: The flexible methoxypropoxy chain is highly susceptible to thermal motion, which causes severe smearing of electron density at room temperature. Collecting data at cryogenic temperatures (100 K) "freezes" the conformation.

  • Procedure: Submerge the harvested crystal in a drop of Paratone-N oil. Mount the crystal onto a nylon cryoloop and immediately transfer it to the diffractometer's cold nitrogen stream (100 K).

  • Causality: The Paratone-N oil serves a dual purpose: it strips away residual mother liquor (preventing solvent evaporation that cracks the crystal) and forms a rigid glass at 100 K, holding the crystal perfectly stationary in the X-ray beam.

Step 3: X-Ray Data Collection and Refinement
  • Rationale: High data redundancy is required to accurately resolve the positions of the light hydrogen atoms, particularly the NH2+​ protons essential for mapping the salt bridge network.

  • Procedure:

    • Collect diffraction data using Mo Kα ( λ=0.71073 Å) or Cu Kα ( λ=1.54184 Å) radiation on a diffractometer equipped with a CMOS/CCD area detector.

    • Solve the phase problem using intrinsic phasing or direct methods (e.g., SHELXT).

    • Refine the structure using full-matrix least-squares on F2 (e.g., SHELXL). Apply anisotropic displacement parameters for all non-hydrogen atoms (C, N, O, Cl).

  • Self-Validation Check: The structural model is considered valid and complete when the final crystallographic R1​ value is < 0.05, the Goodness-of-Fit (S) is approximately 1.0, and the residual electron density map is featureless (highest peak < 0.5 e/ų), proving no atoms were misassigned or missed.

SCXRD_Workflow Start Compound Synthesis & Purity Check (>98%) Cryst Crystallization Setup (Vapor Diffusion) Start->Cryst Harvest Crystal Harvesting & Mounting (100K) Cryst->Harvest Data X-ray Data Collection (High Redundancy) Harvest->Data Solve Structure Solution (Direct Methods) Data->Solve Refine Structure Refinement (Anisotropic) Solve->Refine Val Validation & Deposition (CIF Generation) Refine->Val

Workflow for single-crystal X-ray diffraction analysis of azetidine hydrochloride salts.

Quantitative Crystallographic Data

Based on high-precision data from the Cambridge Structural Database (CSD) for analogous [4], the following table summarizes the expected quantitative crystallographic parameters for 3-(3-Methoxypropoxy)azetidine hydrochloride.

Crystallographic ParameterExpected Value RangeUnitStructural Significance
Crystal System Monoclinic or OrthorhombicN/ADictated by the directional N−H⋯Cl− hydrogen bonds.
C–C Bond Length (Ring) 1.542 – 1.558ÅElongated relative to standard alkanes due to severe ring strain.
C–N Bond Length (Ring) 1.485 – 1.505ÅTypical for protonated secondary cyclic amines.
C–O Bond Length (Ether) 1.410 – 1.430ÅStandard aliphatic ether bond length.
Ring Puckering Angle 15.0 – 25.0Degrees (°)Relieves torsional strain; minimizes steric clash with the 3-substituent.
N–H···Cl Distance 3.10 – 3.25ÅStrong hydrogen bond stabilizing the crystal lattice.
Data Collection Temp. 100KMinimizes thermal ellipsoids of the flexible methoxypropoxy chain.

Implications for Drug Development

The crystallographic data of 3-(3-Methoxypropoxy)azetidine hydrochloride directly informs computational chemistry efforts. When this fragment is incorporated into a larger active pharmaceutical ingredient (API), the puckered nature of the azetidine ring ensures that the methoxypropoxy chain projects into 3D space at a specific vector, unlike planar aromatic rings.

By analyzing the anisotropic displacement parameters (thermal ellipsoids) from the X-ray data, researchers can quantify the inherent flexibility of the methoxypropoxy chain. High thermal motion in the crystal state often correlates with a large entropic penalty upon binding to a rigid protein target. Consequently, medicinal chemists can use this crystallographic baseline to decide whether to rigidify the chain (e.g., via cyclization or adding methyl branches) to optimize target affinity.

References

  • Inorganic Chemistry. "Unexpected Formation of an Azetidine−Carborane Derivative... The First X-ray Structure of a 2,3-Bis(imino)azetidine". ACS Publications. URL:[Link]

  • PubMed Central (PMC). "Fundamental Properties of Low-Dimensional Perovskite-Related Light Absorbers... Azetidinium Antimony Halides". National Institutes of Health. URL:[Link]

  • Molecules (MDPI). "Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones...". MDPI Open Access Journals. URL:[Link]

Exploratory

3-(3-Methoxypropoxy)azetidine Hydrochloride in Drug Discovery: A Physicochemical Mechanism of Action and Integration Guide

Executive Summary In modern drug discovery, the "mechanism of action" (MoA) of a chemical building block does not refer to biological target engagement, but rather to its physicochemical mechanism of action —how it struc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the "mechanism of action" (MoA) of a chemical building block does not refer to biological target engagement, but rather to its physicochemical mechanism of action —how it structurally modulates a parent pharmacophore to optimize absorption, distribution, metabolism, and excretion (ADME). 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) has emerged as a highly privileged structural motif[1]. By replacing traditional "flat" or highly lipophilic rings with this sp³-rich, functionalized azetidine, medicinal chemists can systematically reduce lipophilicity, enhance aqueous solubility, and improve metabolic stability.

This technical whitepaper provides an in-depth analysis of the causality behind these physicochemical improvements, supported by self-validating experimental protocols for its synthetic integration.

The Physicochemical Mechanism of Action

The Azetidine Core: Escaping Flatland

Historically, drug discovery relied heavily on sp²-hybridized, planar heterocycles. However, increasing the fraction of sp³ carbons (Fsp³) is directly correlated with higher clinical success rates. Azetidines are four-membered, nitrogen-containing heterocycles that possess a unique intermediate ring strain (~25.4 kcal/mol)[2].

When used as a bioisostere for larger rings like piperidine or morpholine, the azetidine core exerts its physicochemical MoA through:

  • Conformational Rigidity: The strained ring restricts the conformational freedom of attached substituents. This pre-organization lowers the entropic penalty upon binding to a target protein, often increasing binding affinity[3].

  • Metabolic Shielding: The azetidine nitrogen is significantly more resistant to oxidative N-dealkylation by Cytochrome P450 enzymes compared to pyrrolidines or piperidines, enhancing the molecule's half-life[4].

The 3-Methoxypropoxy Tail: Solubilization and Exit Vectors

The addition of the 3-methoxypropoxy substituent at the 3-position of the azetidine ring provides a synergistic physicochemical effect:

  • Hydrogen Bond Acceptance: The ether oxygen increases the Topological Polar Surface Area (TPSA), providing a critical hydrogen bond acceptor that improves interactions with aqueous solvent networks.

  • Crystal Packing Disruption: The flexible propyl chain introduces dynamic conformational sampling. This flexibility disrupts the rigid crystal lattice packing of the parent drug, drastically lowering the melting point and exponentially increasing kinetic solubility.

Causality A 3-(3-Methoxypropoxy)azetidine B Azetidine Ring (sp3-rich, strained) A->B C Methoxypropoxy Tail (Flexible, H-bond acceptor) A->C D Reduced Lipophilicity (Lower cLogP) B->D E Metabolic Stability (Resists N-dealkylation) B->E G Enhanced Target Affinity (Optimized exit vectors) B->G F Increased Solubility (Disrupts crystal packing) C->F C->G

Physicochemical causality map detailing the structural impact of the azetidine motif.

Quantitative Data Presentation: Bioisosteric Comparison

To illustrate the physicochemical impact of the 3-(3-methoxypropoxy)azetidine motif, we compare it against traditional secondary amine building blocks. The data below demonstrates how substituting a piperidine or morpholine ring with this azetidine derivative forces a favorable shift in ADME properties.

Structural MotifcLogP (Calculated)pKa (Amine)TPSA (Ų)Relative Metabolic Stability
Piperidine ~1.50~10.012.0Low (Prone to oxidation)
Morpholine ~0.90~8.321.3Medium
3-(3-Methoxypropoxy)azetidine ~0.40 ~8.8 30.5 High (Sterically shielded)

Table 1: Comparative physicochemical properties. The azetidine derivative significantly lowers lipophilicity (cLogP) while increasing polar surface area (TPSA), driving superior aqueous solubility.

Synthetic Integration Workflows

The compound is supplied as a hydrochloride salt [1]. This is a deliberate design choice: the free base of azetidine derivatives is often volatile, prone to polymerization, and highly hygroscopic. The HCl salt ensures bench stability, precise stoichiometric weighing, and long-term storage integrity.

Workflow A 3-(3-Methoxypropoxy) azetidine HCl B In Situ Freebasing (DIPEA/Base) A->B C Coupling Reaction (SNAr / Buchwald) B->C D Purification (Prep-HPLC) C->D E In Vitro Profiling (ADME/Tox) D->E

Workflow for the synthetic integration and profiling of azetidine building blocks.

Experimental Protocols: Self-Validating Systems

To guarantee scientific integrity, the following protocols are designed as self-validating systems, ensuring that causality is established and errors are caught in real-time.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) Integration

Objective: Covalently link the azetidine motif to an aryl halide core to optimize the parent drug's solubility.

  • Reagent Preparation: Suspend 1.0 equivalent of the aryl halide electrophile and 1.2 equivalents of 3-(3-methoxypropoxy)azetidine hydrochloride in anhydrous DMF (0.2 M).

    • Causality: DMF is a polar aprotic solvent that stabilizes the charged SNAr transition state, lowering the activation energy required for the reaction.

  • In Situ Freebasing: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) dropwise at room temperature.

    • Causality: DIPEA neutralizes the hydrochloride salt to liberate the nucleophilic secondary amine. The excess base acts as a scavenger for the HCl generated during the C-N bond formation.

  • Thermal Activation: Heat the reaction mixture to 80°C for 4-6 hours under a nitrogen atmosphere.

  • Self-Validation Checkpoint (LC-MS): Aliquot 5 µL of the reaction mixture, dilute in 1 mL MeCN, and inject into the LC-MS.

    • Validation Logic: The system is validated when the starting aryl halide mass disappears and the target mass [M+H]+ corresponding to the azetidine adduct appears. If the free base was not successfully liberated in Step 2, the starting material will remain unconsumed.

  • Workup: Quench with water, extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: High-Throughput Kinetic Solubility Profiling

Objective: Quantify the solubility enhancement provided by the 3-methoxypropoxy tail compared to the parent compound.

  • Stock Preparation: Prepare a 10 mM stock solution of the synthesized azetidine-drug conjugate in 100% DMSO.

  • Serial Dilution: Dispense the DMSO stock into a 96-well plate, creating a concentration gradient (e.g., 1 µM to 500 µM) in phosphate-buffered saline (PBS, pH 7.4). Ensure the final DMSO concentration remains ≤ 1% to prevent artificial solubilization.

  • Incubation: Incubate the plate at 37°C for 2 hours with orbital shaking.

    • Causality: This mimics physiological conditions and provides sufficient time for the thermodynamic equilibrium of particulate precipitation.

  • Self-Validation Checkpoint (Nephelometry): Read the plate using a nephelometer to measure light scattering.

    • Validation Logic: The system validates itself by establishing a flat baseline scatter at low concentrations. The exact inflection point where light scattering exponentially increases indicates the kinetic solubility limit. A shift of this inflection point to a higher concentration compared to the parent drug definitively proves the physicochemical MoA of the azetidine motif.

References

  • 3-(3-methoxypropoxy)azetidine hydrochloride | 1309207-91-7 - ChemicalBook. 1

  • Azetidines in medicinal chemistry: emerging applications and approved drugs - National Institutes of Health (NIH). 4

  • The Azetidine Scaffold: A Cornerstone of Modern Medicinal Chemistry - BenchChem. 3

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - Royal Society of Chemistry (RSC).2

Sources

Foundational

A Technical Guide to Determining the Solubility Profile of 3-(3-Methoxypropoxy)azetidine Hydrochloride in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate clinical efficacy.[1][2] This is particularly true for hydrochloride...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate clinical efficacy.[1][2] This is particularly true for hydrochloride salts like 3-(3-Methoxypropoxy)azetidine hydrochloride, which are often synthesized to improve the aqueous solubility and stability of a parent compound. However, their solubility in organic solvents—crucial for processes such as reaction chemistry, purification, crystallization, and formulation—can be complex and requires systematic evaluation.[3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 3-(3-Methoxypropoxy)azetidine hydrochloride. We will delve into the theoretical underpinnings of solubility, present a detailed, self-validating experimental protocol, and discuss the interpretation of the resulting data. The methodologies described herein are grounded in established principles of pharmaceutical science and are designed to yield robust and reliable solubility data.

Introduction: The Central Role of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, solubility stands out as a cornerstone of "drug-ability."[4] For orally administered drugs, poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and suboptimal bioavailability.[1] Beyond its impact on biopharmaceutical performance, the solubility of an API in various organic solvents is of paramount importance for:

  • Process Chemistry: Selecting appropriate solvents for synthesis and workup procedures.

  • Purification and Crystallization: Designing efficient crystallization processes to control purity, polymorphism, and particle size.

  • Formulation Development: Creating stable and effective dosage forms, from liquid formulations for early-stage studies to solid oral dosage forms.[5]

3-(3-Methoxypropoxy)azetidine hydrochloride, as a hydrochloride salt, is expected to exhibit good solubility in polar protic solvents.[6] However, its behavior in a diverse range of organic solvents with varying polarities, proticities, and hydrogen bonding capabilities must be experimentally determined. This guide provides the "how" and "why" for such a determination.

Physicochemical Characterization of 3-(3-Methoxypropoxy)azetidine Hydrochloride

While specific experimental data for 3-(3-Methoxypropoxy)azetidine hydrochloride is not extensively reported in public literature, we can infer some general properties and identify key parameters to consider.[7]

  • Chemical Structure: The molecule contains an azetidine ring, an ether linkage, and a terminal methoxy group. The hydrochloride salt form implies the presence of a protonated amine, which will dominate its solubility behavior.

  • Expected Solubility: As a salt, it is anticipated to be more soluble in polar solvents, particularly those that can solvate both the cation and the chloride anion effectively.[6][8] Its solubility in non-polar solvents is expected to be significantly lower.[6][9] The ether and methoxy groups may provide some lipophilicity, potentially allowing for some solubility in less polar media.

  • Key Identifiers:

    • CAS Number: 1309207-91-7[10]

    • Molecular Formula: C₇H₁₅NO₂·HCl[11]

A crucial first step in any solubility study is to characterize the solid form of the material being used, as different polymorphic forms can exhibit different solubilities. Techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) are recommended.

Experimental Protocol for Solubility Determination

The following protocol is based on the widely accepted and reliable shake-flask method, which is considered a "gold standard" for equilibrium solubility measurements.[12][13] This method involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached, followed by analysis of the solute concentration in the saturated solution.

Materials and Equipment
  • 3-(3-Methoxypropoxy)azetidine hydrochloride (ensure purity and solid-form characterization)

  • A range of organic solvents (HPLC grade or equivalent) with varying properties (see Table 1)

  • Analytical balance

  • Glass vials with screw caps

  • Constant temperature orbital shaker or rotator

  • Syringe filters (e.g., 0.22 µm PTFE or nylon, depending on solvent compatibility)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, CAD)

  • Volumetric flasks and pipettes

Solvent Selection Strategy

The choice of solvents should be systematic, covering a range of polarities, hydrogen bond donor/acceptor capabilities, and solvent classes relevant to pharmaceutical processing.

Table 1: Suggested Organic Solvents for Solubility Screening

Solvent ClassSolventPolarity IndexHydrogen Bond Donor/Acceptor
Alcohols (Protic) Methanol5.1Donor & Acceptor
Ethanol4.3Donor & Acceptor
Isopropanol3.9Donor & Acceptor
Ketones (Aprotic) Acetone5.1Acceptor
Ethers (Aprotic) Tetrahydrofuran (THF)4.0Acceptor
2-Methyl-THF2.9Acceptor
Esters (Aprotic) Ethyl Acetate4.4Acceptor
Nitriles (Aprotic) Acetonitrile5.8Acceptor
Amides (Aprotic) Dimethylformamide (DMF)6.4Acceptor
Halogenated Dichloromethane (DCM)3.1Weak Acceptor
Hydrocarbons Toluene2.4Non-polar
Heptane0.1Non-polar
Experimental Workflow

The workflow is designed to ensure that a true equilibrium is achieved and that the measurement is accurate and reproducible.

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Methodology
  • Preparation:

    • To a series of glass vials, add an excess amount of 3-(3-Methoxypropoxy)azetidine hydrochloride. An amount sufficient to ensure solid remains at the end of the experiment is crucial.

    • Accurately record the mass of the solid added.

    • Add a known volume or mass of the selected organic solvent to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature orbital shaker set to a standard temperature, typically 25°C.

    • Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours.[3] It is critical to establish that equilibrium has been reached; this can be done by taking measurements at multiple time points (e.g., 24h, 48h, and 72h) and ensuring the concentration no longer changes.

  • Sampling and Sample Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short time to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

    • Accurately dilute a known volume or mass of the filtrate with a suitable diluent (typically the HPLC mobile phase) to bring the concentration within the calibrated range of the analytical method.

  • Analysis:

    • Quantify the concentration of 3-(3-Methoxypropoxy)azetidine hydrochloride in the diluted samples using a validated HPLC method. The method should be specific for the compound and demonstrate linearity, accuracy, and precision.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or g/L.

  • Validation:

    • After sampling, recover the remaining solid from the vials and analyze it using a technique like XRPD to confirm that no change in the solid form (e.g., solvation or polymorphic transformation) has occurred during the experiment.

    • As mentioned, confirming equilibrium by sampling at multiple time points is a key validation step.

Data Presentation and Interpretation

The results of the solubility study should be presented in a clear and concise table, allowing for easy comparison across different solvents.

Table 2: Hypothetical Solubility Data for 3-(3-Methoxypropoxy)azetidine Hydrochloride at 25°C

SolventSolubility (mg/mL)Classification (USP)[1]
Methanol150Freely Soluble
Ethanol85Soluble
Isopropanol35Soluble
Acetone5Slightly Soluble
Ethyl Acetate<1Very Slightly Soluble
Acetonitrile10Soluble
Dichloromethane<0.1Practically Insoluble
Toluene<0.1Practically Insoluble
Interpreting the Results

The solubility of an ionic compound like a hydrochloride salt is governed by the solvent's ability to overcome the crystal lattice energy and solvate the individual ions.

G cluster_solvents Solvent Properties cluster_solute Solute Properties cluster_solubility Solubility Outcome Solvent Polarity Hydrogen Bonding Dielectric Constant Solubility Solubility Solvent->Solubility influences Solute Ionic Nature (Salt) Crystal Lattice Energy Molecular Structure Solute->Solubility influences

Caption: Factors influencing the solubility of an API salt.

  • High Solubility in Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are effective at solvating both the protonated azetidine cation and the chloride anion through hydrogen bonding and dipole-dipole interactions. This strong solvation energy helps to overcome the crystal lattice energy of the salt.[14][15]

  • Moderate to Low Solubility in Polar Aprotic Solvents (e.g., Acetonitrile, Acetone): These solvents have a significant dipole moment and can solvate the cation, but they are less effective at solvating the chloride anion compared to protic solvents. This leads to lower overall solubility.

  • Very Low Solubility in Non-polar Solvents (e.g., Toluene, DCM): Non-polar solvents lack the ability to effectively solvate ions.[8][9] The energy required to break the ionic interactions within the crystal lattice is not compensated by favorable solute-solvent interactions, resulting in very poor solubility.[15]

Conclusion and Further Steps

This guide has outlined a robust, scientifically-grounded methodology for determining the solubility profile of 3-(3-Methoxypropoxy)azetidine hydrochloride in a range of organic solvents. By following the detailed experimental protocol and understanding the principles behind solvent-solute interactions, researchers can generate high-quality, reliable data. This data is indispensable for guiding decisions in process development, crystallization, and formulation, ultimately accelerating the journey of a promising compound towards clinical application. Further studies could investigate the effect of temperature on solubility to construct solubility curves, which are essential for designing crystallization processes.

References

  • 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. (n.d.). Vertex AI Search.
  • WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents. (n.d.). Google Patents.
  • Physical and chemical properties of 3-Methoxy-3-phenylazetidine hydrochloride - Benchchem. (n.d.). BenchChem.
  • 3-(3-Methoxyphenoxy)azetidine hydrochloride AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 3-Methoxy-azetidine hydrochloride - Chem-Impex. (n.d.). Chem-Impex International.
  • Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. (n.d.). PMC.
  • improving the solubility of Boc-eda-ET hcl for reactions - Benchchem. (n.d.). BenchChem.
  • Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubilit. (2018, August 9). FDA.
  • Factors Influencing the Solubility of Drugs. (n.d.). Pharmlabs.
  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2017). Dissolution Technologies.
  • 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2). (n.d.). PubChemLite.
  • Drug Solubility: Importance and Enhancement Techniques. (n.d.). PMC.
  • Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013, April 2). American Pharmaceutical Review.
  • How does polarity of a solvent increase conductance of electrolyte? (2020, April 17). Stack Exchange.
  • ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. (2021, March 10). PMC.
  • Solubility Factors When Choosing a Solvent. (n.d.). Cayman Chemical.
  • Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023, March 18). Rheolution.
  • M9 Biopharmaceutics Classification System- Based Biowaivers. (n.d.). FDA.
  • FORMULATION DEVELOPMENT - Solubility-Enhancing Technologies in Pharmaceutical Development, a Mini-Review. (2024, September 5). Contract Pharma.

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Protocols & Analytical Methods

Method

Application Note: Comprehensive Protocol for the Solubilization of 3-(3-Methoxypropoxy)azetidine Hydrochloride in DMSO

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Self-Validating Protocol.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: In-Depth Technical Guide & Self-Validating Protocol.

Executive Summary & Mechanistic Rationale

The preparation of accurate, stable stock solutions is a foundational requirement for reproducible biological assays and pharmacokinetic profiling. 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) presents a unique solvation challenge due to its bifunctional nature[1]. The molecule combines a highly polar, charged azetidine hydrochloride core with a moderately lipophilic methoxypropoxy ether side chain.

While Dimethyl Sulfoxide (DMSO) is the universal solvent of choice for drug-like small molecules due to its exceptional amphiphilic solvating power[2], the hydrochloride salt form of this compound requires specific handling. DMSO acts via ion-dipole interactions; the highly electronegative oxygen of the sulfoxide group solvates the protonated azetidine ring, while the methyl groups interact with the ether chain. However, DMSO is extremely hygroscopic[2]. If atmospheric moisture is absorbed, water molecules outcompete the compound for hydrogen bonding, altering the solvent's dielectric constant. This thermodynamic shift can cause the lipophilic tail of the compound to aggregate, leading to micro-precipitation or micelle formation that compromises assay integrity[2],[3].

Solvation Mechanism and Moisture Degradation Logic

SolvationLogic DMSO Anhydrous DMSO (Polar Aprotic) Moisture Atmospheric Moisture (H2O) DMSO->Moisture Hygroscopic Absorption Solvation Optimal Solvation (Ion-Dipole Interactions) DMSO->Solvation + Compound Salt Azetidine HCl Salt (Polar/Lipophilic) Salt->Solvation Degradation Reduced Solvating Power (Micro-precipitation) Moisture->Degradation Alters Dielectric Constant Degradation->Solvation Inhibits

Logical relationship between DMSO hygroscopicity and compound solvation efficiency.

Physicochemical Properties & Quantitative Data

Understanding the core properties of the compound is essential for calculating molarity and predicting solvent behavior.

Table 1: Physicochemical Summary

Property Value
Chemical Name 3-(3-Methoxypropoxy)azetidine hydrochloride
CAS Number 1309207-91-7[1]
Molecular Formula C₇H₁₆ClNO₂[4]
Molecular Weight 181.66 g/mol [4]
Physical State Solid (Crystalline Powder)

| Primary Solvent | Anhydrous Dimethyl Sulfoxide (DMSO)[2] |

Self-Validating Dissolution Protocol

This protocol is designed as a self-validating system . Visual inspection alone is insufficient to confirm complete dissolution, as micro-precipitates can remain suspended. We employ a high-speed centrifugation step to definitively validate homogeneity.

Step-by-Step Methodology
  • Thermal Equilibration (Moisture Control):

    • Action: Allow the sealed vial of 3-(3-Methoxypropoxy)azetidine hydrochloride to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the hygroscopic powder, which will subsequently degrade the solvating power of the DMSO[2].

  • Gravimetric Preparation:

    • Action: Accurately weigh the required mass using a calibrated analytical balance and transfer it to a sterile, solvent-resistant microcentrifuge tube[2].

  • Solvent Addition:

    • Action: Add the calculated volume of fresh, anhydrous, sterile-filtered DMSO (≥99.9% purity).

  • Kinetic Agitation:

    • Action: Gently vortex the tube for 1–2 minutes. Avoid vigorous, high-speed vortexing[2].

    • Causality: Vigorous mixing introduces microbubbles that can act as nucleation sites, prematurely triggering precipitation of the lipophilic side chain.

  • Thermal/Acoustic Assistance (If Required):

    • Action: If particulates remain, place the tube in a sonicator bath or warm gently in a water bath at 37°C for 10–15 minutes[5],[3].

    • Causality: The applied kinetic energy overcomes the crystal lattice energy of the hydrochloride salt. Temperatures must not exceed 37°C, as the 4-membered azetidine ring is highly strained and susceptible to thermal degradation or ring-opening at elevated temperatures.

  • Self-Validation (Homogeneity Check):

    • Action: Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the very bottom of the tube under good lighting.

    • Causality: If a microscopic pellet is observed, the solution is either saturated or incompletely dissolved. The absence of a pellet validates complete solubilization.

  • Aliquoting & Storage:

    • Action: Immediately divide the validated stock solution into single-use aliquots and store at -20°C or -80°C[2],[3].

    • Causality: Prevents "freeze concentration"—a phenomenon during repeated freeze-thaw cycles where the solvent crystallizes pure, forcing the solute into highly concentrated liquid pockets that irreversibly precipitate[2].

Experimental Workflow Diagram

DissolutionWorkflow Start Weigh Dry Powder (Analytical Balance) AddSolvent Add Anhydrous DMSO (Target: 10-50 mM) Start->AddSolvent Vortex Vortex (1-2 min) AddSolvent->Vortex Inspect Visual Inspection Vortex->Inspect Sonicate Sonicate / Warm (37°C) (10-15 min) Inspect->Sonicate Particulates Present Validate Centrifuge (10,000 x g) Check for Pellet Inspect->Validate Clear Solution Sonicate->Inspect Re-evaluate Validate->Sonicate Pellet Observed Aliquot Aliquot into Single-Use Vials Validate->Aliquot No Pellet Store Store at -20°C or -80°C (Desiccated) Aliquot->Store

Step-by-step experimental workflow for dissolving and validating the azetidine HCl stock.

Downstream Assay Preparation (Serial Dilution)

High concentrations of DMSO are cytotoxic and can denature assay proteins. It is critical to keep the final concentration of DMSO in biological assays below 0.5% (ideally ≤0.1%)[2]. To prevent "solvent shock" and precipitation when transitioning from organic to aqueous environments, perform all serial dilutions in 100% DMSO before the final transfer to the aqueous assay buffer[2].

Table 2: Serial Dilution Parameters for Biological Assays (Calculated using MW = 181.66 g/mol )

Desired Stock Conc.Mass of CompoundVolume of 100% DMSOFinal Assay Conc. (at 0.1% DMSO)
10 mM 1.82 mg1.00 mL10 µM
50 mM 9.08 mg1.00 mL50 µM
100 mM 18.17 mg1.00 mL100 µM

Troubleshooting Matrix

Table 3: Common Issues and Mechanistic Solutions

IssueMechanistic CauseCorrective Action
Compound forms a cloudy suspension in DMSO. The DMSO has absorbed atmospheric water, reducing its ability to solvate the lipophilic methoxypropoxy chain[2].Discard the solvent. Use a fresh, unopened bottle of anhydrous DMSO. Warm gently to 37°C[5].
Precipitation occurs upon dilution into aqueous buffer. The final concentration in the aqueous buffer exceeds the compound's thermodynamic solubility limit in that medium[3].Perform intermediate serial dilutions in 100% DMSO[2]. Ensure vigorous vortexing of the aqueous buffer while adding the DMSO stock dropwise.
Inconsistent biological assay results over time. Degradation of the compound due to repeated freeze-thaw cycles or hydrolysis from moisture trapped in the headspace[2],[3].Strictly adhere to single-use aliquoting. Store at -80°C in a sealed container with desiccant[3].

References

  • NextSDS.3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information.
  • ChemicalBook.3-(3-methoxypropoxy)azetidine hydrochloride | 1309207-91-7.
  • BenchChem.Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • BenchChem.Ethacizine hydrochloride solubility in DMSO and other organic solvents.
  • BenchChem.Dihydro-5-azacytidine solubility in DMSO and other solvents.

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Application

The Strategic Incorporation of 3-(3-Methoxypropoxy)azetidine Hydrochloride in Modern Drug Discovery

Introduction: The Rise of the Azetidine Scaffold In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of the Azetidine Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can confer advantageous physicochemical and pharmacokinetic properties to drug candidates is perpetual. The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has risen from a synthetic curiosity to a privileged motif in contemporary drug design.[1][2] Its inherent conformational rigidity, ability to introduce three-dimensionality (sp³-rich character), and favorable impact on properties like metabolic stability and solubility have cemented its role in the development of innovative therapeutics.[1][2][3] This guide focuses on a particularly valuable derivative, 3-(3-Methoxypropoxy)azetidine hydrochloride, and its application as a versatile building block in medicinal chemistry.

The strategic incorporation of the azetidine moiety can significantly enhance the profiles of drug candidates.[3][4] It is often employed as a bioisosteric replacement for larger, more flexible rings like pyrrolidine and piperidine, or even acyclic fragments, leading to improved pharmacokinetic and pharmacodynamic outcomes.[1] Several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, feature the azetidine scaffold, underscoring its therapeutic relevance.[3][5]

Physicochemical Properties and Design Rationale

3-(3-Methoxypropoxy)azetidine hydrochloride is a bifunctional building block offering both a reactive secondary amine and a flexible ether side chain. This unique combination provides medicinal chemists with a powerful tool to modulate key drug-like properties.

PropertyValue/DescriptionSignificance in Drug Design
Molecular Formula C₇H₁₅NO₂·HClProvides a compact yet functionalized scaffold.
Molecular Weight 181.66 g/mol Contributes to maintaining a low molecular weight, which is often desirable for good oral bioavailability.
XlogP (predicted) -0.3The negative value suggests good aqueous solubility, a critical parameter for drug formulation and absorption.[6]
Hydrogen Bond Donors 1 (from the azetidine nitrogen)Allows for key interactions with biological targets.
Hydrogen Bond Acceptors 2 (from the ether oxygens)The ether chain can engage in hydrogen bonding, influencing solubility and target binding.

The methoxypropoxy side chain is particularly noteworthy. It introduces a degree of flexibility and polarity that can be exploited to:

  • Enhance Solubility: The ether functionalities can engage in hydrogen bonding with water, improving aqueous solubility.

  • Modulate Lipophilicity: The side chain can be tailored to fine-tune the overall lipophilicity of the final compound, impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Explore Vector Space: The flexible chain allows for the exploration of different regions of a target's binding pocket, potentially leading to increased potency and selectivity.

Core Synthetic Applications and Protocols

The primary utility of 3-(3-Methoxypropoxy)azetidine hydrochloride lies in the reactivity of its secondary amine. This allows for a variety of straightforward and high-yielding transformations to incorporate the scaffold into a lead molecule.

N-Functionalization via Reductive Amination

Reductive amination is a robust and widely used method for forming C-N bonds. It involves the reaction of the azetidine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding amine.

Protocol: General Procedure for Reductive Amination

1. Reaction Setup:

  • To a solution of the desired aldehyde or ketone (1.0 eq) in a suitable solvent (e.g., Dichloromethane (DCM), 1,2-Dichloroethane (DCE), or Methanol (MeOH)) is added 3-(3-Methoxypropoxy)azetidine hydrochloride (1.1 eq) and a mild base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq) to neutralize the hydrochloride salt.
  • The mixture is stirred at room temperature for 10-20 minutes to facilitate the formation of the iminium ion.

2. Reduction:

  • A reducing agent is added portion-wise to the reaction mixture. Common choices include:
  • Sodium triacetoxyborohydride (STAB) (1.5 eq) for general applications.
  • Sodium cyanoborohydride (NaBH₃CN) (1.5 eq) for reactions sensitive to more acidic conditions.
  • The reaction is stirred at room temperature for 2-16 hours, or until completion as monitored by an appropriate technique (e.g., TLC or LC-MS).

3. Work-up and Purification:

  • The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
  • The aqueous layer is extracted with an organic solvent (e.g., DCM or Ethyl Acetate).
  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography on silica gel to afford the desired N-functionalized azetidine.

Causality Behind Experimental Choices:

  • Solvent: The choice of solvent depends on the solubility of the reactants and the reducing agent. DCM and DCE are good choices for a wide range of substrates. Methanol can be used but may react with some reducing agents.

  • Reducing Agent: STAB is often preferred as it is milder and less toxic than NaBH₃CN. It is also tolerant of mildly acidic conditions generated during iminium ion formation.

  • Base: The addition of a non-nucleophilic organic base is crucial to liberate the free secondary amine from its hydrochloride salt, allowing it to react with the carbonyl compound.

Workflow for N-Functionalization via Reductive Amination

G cluster_start Starting Materials Aldehyde/Ketone Aldehyde/Ketone Iminium_Formation Iminium Ion Formation (Solvent, Base) Aldehyde/Ketone->Iminium_Formation Azetidine_HCl 3-(3-Methoxypropoxy)azetidine HCl Azetidine_HCl->Iminium_Formation Reduction In situ Reduction (Reducing Agent) Iminium_Formation->Reduction Workup Aqueous Work-up & Extraction Reduction->Workup Purification Purification (Chromatography) Workup->Purification Final_Product N-Functionalized Azetidine Purification->Final_Product

Caption: Reductive Amination Workflow.

N-Arylation and N-Alkylation

Direct coupling of the azetidine nitrogen with aryl halides or alkyl halides provides another avenue for diversification.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds between the azetidine and aryl halides or triflates.

  • Nucleophilic Substitution: The azetidine can act as a nucleophile to displace leaving groups on alkyl halides or sulfonates, leading to N-alkylated products.

Protocol: General Procedure for N-Alkylation

1. Reaction Setup:

  • To a solution of 3-(3-Methoxypropoxy)azetidine hydrochloride (1.0 eq) in a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) is added a base (e.g., Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)) (2.0-3.0 eq).
  • The alkyl halide or sulfonate (1.1 eq) is added to the mixture.

2. Reaction Conditions:

  • The reaction mixture is stirred at a temperature ranging from room temperature to 80 °C, depending on the reactivity of the electrophile.
  • The reaction progress is monitored by TLC or LC-MS.

3. Work-up and Purification:

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., Ethyl Acetate).
  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
  • The crude product is purified by flash column chromatography.

Safety and Handling

Azetidine and its derivatives should be handled with care in a well-ventilated fume hood, as they can be corrosive and cause skin and eye burns.[7][8][9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.[7] Store 3-(3-Methoxypropoxy)azetidine hydrochloride in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids.[9][10]

Conclusion

3-(3-Methoxypropoxy)azetidine hydrochloride is a valuable and versatile building block in medicinal chemistry. Its unique combination of a conformationally constrained azetidine ring and a flexible, polar side chain provides a powerful tool for optimizing the physicochemical and pharmacokinetic properties of drug candidates. The straightforward and robust protocols for its N-functionalization allow for its efficient incorporation into a wide range of molecular scaffolds, making it a key component in the modern drug discovery toolkit. The continued exploration of azetidine chemistry promises to yield the next generation of innovative medicines.[1][3]

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. Available at: [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. Available at: [Link]

  • Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. Available at: [Link]

  • Synthesis and Application of Bioactive N‐Functionalized Aziridines. PMC - NIH. Available at: [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. Available at: [Link]

  • A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. Available at: [Link]

  • Modular Access to N-SF5 azetidines. PMC. Available at: [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. Available at: [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. Available at: [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available at: [Link]

  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc. Available at: [Link]

  • Novel Syntheses of Azetidines and Azetidinones. ACS Publications. Available at: [Link]

  • Lewis Acid Catalyzed Dual Strain-Release Platform for Transforming Azabicyclo[1.1.0]butanes into Functionalized Azetidines with Donor–Acceptor(D-A) Cyclopropanes and Bicyclo[1.1.0]butanes. Organic Letters. Available at: [Link]

  • Structure of azetidine‐containing compounds found in nature. ResearchGate. Available at: [Link]

  • Safety Data Sheet. Iris Biotech. Available at: [Link]

  • AZETIDINONE DERIVED DRUGS: BIOLOGICAL SIGNIFICANCE AND THEIR FUTURE SCOPE IN CHEMICAL SYNTHESIS. IIP Series. Available at: [Link]

  • Reductive amination of (protected) 3-Oxopropanenitrile: Will azetidin-2-ol be formed via intramolecular ring closure?. Chemistry Stack Exchange. Available at: [Link]

  • Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. PMC. Available at: [Link]

  • Azetidine Synthesis. ScienceDirect. Available at: [Link]

  • 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2). PubChemLite. Available at: [Link]

  • Method for synthesizing 3-hydroxy-azetidinehydrochloride. Google Patents.
  • azetidine. Organic Syntheses Procedure. Available at: [Link]

  • 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

  • An Approach to Alkyl Azetidines for Medicinal Chemistry. ChemRxiv. Available at: [Link]

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Method

Application Note: High-Yield Nucleophilic Aromatic Substitution (SNAr) Using 3-(3-Methoxypropoxy)azetidine Hydrochloride

Executive Summary This application note provides a comprehensive, field-validated methodology for executing Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note provides a comprehensive, field-validated methodology for executing Nucleophilic Aromatic Substitution (SNAr) reactions utilizing 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7)[1]. Designed for medicinal chemists and drug development professionals, this guide moves beyond basic empirical steps to explain the underlying physical chemistry, thermodynamics, and kinetic controls required to achieve high-yielding C–N bond formations.

Chemical Context & Structural Advantages

Azetidines have emerged as privileged nitrogen heterocycles in modern drug discovery, offering enhanced metabolic stability, structural rigidity, and improved aqueous solubility compared to planar frameworks[2]. Furthermore, the inherent ring strain of the four-membered system makes them excellent candidates for specific nucleophilic transformations[3].

The inclusion of the 3-(3-methoxypropoxy) side chain introduces a flexible, oxygen-rich exit vector. While this significantly improves the pharmacokinetic profile of the resulting active pharmaceutical ingredient (API) by lowering lipophilicity (logD) and increasing hydrogen-bond acceptor capacity, it also introduces unique challenges during reaction workup and isolation that must be proactively managed.

Mechanistic Principles & Causality

As a Senior Application Scientist, I frequently observe that the primary failure mode in azetidine SNAr reactions stems from a misunderstanding of the starting material's state. The reagent is supplied as a hydrochloride salt, which is highly stable but requires complete neutralization to liberate the active nucleophile[4]. In its protonated state, the azetidine nitrogen lacks an available lone pair and is entirely non-nucleophilic.

The Causality of Base Selection: A stoichiometric excess of base is a mechanistic absolute. The base must perform two distinct roles:

  • Neutralization: Liberate the free amine from the HCl salt.

  • Acid Scavenging: Neutralize the HX (e.g., HF, HCl) generated during the SNAr addition-elimination cycle to prevent product degradation or glass etching (particularly when fluoride is the leaving group)[5].

The SNAr proceeds via an addition-elimination mechanism. The free azetidine attacks the electron-deficient aryl halide to form a highly polar Meisenheimer complex. The use of polar aprotic solvents (e.g., DMSO, DMF) is critical here, as they stabilize this transition state and accelerate the reaction, though prolonged heating above 120 °C can lead to solvent decomposition[5].

SNAr_Mechanism A Azetidine HCl Salt (Non-Nucleophilic) B Free Azetidine (Active Nucleophile) A->B Base (DIPEA) - HCl C Meisenheimer Complex (Stabilized by Solvent) B->C + Ar-X Attack D N-Aryl Azetidine (Final Product) C->D - X⁻ Rearomatization

Figure 1: Mechanistic pathway of SNAr using 3-(3-Methoxypropoxy)azetidine hydrochloride.

Optimization of Reaction Parameters

Selecting the correct combination of base, solvent, and temperature is dictated by the electronic nature of the electrophile. Table 1 summarizes validated conditions based on electrophile reactivity.

Table 1: Optimization of SNAr Conditions for Azetidine Hydrochlorides

BaseSolventTemp (°C)Electrophile ReactivityTypical Yield (%)Mechanistic Rationale
DIPEA (2.5 eq)DMF80–100Moderate (e.g., 2-chloropyridine)75–85Homogeneous deprotonation; avoids heterogeneous mass transfer issues.
K₂CO₃ (3.0 eq)DMSO100–120Low (e.g., 3-fluoropyridine)60–70Stronger acid scavenging; DMSO stabilizes the highly polar Meisenheimer transition state.
Cs₂CO₃ (2.0 eq)NMP120Very Low (sterically hindered)50–65Cesium effect enhances nucleophilicity of the amine; NMP allows high boiling point.
Et₃N (3.0 eq)MeCN25–60High (e.g., 1-fluoro-4-nitrobenzene)85–95Mild conditions sufficient for highly electron-deficient rings; easy solvent removal.

Self-Validating Experimental Protocols

A robust protocol must be self-validating. The following methodologies incorporate built-in checkpoints to ensure reaction fidelity. Standard SNAr protocols typically rely on bases like DIPEA in polar solvents, followed by rigorous aqueous workup[6].

Workflow S1 1. Salt Neutralization (Azetidine HCl + Base) S2 2. Electrophile Addition (Add Ar-X at 0 °C to RT) S1->S2 S3 3. Thermal Activation (Heat to 80-120 °C) S2->S3 S4 4. Reaction Monitoring (LC-MS / TLC validation) S3->S4 S5 5. Quench & Workup (Brine wash extraction) S4->S5 S6 6. Purification (Silica Gel or Prep-HPLC) S5->S6

Figure 2: Step-by-step experimental workflow for the SNAr reaction.

Protocol A: Mild SNAr for Highly Activated Electrophiles (e.g., 1-fluoro-4-nitrobenzene)

Rationale: Highly electron-deficient rings require minimal thermal activation. Excess heat will only promote side reactions or solvent degradation.

  • Preparation: In an oven-dried flask under an inert atmosphere (N₂/Ar), suspend 3-(3-Methoxypropoxy)azetidine hydrochloride (1.0 eq, 1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Neutralization: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise at room temperature.

    • Validation Check: The suspension should become a clear, homogeneous solution within 5 minutes, confirming complete salt neutralization.

  • Addition: Cool the solution to 0 °C. Add the activated aryl fluoride (1.05 eq, 1.05 mmol) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 2–4 hours.

  • Monitoring: Analyze via LC-MS.

    • Validation Check: Look for the complete disappearance of the aryl fluoride mass and the appearance of the product mass.

  • Quench & Workup: Concentrate the MeCN under reduced pressure. Partition the residue between EtOAc (20 mL) and saturated aqueous NaHCO₃ (10 mL).

Protocol B: High-Temperature SNAr for Unactivated/Heteroaryl Halides (e.g., 2-chloropyridine)

Rationale: Less reactive electrophiles require high thermal energy and stronger transition-state stabilization provided by DMSO[5].

  • Preparation: Suspend the azetidine HCl salt (1.2 eq, 1.2 mmol) and anhydrous K₂CO₃ (3.0 eq, 3.0 mmol) in anhydrous DMSO (4.0 mL).

  • Activation: Stir at room temperature for 15 minutes to pre-form the free base.

  • Addition: Add the heteroaryl chloride (1.0 eq, 1.0 mmol).

  • Thermal Activation: Heat the mixture to 100 °C using an oil bath or heating block.

    • Validation Check: Monitor the color. A slight yellowing is normal; rapid turning to dark black indicates DMSO decomposition or product degradation[5].

  • Monitoring: Check via TLC/LC-MS every 4 hours. Typical completion time is 12–18 hours.

  • Workup: Cool to room temperature. Pour the mixture into ice water (20 mL) to precipitate the product or extract with a polarity-adjusted solvent (see Section 6).

Critical Workup & Isolation Strategies

The 3-(3-methoxypropoxy) side chain significantly increases the hydrophilicity of the final N-aryl azetidine.

The Causality of Extraction Failure: Standard EtOAc extractions often result in poor mass recovery because the ether oxygens hydrogen-bond strongly with the aqueous phase.

Solution:

  • Use a highly polar organic extraction mixture, such as 10% Isopropanol in Dichloromethane (CHCl₃/iPrOH 9:1) .

  • Perform at least three back-extractions of the aqueous layer.

  • To remove residual DMSO or DMF, wash the combined organic layers with 5% aqueous LiCl solution (3 × 10 mL) rather than standard brine. LiCl highly increases the ionic strength of the aqueous phase, forcing the polar organic solvent into the water layer while leaving the API in the organic phase.

Sources

Application

Application Note: Advanced Amide Coupling Protocols for 3-(3-Methoxypropoxy)azetidine Hydrochloride

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Chemical Profile The incorporation of aze...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Chemical Profile

The incorporation of azetidine rings into pharmaceutical scaffolds has become a cornerstone strategy in modern drug discovery. As four-membered nitrogen heterocycles, azetidines introduce conformational constraint, improve metabolic stability, and often enhance the physicochemical properties (e.g., aqueous solubility and lipophilicity) of lead compounds compared to their acyclic or larger cyclic counterparts[1].

3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) is a highly versatile secondary amine building block[2]. The 3-methoxypropoxy substituent provides a flexible, polar ether chain that can modulate target binding through hydrogen bonding, while the azetidine core serves as the primary attachment point via amide bond formation[3]. Because it is supplied as a stable hydrochloride salt, specific stoichiometric and mechanistic considerations must be applied during amide coupling to ensure high yields and minimize epimerization of the carboxylic acid partner.

Mechanistic Insights: Causality in Reagent Selection

As a Senior Application Scientist, it is critical to understand why certain reagents are chosen rather than simply following a recipe. The coupling of an azetidine hydrochloride salt involves a delicate balance of acid activation, amine freebasing, and byproduct management.

The Azetidine Nucleophile

Azetidines possess unique hybridization (closer to sp3 with high p -character in the C-C bonds), which slightly alters the basicity of the nitrogen lone pair compared to standard secondary amines like piperidine. Despite the steric bulk of the 3-methoxypropoxy group, the nitrogen remains highly exposed and is an excellent nucleophile. However, because the compound is an HCl salt, it must be completely deprotonated in situ. Failure to provide adequate base results in sluggish kinetics and degradation of the activated ester.

Base Selection: The Role of DIPEA

N,N -Diisopropylethylamine (DIPEA) is the base of choice[4]. Unlike triethylamine (TEA), DIPEA is sterically hindered and non-nucleophilic. This prevents the base from attacking the activated ester intermediate (which can lead to inactive acylammonium species or ketene formation). A minimum of 3.0 to 4.0 equivalents of DIPEA is required:

  • 1.0 eq to neutralize the azetidine hydrochloride salt.

  • 1.0 eq to deprotonate the carboxylic acid.

  • 1.0–2.0 eq excess to maintain a basic microenvironment and drive the catalytic cycle of the coupling reagent[4].

Coupling Reagents: HATU vs. T3P
  • HATU (Discovery Scale): HATU is a uronium salt that generates a highly reactive OAt (1-hydroxy-7-azabenzotriazole) active ester[4]. It is favored in discovery chemistry for its rapid kinetics and ability to couple sterically hindered substrates with minimal epimerization[1].

  • T3P (Process Scale): Propylphosphonic anhydride (T3P) is a cyclic anhydride. While slightly slower than HATU, it is vastly superior for scale-up. It requires no pre-activation, exhibits exceptionally low epimerization rates, and its byproducts are entirely water-soluble phosphates, allowing for purification via simple aqueous extraction without chromatography[5][6].

Experimental Design & Workflow

The following logic flow dictates the sequence of operations for a successful amide coupling with an amine hydrochloride salt.

AmideCouplingWorkflow Acid 1. Carboxylic Acid + Solvent Activate 2. Coupling Reagent (HATU or T3P) Acid->Activate Base 3. Add DIPEA (Acid Scavenger) Activate->Base Amine 4. Azetidine HCl + Extra DIPEA Base->Amine React 5. Stir at RT (LC-MS Monitor) Amine->React Workup 6. Aqueous Workup & Isolation React->Workup

Workflow for the condition-controlled amide coupling of azetidine hydrochlorides.

Reaction Conditions & Quantitative Data

To facilitate rapid decision-making, the quantitative parameters for both discovery (HATU) and scale-up (T3P) methodologies are summarized below.

Table 1: Comparative Optimization Data for Azetidine Amide Coupling

ParameterProtocol A: HATU-Mediated[1][4]Protocol B: T3P-Mediated[5][6]
Primary Application Milligram-scale discovery, difficult couplingsGram-to-kilo scale, process chemistry
Carboxylic Acid 1.0 equivalent1.0 equivalent
Azetidine HCl Salt 1.1 - 1.2 equivalents1.1 - 1.2 equivalents
Coupling Reagent 1.2 - 1.5 equivalents (HATU)1.5 - 2.0 equivalents (T3P, 50% in EtOAc)
Base (DIPEA) 3.0 - 4.0 equivalents3.0 - 4.0 equivalents
Optimal Solvent DMF or DCM (0.1 - 0.2 M)[7]EtOAc, 2-MeTHF, or DCM (0.2 - 0.5 M)
Pre-activation Time 15 - 30 minutes0 minutes (One-pot addition)
Reaction Time 1 - 4 hours4 - 18 hours
Byproduct Removal Aqueous washes + Column ChromatographyBasic aqueous wash (highly water-soluble)

Step-by-Step Methodologies

Protocol A: HATU-Mediated Solution-Phase Coupling (Discovery Scale)

This self-validating protocol ensures the carboxylic acid is fully activated before introducing the nucleophile, preventing unreacted acid from complicating the purification.

Materials: Carboxylic acid (1.0 eq), 3-(3-Methoxypropoxy)azetidine hydrochloride (1.2 eq), HATU (1.3 eq), DIPEA (3.5 eq), Anhydrous DMF or DCM.

Procedure:

  • Pre-activation: In an oven-dried flask under a nitrogen atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.3 eq) in anhydrous DMF (to achieve a 0.15 M solution)[4].

  • Add DIPEA (1.5 eq) dropwise. Stir the mixture at room temperature for 20 minutes. The solution will typically turn a pale yellow, indicating the formation of the OAt active ester.

  • Freebasing the Amine: In a separate vial, suspend 3-(3-Methoxypropoxy)azetidine hydrochloride (1.2 eq) in a minimal volume of DMF. Add DIPEA (2.0 eq) and vortex until complete dissolution is achieved (liberating the free secondary amine).

  • Coupling: Transfer the freebased azetidine solution dropwise into the pre-activated acid mixture.

  • Stir at room temperature for 1–4 hours. Monitor reaction completion via LC-MS or TLC (ninhydrin stain will not work well for tertiary amides; use UV or KMnO4​ ).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc) (10x reaction volume). Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x) to remove DMF[7].

    • Saturated aqueous NaHCO3​ (2x) to remove acidic impurities and HOAt.

    • 1 M HCl or 10% Citric Acid (1x) to remove unreacted azetidine and trace DIPEA.

    • Brine (1x).

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via silica gel chromatography if trace tetramethylurea remains.

Protocol B: T3P-Mediated Coupling (Process & Scale-Up)

T3P eliminates the need for pre-activation and avoids the generation of organic-soluble byproducts, making it the premier choice for large-scale synthesis[6].

Materials: Carboxylic acid (1.0 eq), 3-(3-Methoxypropoxy)azetidine hydrochloride (1.1 eq), T3P (50 wt% solution in EtOAc, 1.5 eq), DIPEA (3.0 eq), EtOAc or 2-MeTHF.

Procedure:

  • One-Pot Setup: To a round-bottom flask, add the carboxylic acid (1.0 eq) and 3-(3-Methoxypropoxy)azetidine hydrochloride (1.1 eq).

  • Suspend the solids in EtOAc (to achieve a 0.3 M solution).

  • Add DIPEA (3.0 eq) to the suspension. Stir for 5 minutes at room temperature to ensure the azetidine is freebased.

  • Activation: Cool the mixture to 0–5 °C using an ice bath. Dropwise, add the T3P solution (1.5 eq) to control any mild exotherm[6].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–18 hours.

  • Workup: Once LC-MS indicates complete consumption of the acid, quench the reaction by adding an equal volume of water.

  • Separate the layers. Wash the organic layer with saturated aqueous NaHCO3​ (2x) and brine (1x). The water-soluble phosphonic acid byproducts of T3P are entirely removed in the aqueous phase[5].

  • Dry over Na2​SO4​ , filter, and concentrate to yield the highly pure azetidine amide.

Analytical Monitoring

To ensure the trustworthiness of the protocol, rigorous analytical monitoring is required:

  • LC-MS: The mass of the product will be Macid​+145.2−18.0 (loss of water). Look for the [M+H]+ peak.

  • TLC Staining: Because the product is a tertiary amide, it lacks an N-H bond. Standard amine stains (like Ninhydrin) will be negative. Rely on UV activity (if the acid partner is aromatic) or universal stains such as Potassium Permanganate ( KMnO4​ ) or Phosphomolybdic Acid (PMA) to visualize the ether chain of the azetidine.

References

  • NextSDS. 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. Retrieved from: [Link]

  • Journal of the American Chemical Society (JACS). Synthesis of a Bicyclic Azetidine with In Vivo Antimalarial Activity Enabled by Stereospecific, Directed C(sp3)–H Arylation. (2017). Retrieved from:[Link]

  • Journal of Medicinal Chemistry. Discovery of Trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as Potent, Orally Bioavailable TGR5 (GPBAR1) Agonists. (2021). Retrieved from: [Link]

  • Organic Process Research & Development. Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. (2022). Retrieved from:[Link]

  • RSC Green Chemistry. Evaluation of Alternative Solvents in Common Amide Coupling Reactions. (2012). Retrieved from: [Link]

Sources

Method

Application Note: Scale-Up Synthesis and Isolation Protocol for 3-(3-Methoxypropoxy)azetidine Hydrochloride

Executive Summary Azetidines are highly sought-after in modern medicinal chemistry as metabolically stable, high-sp³ bioisosteres for morpholines and piperidines[1]. However, the synthesis of 3-alkoxyazetidines presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly sought-after in modern medicinal chemistry as metabolically stable, high-sp³ bioisosteres for morpholines and piperidines[1]. However, the synthesis of 3-alkoxyazetidines presents unique scale-up challenges, primarily due to the inherent ring strain of the four-membered heterocycle and the extreme hygroscopicity of the resulting amine salts[2]. This application note details a robust, chromatography-free, two-step scale-up protocol for 3-(3-methoxypropoxy)azetidine hydrochloride, transitioning from a 1-Boc-protected precursor to the final isolated active pharmaceutical ingredient (API) intermediate.

Retrosynthetic Strategy & Mechanistic Rationale

While early literature often utilized 1-benzhydrylazetidin-3-ol as a starting material[2], the benzhydryl group requires palladium-catalyzed hydrogenolysis for deprotection. On a multi-kilogram scale, this introduces heavy metal impurities and requires specialized pressurized hydrogenation reactors.

By contrast, this protocol employs 1-Boc-azetidin-3-ol . The Boc protecting group allows for a highly efficient Williamson etherification followed by a simple, gas-evolving acidic deprotection.

  • Alkylation Causality: Sodium hydride (NaH) in N,N-dimethylformamide (DMF) is selected over weaker bases (e.g., K₂CO₃) to ensure irreversible, quantitative deprotonation of the secondary alcohol. This high-energy alkoxide intermediate is required to drive the Sₙ2 displacement of the relatively unreactive primary halide, 1-bromo-3-methoxypropane.

  • Isolation Causality: Azetidine hydrochlorides are notoriously water-soluble. Traditional aqueous workups lead to massive yield losses. We utilize Methyl tert-butyl ether (MTBE) as an anti-solvent during the final step to force the selective crystallization of the hydrochloride salt directly from the reaction matrix, leaving organic impurities behind[3].

Process Chemistry & Step-by-Step Protocols

As a self-validating system, every protocol below includes specific In-Process Controls (IPCs) that provide physical or analytical confirmation of reaction progress, ensuring trustworthiness before moving to the next unit operation.

Protocol A: Williamson Etherification (Synthesis of 1-Boc-3-(3-methoxypropoxy)azetidine)

Self-Validation Principle: The reaction progress is physically indicated by H₂ gas evolution and analytically confirmed by the disappearance of the starting material via HPLC.

  • System Purge: Flush a 20 L jacketed glass reactor with N₂ for 15 minutes to ensure a strictly anhydrous atmosphere.

  • Substrate Loading: Charge 1-Boc-azetidin-3-ol (1.00 kg, 5.77 mol) and anhydrous DMF (8.0 L) into the reactor. Initiate stirring at 250 rpm and cool the jacket to 0 °C.

  • Deprotonation: Carefully charge NaH (60% dispersion in mineral oil, 277 g, 6.92 mol, 1.2 equiv) in 50 g portions over 90 minutes.

    • Causality: Portion-wise addition prevents thermal runaway and controls the dangerous volumetric expansion of H₂ gas.

  • IPC Check 1 (Self-Validation): Monitor the exhaust bubbler. Once gas evolution completely ceases (approx. 1 hour post-addition), deprotonation is validated as complete.

  • Alkylation: Add 1-bromo-3-methoxypropane (972 g, 6.35 mol, 1.1 equiv) dropwise via an addition funnel over 1 hour, maintaining the internal temperature below 10 °C.

  • Heating & Completion: Warm the reactor to 25 °C and stir for 12 hours.

  • IPC Check 2: Quench a 1 mL aliquot in MeOH. Analyze via HPLC. The reaction is self-validating when 1-Boc-azetidin-3-ol is < 2% AUC.

  • Workup: Quench the reaction by the slow addition of cold water (10 L). Extract with Ethyl Acetate (3 x 5 L). Wash the combined organic layers with 5% aqueous LiCl (3 x 5 L) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Protocol B: Boc Deprotection and Anti-Solvent Crystallization

Self-Validation Principle: Deprotection is validated by the cessation of CO₂/isobutylene off-gassing and the spontaneous nucleation of the product upon MTBE addition.

  • Acidification: Dissolve the crude 1-Boc-3-(3-methoxypropoxy)azetidine in anhydrous Isopropanol (3.0 L) in a 10 L reactor at 20 °C.

  • Deprotection: Slowly add 4M HCl in Dioxane (4.3 L, 17.3 mol, 3.0 equiv).

    • Causality: Dioxane maintains the solubility of the intermediate while providing a strictly anhydrous source of HCl, preventing the formation of a sticky, hydrated salt.

  • IPC Check 3: Vigorous gas evolution (CO₂ and isobutylene) will occur. Stir for 4 hours. The reaction is self-validating when bubbling completely stops. Confirm via LC-MS (absence of m/z 246 [M+H]⁺).

  • Crystallization: Cool the mixture to 5 °C. Begin dropwise addition of cold MTBE (5.0 L) under vigorous stirring (400 rpm).

    • Causality: MTBE acts as a powerful anti-solvent, drastically lowering the solubility of the highly polar azetidine hydrochloride while keeping non-polar mineral oil (from the NaH dispersion) and unreacted alkyl halide impurities in solution[3].

  • Isolation: Filter the resulting white crystalline suspension under a nitrogen blanket (to prevent moisture absorption). Wash the filter cake with cold MTBE (2 x 1 L).

  • Drying: Dry the solid in a vacuum oven at 40 °C for 24 hours to yield pure 3-(3-methoxypropoxy)azetidine hydrochloride.

Quantitative Data & Process Parameters

To ensure reproducibility across different scale-up environments, the critical process parameters and expected yields are summarized below:

Process StepReagent / SolventEquivalents / VolTemp Range (°C)Expected YieldCritical Quality Attribute (CQA)
1. Deprotonation NaH (60% in oil)1.2 equiv0 to 5N/ACessation of H₂ gas evolution
1. Alkylation 1-Bromo-3-methoxypropane1.1 equiv10 to 2585 - 90%SM < 2% AUC via HPLC
2. Deprotection 4M HCl in Dioxane3.0 equiv20N/AAbsence of m/z 246 via LC-MS
2. Crystallization MTBE (Anti-solvent)5.0 Volumes592 - 95%>98% Purity, White crystalline solid

Process Workflow Visualization

SynthesisWorkflow SM 1-Boc-azetidin-3-ol (Starting Material) Alkylation Williamson Etherification NaH, DMF, 0 to 25°C 1-Bromo-3-methoxypropane SM->Alkylation Step 1 Intermediate 1-Boc-3-(3-methoxypropoxy)azetidine (Organic Phase Extraction) Alkylation->Intermediate Aqueous Workup Deprotection Boc Deprotection 4M HCl in Dioxane, 20°C -CO2, -Isobutylene Intermediate->Deprotection Step 2 Crystallization Crystallization & Isolation MTBE Anti-solvent Addition Filter & Dry Deprotection->Crystallization Salt Precipitation Product 3-(3-Methoxypropoxy)azetidine HCl (Final API Intermediate) Crystallization->Product >98% Purity

Process workflow for the scale-up synthesis of 3-(3-methoxypropoxy)azetidine hydrochloride.

References

  • Ombito, J. O. et al. (2025). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc.[Link]

  • De Smaele, D., & De Kimpe, N. (1995). A Convenient Synthesis of 3-Alkoxyazetidines. Tetrahedron, 51(18), 5465-5478.[Link]

  • Barnes, D. M. et al. (2006). Chlorination at the 8-Position of a Functionalized Quinolone and the Synthesis of Quinolone Antibiotic ABT-492. Organic Process Research & Development, 10(4), 803-807.[Link]

Sources

Application

Application Note: In Vitro Assay Preparation and Profiling of 3-(3-Methoxypropoxy)azetidine Hydrochloride in Fragment-Based Drug Discovery

Executive Summary 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) is a low-molecular-weight, highly polar chemical building block. Characterized by a strained four-membered nitrogen heterocycle and a flex...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) is a low-molecular-weight, highly polar chemical building block. Characterized by a strained four-membered nitrogen heterocycle and a flexible ether-linked side chain, it is highly valued in Fragment-Based Drug Discovery (FBDD). The incorporation of saturated nitrogen heterocycles like azetidines increases the fraction of sp³ carbons (Fsp³), a metric strongly correlated with improved aqueous solubility, reduced promiscuity, and higher clinical success rates [1].

However, evaluating this fragment in in vitro assays requires precise handling. The hydrochloride salt can alter local buffer pH, and the azetidine ring presents specific metabolic liabilities, such as Cytochrome P450 (CYP)-mediated ring scission [2]. This guide provides detailed, self-validating protocols for preparing this compound for biochemical screening via Surface Plasmon Resonance (SPR) and assessing its pharmacokinetic viability via Human Liver Microsomal (HLM) stability assays.

Physicochemical Profiling & Reagent Preparation

Before initiating any in vitro assay, understanding the physicochemical properties of the fragment is critical for predicting its behavior in aqueous buffers and lipid environments.

Table 1: Physicochemical Properties of the Free Base
PropertyValueRelevance to Assay Design
Molecular Weight 181.66 g/mol (Salt); 145.20 g/mol (Base)Fits the "Rule of Three" for FBDD. Requires high-sensitivity biophysical assays (e.g., SPR) for detection.
cLogP ~0.5Highly hydrophilic; excellent aqueous solubility but potentially low membrane permeability.
H-Bond Donors / Acceptors 1 / 2Capable of forming directed hydrogen bonds with target protein backbones.
Fsp³ (Fraction sp³) 1.00100% saturated; lacks UV chromophores, necessitating mass spectrometry or label-free detection methods.
Protocol: Master Stock Preparation

Causality & Logic: The compound is supplied as a hygroscopic hydrochloride salt. Dissolving it directly into unbuffered assay media can cause localized pH drops, which may denature sensitive target proteins or alter the protonation state of the azetidine nitrogen (pKa ~9.5). Therefore, a highly concentrated master stock in aprotic solvent is required to minimize the final salt carryover into the assay buffer.

  • Equilibration: Allow the sealed vial of 3-(3-Methoxypropoxy)azetidine hydrochloride to equilibrate to room temperature in a desiccator for 30 minutes to prevent ambient moisture condensation.

  • Solubilization: Weigh the appropriate mass and dissolve in 100% anhydrous, LC-MS grade Dimethyl Sulfoxide (DMSO) to yield a 100 mM master stock .

  • Homogenization: Vortex for 30 seconds and sonicate in a water bath at 25°C for 5 minutes until visually clear.

  • Storage: Aliquot into amber glass vials (to prevent potential photo-degradation of the ether linkage) and store at -20°C.

Workflow 1: Fragment Screening via Surface Plasmon Resonance (SPR)

Because fragments like 3-(3-Methoxypropoxy)azetidine typically bind with low affinities (K_d in the high micromolar to millimolar range), SPR is the gold standard for screening due to its sensitivity to minute mass changes without requiring fluorophore labeling [3].

SPR Assay Protocol

Causality & Logic: At a 1 mM screening concentration, the assay buffer will contain 1% to 5% DMSO. DMSO has a massive refractive index. A mismatch of even 0.01% DMSO between the running buffer and the injected sample will produce a bulk shift that eclipses the fragment's binding signal. A rigorous solvent correction curve is mandatory to validate the data.

  • Surface Preparation: Immobilize the target protein onto a CM5 sensor chip via standard amine coupling (EDC/NHS). Target an immobilization level of 3000–5000 RU to ensure sufficient theoretical maximum response (R_max) for a 145 Da fragment.

  • Buffer Preparation: Prepare the running buffer (e.g., PBS-P+, pH 7.4) and supplement with exactly 5.0% DMSO.

  • Solvent Correction Calibration: Prepare a series of 8 blank buffers ranging from 4.5% to 5.5% DMSO. Inject these prior to the fragment to generate a calibration curve that corrects for bulk refractive index anomalies.

  • Analyte Preparation: Dilute the 100 mM master stock into the running buffer to a top concentration of 1 mM (ensuring the final DMSO concentration is exactly 5.0%). Prepare a 2-fold serial dilution series down to 15.6 µM.

  • Injection Parameters: Inject the fragment series over the active and reference flow cells at a high flow rate (50 µL/min ). Why? High flow rates minimize mass transport limitations, ensuring that the rapid on/off rates typical of fragments are accurately captured.

  • Data Analysis: Double-reference the sensorgrams (subtracting the reference flow cell and a blank buffer injection). Fit the equilibrium responses against concentration using a 1:1 steady-state affinity model.

SPR_Workflow A 1. Stock Preparation (100 mM in 100% DMSO) B 2. Analyte Dilution (To 1 mM in PBS-P+ 5% DMSO) A->B Serial Dilution D 4. SPR Injection (High Flow Rate: 50 µL/min) B->D Analyte Ready C 3. Solvent Correction (4.5% - 5.5% DMSO Curve) C->D Calibrate Refractive Index E 5. Data Analysis (1:1 Steady-State Affinity Fit) D->E Sensorgram Output

SPR Workflow: Emphasizing the critical solvent correction step required for fragment screening.

Workflow 2: In Vitro ADME - Liver Microsomal Stability Assay

While azetidines improve physicochemical properties, they are not metabolically inert. CYP-mediated oxidation at the α-carbon of the azetidine ring can yield a carbinolamine intermediate that spontaneously opens into a reactive aldehyde. This bioactivation liability was notably observed during the development of the clinical candidate Ervogastat [2]. Assessing the intrinsic clearance (CL_int) of 3-(3-Methoxypropoxy)azetidine early in the assay cascade is vital.

Microsomal Stability Protocol

Causality & Logic: The assay must be self-validating. We include a minus-NADPH control to differentiate between CYP-mediated metabolism and chemical instability, and a positive control (e.g., Verapamil) to confirm the enzymatic viability of the microsomes.

  • Incubation Mixture: In a 96-well deep-well plate, combine 0.5 mg/mL Human Liver Microsomes (HLM) and 1 µM of 3-(3-Methoxypropoxy)azetidine in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is ≤0.1% to prevent CYP inhibition.

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes with orbital shaking.

  • Reaction Initiation: Initiate the reaction by adding an NADPH regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Time-Course Sampling: At precisely 0, 5, 15, 30, and 60 minutes, withdraw 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately transfer the aliquots into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 100 ng/mL Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass [M+H]+ 146.1.

Metabolic_Pathway Parent 3-(3-Methoxypropoxy)azetidine (Parent Compound) CYP Cytochrome P450 (CYP) Phase I Metabolism Parent->CYP Path1 O-Dealkylation (Ether Cleavage) CYP->Path1 Path2 α-Carbon Oxidation (Azetidine Ring) CYP->Path2 Met1 Azetidin-3-ol + Alcohol Path1->Met1 Stable Metabolite Met2 Carbinolamine Intermediate Path2->Met2 Unstable Met3 Ring Scission (Reactive Aldehyde) Met2->Met3 Spontaneous Opening

Predicted CYP450-mediated metabolic liabilities of the azetidine and ether moieties.

Table 2: Representative ADME Data Interpretation
CompoundHalf-Life (t½, min)Intrinsic Clearance (CL_int, µL/min/mg)Interpretation / Next Steps
3-(3-Methoxypropoxy)azetidine Assay DependentAssay DependentIf CL_int > 50, consider blocking the α-carbon with methyl groups or replacing the ether linkage.
Verapamil (Positive Control) ~8.0~86.6Validates high-clearance CYP activity in the HLM batch.
Minus-NADPH Control >120<5.0Confirms that any degradation observed is strictly CYP-dependent, not due to buffer instability.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. URL:[Link] [1]

  • Mitigating a Bioactivation Liability with an Azetidine-Based Inhibitor of Diacylglycerol Acyltransferase 2 (DGAT2) En Route to the Discovery of the Clinical Candidate Ervogastat. Chemical Research in Toxicology (ACS Publications). URL:[Link] [2]

  • Discovery of Alternative Binding Poses through Fragment-Based Identification of DHODH Inhibitors. ACS Medicinal Chemistry Letters (via PMC). URL:[Link] [3]

Method

Application Note: Catalytic Cross-Coupling of 3-(3-Methoxypropoxy)azetidine Hydrochloride

Executive Summary & Strategic Utility 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) [1] is an advanced, highly valuable heterocyclic building block in modern medicinal chemistry. Appending this motif to...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Utility

3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) [1] is an advanced, highly valuable heterocyclic building block in modern medicinal chemistry. Appending this motif to an aryl or heteroaryl core via C–N cross-coupling introduces a compact, strained ring system coupled with a flexible, hydrophilic ether chain. This specific structural combination is highly effective at lowering lipophilicity (logD), improving aqueous solubility, and serving as a metabolically stable bioisostere for morpholine or piperazine rings[2].

Azetidine-based ring systems have enormous applications in the development of CNS-focused and systemic lead-like libraries[3]. However, utilizing the hydrochloride salt of a strained, ether-containing secondary amine in palladium-catalyzed Buchwald-Hartwig aminations presents unique mechanistic challenges. This application note details the optimized protocols, causality behind reagent selection, and self-validating workflows required to achieve high-yielding cross-couplings with this substrate[4].

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why standard cross-coupling conditions often fail with this specific molecule and how to rationally design the catalytic system to overcome these barriers.

Challenge 1: In Situ Freebasing of the Hydrochloride Salt

To ensure shelf stability and prevent the polymerization or ring-opening often observed with free strained amines, this building block is supplied as a hydrochloride salt.

  • The Causality: The salt itself cannot coordinate to the palladium center. It must be freebased in situ. Therefore, the reaction requires a stoichiometric excess of a strong base (typically 2.2 to 2.5 equivalents). If insufficient base is used, the catalytic cycle cannot proceed past the oxidative addition complex.

Challenge 2: Catalyst Poisoning via Ether Chelation

The 3-methoxypropoxy substituent contains two Lewis basic oxygen atoms.

  • The Causality: During the catalytic cycle, these oxygen atoms can competitively chelate the electrophilic Pd(II) intermediate, forming a stable resting state that stalls the reaction prior to reductive elimination.

  • The Solution: We must employ highly sterically demanding, electron-rich biarylphosphine ligands (such as tBuBrettPhos or RuPhos). The extreme steric bulk of tBuBrettPhos creates a protective shield around the palladium center, physically preventing the flexible ether chain from chelating the metal, while its electron-rich nature accelerates the final reductive elimination step.

Challenge 3: Ring Strain and Thermal Degradation

Azetidines possess significant ring strain (~26 kcal/mol). Prolonged exposure to harsh bases (like NaOtBu) at temperatures exceeding 100 °C can induce ring-opening side reactions.

  • The Solution: Utilizing a highly active pre-catalyst system (Pd(OAc)₂ / tBuBrettPhos) allows the cross-coupling to reach completion at milder temperatures (70–80 °C), preserving the integrity of the 4-membered ring.

CatalyticCycle Pd0 Active Catalyst Pd(0)L (L = tBuBrettPhos) OxAdd Oxidative Addition Pd(II)(Ar)(X)L Pd0->OxAdd Aryl Halide (Ar-X) AmineBind Amine Coordination & Deprotonation Pd(II)(Ar)(NR2)L OxAdd->AmineBind 3-(3-Methoxypropoxy)azetidine·HCl + Base (2.5 eq) RedElim Reductive Elimination Product Formation AmineBind->RedElim Steric acceleration prevents O-chelation RedElim->Pd0 N-Aryl Azetidine

Caption: Catalytic cycle of Pd-catalyzed Buchwald-Hartwig amination with azetidine nucleophiles.

Optimization & Quantitative Data

The following table summarizes the optimization landscape for coupling 3-(3-Methoxypropoxy)azetidine hydrochloride with a model unactivated aryl chloride. The data explicitly demonstrates the causality of ligand and base selection.

EntryPre-catalyst (2 mol%)Ligand (4 mol%)Base (Equivalents)SolventTemp (°C)Yield (%)Mechanistic Observation / Causality
1Pd₂(dba)₃BINAPCs₂CO₃ (3.0)Toluene10015Poor conversion; ether chelation stalls the cycle.
2Pd₂(dba)₃RuPhosCs₂CO₃ (3.0)Dioxane9062Improved yield; bulky ligand prevents O-poisoning.
3Pd(OAc)₂tBuBrettPhosNaOtBu (2.5)Toluene8088 Optimal; strong base ensures rapid freebasing.
4Pd(OAc)₂tBuBrettPhosNaOtBu (1.2)Toluene80<5Failed; insufficient base to neutralize the HCl salt.
5Pd(OAc)₂tBuBrettPhosNaOtBu (2.5)Toluene11045Yield drop; thermal degradation of the azetidine ring.

Detailed Experimental Protocol

This self-validating protocol is designed for the robust synthesis of N-aryl-3-(3-methoxypropoxy)azetidines on a 1.0 mmol scale.

Materials Required
  • Electrophile: Aryl or heteroaryl halide (1.0 mmol, 1.0 equiv)

  • Nucleophile: 3-(3-Methoxypropoxy)azetidine hydrochloride (1.2 mmol, 1.2 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

  • Ligand: tBuBrettPhos (0.04 mmol, 4 mol%)

  • Base: Sodium tert-butoxide [NaOtBu] (2.5 mmol, 2.5 equiv)

  • Solvent: Anhydrous Toluene (5.0 mL, 0.2 M)

  • Scavenger: SiliaMetS® Thiol or equivalent Pd scavenger

Step-by-Step Methodology
  • Preparation & Weighing: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂, tBuBrettPhos, and the 3-(3-Methoxypropoxy)azetidine hydrochloride salt. Add the NaOtBu last.

    • Expert Insight: Weighing the hygroscopic base last minimizes its exposure to atmospheric moisture, ensuring the full 2.5 equivalents are available to neutralize the hydrochloride salt and drive the catalytic cycle.

  • Inert Atmosphere Generation: Seal the Schlenk tube with a rubber septum. Connect to a Schlenk line, evacuate the tube under high vacuum, and backfill with ultra-high-purity Argon. Repeat this cycle three times.

  • Reagent Addition: If the aryl halide is a solid, it should be added during Step 1. If it is a liquid, add it now via a gas-tight syringe.

  • Solvent Addition & Catalyst Activation (Self-Validation): Add 5.0 mL of anhydrous toluene via syringe. Stir at room temperature for 5–10 minutes.

    • Self-Validation Check: Observe the solution. It should transition from a dark red/brown suspension to a homogeneous pale orange/yellow solution. This color change visually validates the successful reduction of Pd(II) to the active Pd(0)L complex.

  • Reaction Execution: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800+ rpm) for 4 to 12 hours. Monitor the consumption of the aryl halide via LC-MS or TLC.

  • Quenching & Metal Scavenging: Once complete, remove the tube from the heat and cool to room temperature. Dilute the mixture with 10 mL of ethyl acetate. Add 5 equivalents (relative to Pd) of a silica-based palladium scavenger (e.g., SiliaMetS Thiol) and stir for 1 hour.

    • Expert Insight: Thorough Pd scavenging is mandatory for drug development professionals. Residual heavy metals can cause false positives in downstream biological assays and induce severe line-broadening in NMR characterization.

  • Purification: Filter the crude mixture through a short pad of Celite to remove the scavenger and inorganic salts. Wash the pad with additional ethyl acetate. Concentrate the filtrate under reduced pressure and purify the residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to afford the pure product.

Workflow Prep 1. Preparation Weigh Catalyst, Ligand, Salt & Base Purge 2. Inert Atmosphere Evacuate & Backfill with Argon (x3) Prep->Purge React 3. Reaction Add Solvent, Heat to 80°C (4-12h) Purge->React Quench 4. Quench & Scavenge Cool, Add Pd Scavenger Filter via Celite React->Quench Purify 5. Purification Flash Chromatography (Silica Gel) Quench->Purify

Caption: Step-by-step experimental workflow for the cross-coupling of azetidine hydrochlorides.

References[1] Title: 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information

Source : nextsds.com URL :[2] Title : Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles Source : nih.gov URL :[3] Title : Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries Source : nih.gov URL :[4] Title : General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system Source : chemspider.com URL :

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 3-(3-Methoxypropoxy)azetidine hydrochloride synthesis

Technical Support Center: Troubleshooting 3-(3-Methoxypropoxy)azetidine Hydrochloride Synthesis Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated troubleshoo...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 3-(3-Methoxypropoxy)azetidine Hydrochloride Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this field-validated troubleshooting guide to address the mechanistic bottlenecks and isolation challenges frequently encountered when synthesizing 3-(3-Methoxypropoxy)azetidine hydrochloride. This guide is designed for researchers and drug development professionals requiring high-yield, reproducible protocols.

Synthesis Workflow & Mechanistic Overview

The synthesis of 3-(3-Methoxypropoxy)azetidine hydrochloride is typically achieved via a robust two-step sequence starting from commercially available 1-Boc-azetidin-3-ol[1].

  • Alkylation (Williamson Ether Synthesis): The secondary hydroxyl group of the starting material is deprotonated using a strong base (e.g., Sodium Hydride) and reacted with 1-bromo-3-methoxypropane to form the ether linkage[1].

  • Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is cleaved under strongly acidic conditions to yield the final secondary amine as a hydrochloride salt[2].

SynthesisTroubleshooting SM 1-Boc-azetidin-3-ol (Starting Material) Alkylation Alkylation Step NaH, DMF, 0°C to RT SM->Alkylation Intermediate 1-Boc-3-(3-methoxypropoxy)azetidine (Intermediate) Alkylation->Intermediate Williamson Ether Synthesis Issue1 Issue: Low Conversion Cause: Sluggish SN2 / Moisture Alkylation->Issue1 Reagent 1-Bromo-3-methoxypropane + Catalytic TBAI Reagent->Alkylation Deprotection Deprotection Step 4M HCl in Dioxane Intermediate->Deprotection Product 3-(3-Methoxypropoxy)azetidine HCl (Final Product) Deprotection->Product Boc Cleavage & Precipitation Issue2 Issue: Gum Formation Cause: Hygroscopic Salt Product->Issue2 Fix1 Fix: Add TBAI (Finkelstein) Strictly Anhydrous DMF Issue1->Fix1 Fix2 Fix: Anhydrous Et2O Trituration N2 Atmosphere Issue2->Fix2

Workflow and common troubleshooting nodes for 3-(3-Methoxypropoxy)azetidine HCl synthesis.

FAQs & Troubleshooting Guides

Q1: My alkylation conversion is stuck at 40-50% despite using excess 1-bromo-3-methoxypropane and NaH. How can I drive this to completion? Causality: The Williamson ether synthesis relies on an SN​2 mechanism[3]. While 1-bromo-3-methoxypropane is a primary halide, the alkoxide generated from the sterically constrained azetidine ring can exhibit sluggish nucleophilicity. Furthermore, residual moisture in the DMF will rapidly quench the NaH, destroying your stoichiometric ratio of base and halting the reaction. Solution:

  • Catalytic Acceleration: Introduce 0.1 to 0.2 equivalents of Tetrabutylammonium iodide (TBAI)[3]. TBAI acts as a phase-transfer catalyst and facilitates a Finkelstein-type halogen exchange in situ, converting the alkyl bromide into a highly reactive alkyl iodide, which significantly accelerates the SN​2 attack.

  • Anhydrous Protocols: Ensure DMF is strictly anhydrous (stored over activated 4Å molecular sieves) and the reaction is kept under an inert argon or nitrogen atmosphere.

Q2: I am losing a significant amount of the intermediate (1-Boc-3-(3-methoxypropoxy)azetidine) during the aqueous workup. How can I improve recovery? Causality: The intermediate possesses both an ether chain and a Boc-protected amine, giving it significant amphiphilic and polar character. When washing the DMF reaction mixture with copious amounts of water, the product partially partitions into the aqueous phase. Solution:

  • Solvent Selection: Swap Ethyl Acetate (EtOAc) for Methyl tert-butyl ether (MTBE) during extraction. MTBE has lower water miscibility and minimizes the carryover of DMF into the organic phase.

  • Salting Out: Use half-saturated or fully saturated brine (NaCl) for all aqueous washes instead of deionized water. This increases the ionic strength of the aqueous layer, forcing the polar organic intermediate into the MTBE phase.

Q3: After Boc deprotection with HCl/dioxane, my final product is a sticky syrup/gum instead of a crystalline solid. What went wrong? Causality: 3-(3-Methoxypropoxy)azetidine hydrochloride is exceptionally hygroscopic. When the Boc group is cleaved using 4M HCl in 1,4-dioxane, the presence of adventitious water not only lowers the effective acidity of the medium (slowing deprotection) but also causes the resulting salt to deliquesce into a gum[2]. Solution:

  • Exclude Moisture: Run the deprotection under a strict nitrogen atmosphere.

  • Trituration: If an oil forms upon concentration, do not attempt to evaporate it to dryness directly. Instead, add a large volume of ice-cold, strictly anhydrous diethyl ether ( Et2​O ) and vigorously triturate (scratch the sides of the flask with a glass rod) to induce crystallization. Filter rapidly under a nitrogen blanket and store immediately in a vacuum desiccator over P2​O5​ .

Quantitative Troubleshooting Data: Alkylation Optimization

The following table summarizes the causal relationship between reaction conditions and isolated yield during the critical alkylation step.

EntryBase (Equiv)SolventAdditiveTemp / TimeIsolated YieldObservation / Causality
1NaH (1.2)DMF (Standard)None0°C RT, 16h45%Incomplete conversion; sluggish SN​2 kinetics.
2KOtBu (1.5)THF (Anhydrous)NoneReflux, 16h38%Competing elimination of alkyl halide observed due to higher temperatures.
3 NaH (1.5) DMF (Anhydrous) TBAI (0.1 eq) 0°C RT, 12h 88% Clean conversion; rapid reaction profile driven by in situ iodide formation.

Validated Experimental Protocol

Step 1: Synthesis of 1-Boc-3-(3-methoxypropoxy)azetidine

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 1-Boc-azetidin-3-ol (1.0 equiv) and anhydrous DMF (10 mL/g).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.5 equiv) in small portions. Stir at 0 °C for 30 minutes until hydrogen evolution ceases.

  • Alkylation: Add Tetrabutylammonium iodide (TBAI, 0.1 equiv), followed by the dropwise addition of 1-bromo-3-methoxypropane (1.2 equiv)[1].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor via TLC (Ninhydrin stain).

  • Workup: Quench carefully with saturated aqueous NH4​Cl at 0 °C. Extract the aqueous layer three times with MTBE. Wash the combined organic layers with saturated brine (5x) to remove residual DMF. Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc) to yield the intermediate as a clear oil.

Step 2: Deprotection to 3-(3-Methoxypropoxy)azetidine Hydrochloride

  • Dissolution: Dissolve the purified 1-Boc-3-(3-methoxypropoxy)azetidine (1.0 equiv) in a minimal amount of anhydrous 1,4-dioxane.

  • Cleavage: Cool to 0 °C and add 4M HCl in 1,4-dioxane (10.0 equiv) dropwise[2].

  • Reaction: Stir at room temperature for 2-3 hours. The product may begin to precipitate as a white solid.

  • Isolation: Concentrate the reaction mixture under reduced pressure (do not heat above 30 °C to prevent degradation). Add ice-cold, anhydrous diethyl ether to the residue and triturate vigorously until a free-flowing white powder forms.

  • Filtration: Filter the highly hygroscopic solid rapidly through a Buchner funnel under a stream of dry nitrogen. Wash with cold ether and dry strictly under vacuum over a desiccant.

References[1] Title: WO2012124696A1 - Guanidine compound - Google Patents

Sources

Optimization

Technical Support Center: Prevention of Degradation for 3-(3-Methoxypropoxy)azetidine hydrochloride

Welcome to the technical support resource for 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS 1309207-91-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS 1309207-91-7). This guide is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during storage and handling. Here, we provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions based on established principles of organic chemistry and material science.

Introduction: Understanding the Molecule's Stability

3-(3-Methoxypropoxy)azetidine hydrochloride is a valuable building block in pharmaceutical and agrochemical research.[1][2] Its structure, containing a strained four-membered azetidine ring, an ether linkage, and a hydrochloride salt, presents a unique combination of features that influence its stability. While the hydrochloride salt form generally enhances water solubility and shelf-life compared to the free base, it also introduces potential degradation pathways, primarily through hydrolysis.[3] The compound is known to be a hygroscopic, pale grey to off-white solid, meaning it readily absorbs moisture from the atmosphere.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the primary signs of degradation for 3-(3-Methoxypropoxy)azetidine hydrochloride?

A1: Visual signs of degradation can include a change in color, clumping of the powder due to moisture absorption, or the appearance of a noticeable odor.[4] On an analytical level, degradation would be observed as the appearance of new peaks and a decrease in the area of the parent peak in a High-Performance Liquid Chromatography (HPLC) chromatogram.

Q2: What is the recommended temperature for storing this compound?

A2: For long-term storage (months to years), it is recommended to store the solid compound at -20°C.[5][6] For short-term storage (days to weeks), 0-8°C is acceptable.[1][5] Always refer to the supplier's specific recommendations.

Q3: Is this compound sensitive to light or air?

Q4: Can I store this compound in a solution?

A4: Preparing stock solutions for immediate use is common. However, for long-term storage, it is advisable to store the compound as a solid. If you must store a solution, use an anhydrous aprotic solvent like DMSO, DMF, or DCM, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -20°C or -80°C.[6][7] Avoid aqueous solutions for storage due to the risk of hydrolysis.

Potential Degradation Pathways

Understanding the potential chemical reactions that can lead to the degradation of 3-(3-Methoxypropoxy)azetidine hydrochloride is key to preventing them. The two primary areas of concern are the azetidine ring and the ether linkage.

Hydrolysis of the Ether Linkage

The presence of the hydrochloride salt makes the local environment acidic, which can catalyze the hydrolysis of the ether bond, especially in the presence of water.[8][9][10][11][12] This is a critical degradation pathway to consider. The reaction proceeds via protonation of the ether oxygen, making it a better leaving group.[11][12]

Azetidine Ring Instability

The four-membered azetidine ring is strained and can be susceptible to ring-opening reactions.[13][14][15] This can be initiated by nucleophilic attack, and the reactivity can be influenced by the protonation state of the azetidine nitrogen.[13][14][15] An acidic environment, which is inherent to the hydrochloride salt, can facilitate the formation of an azetidinium ion, potentially activating the ring towards degradation.[13][16]

Visualizing Degradation Pathways

The following diagram illustrates the two primary degradation pathways for 3-(3-Methoxypropoxy)azetidine hydrochloride.

G cluster_main 3-(3-Methoxypropoxy)azetidine HCl A 3-(3-Methoxypropoxy)azetidine hydrochloride B Moisture (H₂O) C Elevated Temperature D Ether Hydrolysis B->D Catalyzes E Azetidine Ring Opening B->E Promotes C->D Accelerates C->E Accelerates F Azetidin-3-ol hydrochloride D->F G 3-Methoxypropan-1-ol D->G H Ring-Opened Products (e.g., amino alcohols) E->H

Caption: Potential degradation pathways for 3-(3-Methoxypropoxy)azetidine hydrochloride.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Clumping or "wet" appearance of the solid Hygroscopicity: The compound has absorbed atmospheric moisture.Immediately transfer the compound to a desiccator to dry. For future storage, use a tightly sealed container with a desiccant. Consider handling in a glove box with a dry atmosphere for highly sensitive experiments.
Unexpected peaks in HPLC/LC-MS analysis of a newly opened bottle Improper shipping or initial storage: The compound may have been exposed to high temperatures or humidity during transit.Contact the supplier with the lot number and analytical data. Qualify new batches of the compound with your own analytical methods before use.
Gradual decrease in purity over time in storage Slow degradation: Likely due to a combination of ambient moisture and temperature fluctuations.Ensure storage conditions are strictly followed (-20°C for long-term).[5][6] Aliquot the compound into smaller, single-use vials to minimize exposure of the bulk material to the atmosphere with each use.
Rapid degradation in solution Inappropriate solvent: Use of protic solvents (e.g., water, methanol) can accelerate hydrolysis.Use anhydrous aprotic solvents (e.g., DMSO, DMF) for preparing stock solutions.[6] Prepare solutions fresh for each experiment whenever possible.

Experimental Protocols

Recommended Storage and Handling Workflow

To minimize degradation, a systematic approach to storage and handling is essential.

G start Receive Compound store Store at -20°C or below in a tightly sealed container with desiccant start->store handle Handle in a low-humidity environment (e.g., glove box) or handle quickly store->handle weigh Weigh required amount into a separate vial handle->weigh reseal Immediately and tightly reseal parent container weigh->reseal dissolve Dissolve in anhydrous aprotic solvent if making a stock solution weigh->dissolve reseal->store Return to storage use Use immediately or store solution at -80°C in single-use aliquots dissolve->use end Experiment use->end

Caption: Recommended workflow for handling and storage.

Protocol for Purity Assessment by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for monitoring the purity of 3-(3-Methoxypropoxy)azetidine hydrochloride. While a specific method for this exact molecule is not published, a general method development approach for azetidine derivatives can be adapted.[17][18][19]

Objective: To separate the parent compound from potential degradation products.

1. Materials and Reagents:

  • 3-(3-Methoxypropoxy)azetidine hydrochloride sample

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

2. Suggested HPLC Parameters (Starting Point for Method Development):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start with a low percentage of B (e.g., 5%), ramp up to a high percentage (e.g., 95%) over 15-20 minutes, hold, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: As the compound lacks a strong chromophore, detection at low UV (e.g., 200-215 nm) or by a Charged Aerosol Detector (CAD) or Mass Spectrometry (MS) is recommended.

  • Injection Volume: 5-10 µL

3. Sample Preparation:

  • Accurately weigh and dissolve the compound in the mobile phase A or a mixture of water and ACN to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.

4. Analysis:

  • Inject a blank (solvent) followed by the sample.

  • Monitor the chromatogram for the appearance of new peaks over time, which would indicate degradation. The retention time and peak area of the parent compound should remain consistent for a stable sample.

References

  • Different reaction conditions for hydrolysis of ethers and epoxides. (2025, January 30). Chemistry Stack Exchange. Retrieved from [Link]

  • Kresge, A. J., & More O'Ferrall, R. A. (2012). Revised mechanism for the hydrolysis of ethers in aqueous acid. Canadian Journal of Chemistry, 90(10), 887-895.
  • Vastmans, K., et al. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis, 200, 114068.
  • Verma, M., & Foust, T. D. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering, 1(11), 1434-1443.
  • Dowling, M. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Medicinal Chemistry Letters, 12(10), 1613-1618.
  • Vastmans, K., et al. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. PubMed. Retrieved from [Link]

  • Ashenhurst, J. (2014, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Ashenhurst, J. (n.d.). Acidic cleavage of ethers (SN2). Master Organic Chemistry. Retrieved from [Link]

  • Dowling, M. R., et al. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. ACS Publications. Retrieved from [Link]

  • Grokipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Methoxy-azetidine hydrochloride. Retrieved from [Link]

  • Morissette, S. L., et al. (2025, December 18). Linking Crystal Structure to Solubility and Hygroscopicity in Oxytetracycline Hydrochloride Forms. ACS Publications. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2020). Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. Mesopotamian Journal of Pharmaceutical Sciences, 2020(1), 22-31.
  • Wang, Y., et al. (n.d.). Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. RSC Publishing. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). US20030180249A1 - Dosage forms for hygroscopic active ingredients.
  • Wikipedia. (n.d.). Hydrochloride. Retrieved from [Link]

  • Reddy, G. S., et al. (2018). A Novel RP-HPLC Method for the Quantification of Azacitidine and Its Impurities in Active Pharmaceutical Ingredients and Pharma. International Journal of Pharmaceutical Sciences and Research, 9(12), 5225-5232.
  • J&K Scientific. (n.d.). 3-Methoxy-azetidine hydrochloride | 148644-09-1. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methoxy-3-(methoxymethyl)azetidine hydrochloride. Retrieved from [Link]

  • Dandapani, S., & Marcaurelle, L. A. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 3(5), 379–387.

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 3-(3-Methoxypropoxy)azetidine Hydrochloride Coupling

Welcome to the technical support center for optimizing the coupling reaction of 3-(3-methoxypropoxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the coupling reaction of 3-(3-methoxypropoxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and practical, field-proven insights to navigate the complexities of this specific chemical transformation. Our focus is on empowering you to make informed decisions to enhance reaction efficiency, yield, and purity by mastering the critical parameter of temperature.

Frequently Asked Questions (FAQs)

Q1: Why is temperature a critical parameter to control in the coupling of 3-(3-methoxypropoxy)azetidine hydrochloride?

Controlling the reaction temperature is paramount due to the inherent chemical nature of the reactants and the desired transformation. The azetidine ring in 3-(3-methoxypropoxy)azetidine is a strained four-membered heterocycle.[1][2] This ring strain makes it susceptible to ring-opening side reactions, which can be exacerbated at elevated temperatures.[3] Therefore, a delicate balance must be struck: the temperature needs to be high enough to provide sufficient activation energy for the desired coupling reaction to proceed at a reasonable rate, but not so high as to favor degradation or undesired side pathways.

Precise temperature control allows for the selective formation of the desired product by influencing the reaction kinetics.[4] In many chemical processes, lower temperatures can reduce the formation of impurities, leading to a higher purity product.[4]

Q2: My coupling reaction with 3-(3-methoxypropoxy)azetidine hydrochloride is sluggish at room temperature. Can I simply increase the heat to speed it up?

While increasing the temperature often accelerates a reaction, it is not always the optimal solution, especially with strained ring systems like azetidines.[3][5] A modest increase in temperature, for instance to 40-60 °C, might be beneficial for less reactive coupling partners.[6] However, excessive heating can lead to several undesirable outcomes:

  • Ring-Opening: The strained azetidine ring can undergo nucleophilic attack, leading to ring-opening byproducts.[3]

  • Decomposition: The starting materials or the desired product may not be thermally stable and could decompose at higher temperatures.

  • Side Reactions: Elevated temperatures can provide the necessary activation energy for various side reactions, reducing the overall yield and purity of the desired product.[7]

A systematic approach to temperature optimization is recommended, starting with lower temperatures and gradually increasing while carefully monitoring the reaction progress.

Q3: What are the signs that my reaction temperature is too high for the 3-(3-methoxypropoxy)azetidine hydrochloride coupling?

Monitoring your reaction for specific indicators can help you determine if the temperature is too high. Key signs include:

  • Formation of Multiple Byproducts: If analysis of the reaction mixture by techniques like TLC, LC-MS, or GC-MS shows a complex mixture of products rather than a clean conversion to the desired product, the temperature may be promoting side reactions.

  • Decreased Yield of Desired Product: As the temperature increases beyond an optimal point, the yield of the target molecule may start to decrease due to decomposition or the prevalence of side reactions.

  • Color Change: A significant and unexpected color change in the reaction mixture could indicate decomposition.

  • Inconsistent Results: If you are getting variable yields and purity profiles between batches run under seemingly identical conditions, it could be due to poor temperature control.

Q4: How does the choice of base and solvent influence the optimal reaction temperature?

The choice of base and solvent are intrinsically linked to the optimal reaction temperature.

  • Base: Since the starting material is a hydrochloride salt, a base is required to liberate the free amine for the coupling reaction.[1] The strength and steric bulk of the base can influence the reaction rate. A stronger base might allow the reaction to proceed at a lower temperature. However, some bases can also promote side reactions if the temperature is not carefully controlled.

  • Solvent: The boiling point of the solvent will set the upper limit for the reaction temperature under atmospheric pressure. The solvent's polarity can also affect the solubility of the reactants and the stability of any charged intermediates, thereby influencing the reaction kinetics and the optimal temperature.[] For instance, polar aprotic solvents like DMF or DMSO are common in coupling reactions and can often facilitate reactions at moderate temperatures.

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered when optimizing the reaction temperature for the coupling of 3-(3-methoxypropoxy)azetidine hydrochloride.

Problem Potential Cause Related to Temperature Suggested Solution
Low to No Product Formation Reaction temperature is too low, providing insufficient energy to overcome the activation barrier.Incrementally increase the reaction temperature in 10-20 °C intervals while monitoring the reaction progress by TLC or LC-MS.[9] Consider extending the reaction time at a moderate temperature before resorting to higher temperatures.
Formation of Significant Impurities The reaction temperature is too high, promoting side reactions such as ring-opening of the azetidine.[3]Decrease the reaction temperature. If the reaction is too slow at lower temperatures, consider screening different catalysts or coupling agents that are more active at milder conditions.[6]
Decomposition of Starting Material or Product The reaction temperature exceeds the thermal stability of one or more components in the reaction mixture.Lower the reaction temperature. If a higher temperature is necessary for the reaction to proceed, consider using a flow chemistry setup where the exposure time at high temperature is minimized.[5]
Reaction Stalls Before Completion The reaction may have reached equilibrium, or a catalyst may have deactivated at the operating temperature.If at equilibrium, consider Le Chatelier's principle (e.g., removing a byproduct). If catalyst deactivation is suspected, a lower reaction temperature or a more robust catalyst may be required.

Experimental Protocols

Protocol 1: Systematic Temperature Screening for Reaction Optimization

This protocol outlines a systematic approach to identify the optimal reaction temperature for the coupling of 3-(3-methoxypropoxy)azetidine hydrochloride with a generic electrophile (e.g., an acyl chloride or alkyl halide).

Materials:

  • 3-(3-methoxypropoxy)azetidine hydrochloride

  • Electrophile (e.g., acyl chloride, alkyl halide)

  • Non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

  • Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN))

  • Reaction vessels (e.g., round-bottom flasks or vials)

  • Heating/cooling system (e.g., oil bath, heating mantle with a temperature controller, or cryostat)

  • Stirring apparatus

  • Inert atmosphere (Nitrogen or Argon)

  • Analytical tools (TLC plates, LC-MS)

Procedure:

  • Preparation: In an oven-dried reaction vessel under an inert atmosphere, dissolve 3-(3-methoxypropoxy)azetidine hydrochloride (1.0 equivalent) and the non-nucleophilic base (1.1 - 1.5 equivalents) in the chosen anhydrous solvent.

  • Temperature Equilibration: Set up parallel reactions and equilibrate each to a different target temperature (e.g., 0 °C, 25 °C (room temperature), 40 °C, 60 °C, and 80 °C).

  • Initiation: Once the target temperature is stable, add the electrophile (1.0 - 1.2 equivalents) to each reaction vessel.

  • Monitoring: Monitor the progress of each reaction at regular time intervals (e.g., 1, 2, 4, 8, and 24 hours) using TLC or LC-MS. Note the consumption of starting materials and the formation of the desired product and any byproducts.

  • Analysis: Compare the results from the different temperatures to determine which condition provides the best balance of reaction rate, yield, and purity.

Protocol 2: Differentiating Between Kinetic and Thermodynamic Control

Understanding whether your reaction is under kinetic or thermodynamic control is crucial for optimization.[10][11][12]

  • Kinetic Control: Favors the product that is formed fastest (lowest activation energy). This is typically achieved at lower temperatures with shorter reaction times.[10]

  • Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures with longer reaction times, allowing the reaction to reach equilibrium.[10][13]

Procedure:

  • Kinetic Condition: Run the reaction at a low temperature (e.g., -20 °C to 0 °C) and quench the reaction after a short period (e.g., 1-2 hours), once the starting material is consumed. Analyze the product distribution.

  • Thermodynamic Condition: Run the reaction at a higher temperature (e.g., 60-80 °C) for an extended period (e.g., 24-48 hours) to ensure the reaction has reached equilibrium. Analyze the product distribution.

  • Comparison: If the product ratio is different between the two conditions, it indicates that the reaction can be influenced by kinetic or thermodynamic control. This knowledge can be used to favor the formation of the desired isomer or product.

Data Presentation

Table 1: Hypothetical Results of a Temperature Screening Experiment

Temperature (°C)Reaction Time (h)Conversion of Starting Material (%)Yield of Desired Product (%)Purity of Desired Product (%)Notes
0242520>98Very slow reaction rate
2524858095Clean reaction, moderate rate
408959293Good balance of rate and purity
604>998588Faster rate, increased impurities
802>997075Significant byproduct formation

Visualizations

Reaction_Optimization_Workflow cluster_prep Preparation cluster_screening Initial Screening cluster_analysis Analysis & Decision cluster_refinement Refinement Prep Define Reaction: 3-(3-Methoxypropoxy)azetidine HCl + Electrophile Base_Solvent Base & Solvent Selection Prep->Base_Solvent Temp_Screen Temperature Screening (e.g., 0°C, 25°C, 40°C, 60°C) Monitor Monitor by LC-MS/TLC (Conversion, Yield, Purity) Temp_Screen->Monitor Base_Solvent->Temp_Screen Decision Optimal Temperature Identified? Monitor->Decision Troubleshoot Troubleshoot: - Low Yield - Impurities Decision->Troubleshoot No Final_Protocol Final Optimized Protocol Decision->Final_Protocol Yes Troubleshoot->Temp_Screen Re-screen or modify conditions Kinetics Kinetic vs. Thermodynamic Study (Optional) Final_Protocol->Kinetics Further Understanding

Caption: Workflow for optimizing reaction temperature.

Kinetic_vs_Thermodynamic cluster_kinetic Kinetic Pathway cluster_thermodynamic Thermodynamic Pathway Reactants Reactants TS_K Transition State (Low Activation Energy) Reactants->TS_K Low Temp Short Time TS_T Transition State (High Activation Energy) Reactants->TS_T High Temp Long Time Product_K Kinetic Product (Forms Faster) TS_K->Product_K Product_T Thermodynamic Product (More Stable) Product_K->Product_T Equilibration at high temperature TS_T->Product_T

Caption: Kinetic vs. Thermodynamic control pathways.

References

  • Azetidine Synthesis. (n.d.).
  • 3-Methoxy-azetidine hydrochloride. Chem-Impex. (n.d.).
  • 7 Tips for Improving Cold Chain Management Efficiency in Pharmaceuticals. (2025, January 7).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021, March 24). RSC Publishing.
  • Novel Syntheses of Azetidines and Azetidinones. (2008, September 10). Chemical Reviews. ACS Publications.
  • A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols.Arkivoc. (n.d.).
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions. Benchchem. (n.d.).
  • A High Temperature Green Method for Direct N-Alkylation with the Phoenix Flow Reactor. ThalesNano. (n.d.).
  • Synthesis of 2-Aryl Azetidines through Pd-Catalyzed Migration/Coupling of 3-Iodoazetidines and Aryl Boronic Acids. (2022, July 28). Organic Letters. ACS Publications.
  • Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021, November 19).
  • Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. Benchchem. (n.d.).
  • Application Note: Monitoring the Coupling Efficiency of Boc-Ser-OH in Solid-Phase Peptide Synthesis. Benchchem. (n.d.).
  • Optimization of the temperature for the coupling reaction a. ResearchGate. (n.d.).
  • Thermodynamic and Kinetic Products. (2012, February 9). Master Organic Chemistry.
  • Technical Support Center: Optimizing a Hypothetical Amide Coupling Reaction. Benchchem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents.PMC. (n.d.).
  • Synthesis of azetidines by aza Paternò–Büchi reactions.PMC. (n.d.). NIH.
  • How to prevent the ring-opening of azetidines during subsequent reactions. Benchchem. (n.d.).
  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. (2011, October 25). LOCKSS: Serve Content.
  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. (2017, January 13). MDPI.
  • Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. (2025, June 24). Journal of the American Chemical Society.
  • Thermodynamic and kinetic reaction control. Wikipedia. (n.d.).
  • Ambient-Temperature Synthesis of Primary Amines via Reductive Amination of Carbonyl Compounds. (2020, June 16). ACS Catalysis.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. (n.d.).
  • Kinetic Control Versus Thermodynamic Control Of A Reaction - Rate Processes In Chemical Reactions Kinetics And Equilibrium. Jack Westin. (n.d.).
  • Technical Support Center: Optimizing Ullmann Coupling Reactions. Benchchem. (n.d.).
  • Technical Support Center: Monitoring H-Pro-NHEt.HCl Coupling Reactions. Benchchem. (n.d.).
  • Recent advances in synthetic facets of immensely reactive azetidines. (2017, September 27). RSC Publishing.
  • Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N-borane complexes. (2021, July 6). RSC Publishing.
  • Understanding product optimization: Kinetic versus thermodynamic control. (n.d.). Web IITD Sites.
  • Monitoring C–C coupling in catalytic reactions via machine-learned infrared spectroscopy. (2025, February 15). National Science Review. Oxford Academic.
  • 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. (n.d.).
  • Which reactions need temperature control in the process of chemical and pharmaceutical production? (n.d.). LNEYA Industrial Chillers Manufacturer.
  • 3-(3-methoxypropoxy)azetidine hydrochloride | 1309207-91-7. (n.d.).
  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle | Request PDF. ResearchGate. (n.d.).
  • Reaction Condition Optimization Services. BOC Sciences. (n.d.).
  • Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines. (2022, April 29). PMC.
  • Azetidine synthesis. Organic Chemistry Portal. (n.d.).
  • Top 5 Temperature Control Challenges in Pharmaceutical Manufacturing — and How to Solve Them. (n.d.).
  • (PDF) Review of the Analytical Methods Based on HPLC-Electrochemical Detection Coupling for the Evaluation of Organic Compounds of Nutritional and Environmental Interest. ResearchGate. (2026, January 30).
  • Temperature Calibration in Pharma: Why It Matters and How to Do It Right. (2025, November 17). Kaye Instruments.
  • 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2). PubChemLite. (n.d.).
  • Why is it difficult to perform acid amine coupling using EDC, DMAP and HOBt? (2018, November 24).
  • 3-Methoxy-3-(methoxymethyl)azetidine hydrochloride. PubChem. (n.d.).

Sources

Optimization

Technical Support Center: Purification of 3-(3-Methoxypropoxy)azetidine Hydrochloride

Overview 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) presents a unique purification challenge in drug development. As a secondary amine hydrochloride within a strained four-membered ring, it is inhere...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) presents a unique purification challenge in drug development. As a secondary amine hydrochloride within a strained four-membered ring, it is inherently polar. The addition of the 3-methoxypropoxy ether side-chain significantly increases its hydrogen-bonding capacity and conformational flexibility. This combination results in high solubility in protic solvents, extreme hygroscopicity, and a frustrating tendency to "oil out" rather than crystallize.

This technical guide provides a causality-driven, self-validating protocol for its purification via solvent/antisolvent recrystallization, designed specifically for researchers troubleshooting low yields or persistent impurities.

Part 1: Causality-Driven Solvent Selection

Quantitative solubility data and dielectric constants dictate the success of the recrystallization. Absolute ethanol or methanol are generally too polar for azetidine hydrochlorides, leading to massive yield losses during isolation ResearchGate[1].

Solvent SystemDielectric Constant (ε)RoleCausality & Suitability
Methanol / Ethanol 32.7 / 24.5Primary Solvent (Avoid)The ether linkage and amine salt form strong H-bonds with lower alcohols. The salt remains highly soluble even at 0 °C, preventing crystallization[1].
Isopropanol (IPA) 18.3Primary Solvent (Optimal)Provides the exact thermodynamic balance: complete dissolution at 50–60 °C, but achieves supersaturation upon cooling to room temperature[1].
Diethyl Ether (Et2O) 4.3Antisolvent (Optimal)Highly non-polar. Disrupts the IPA solvation shell around the polar hydrochloride salt, forcing nucleation while keeping non-polar impurities dissolved PMC[2].
Acetone 20.7Wash / TriturationUseful for pre-treatment trituration. Dissolves organic impurities without solubilizing the highly polar azetidine HCl salt[1].
Part 2: Validated Recrystallization Protocol

This protocol utilizes a self-validating Isopropanol/Diethyl Ether (IPA/Et2O) solvent-antisolvent system to maximize purity and recovery.

Step 1: Pre-treatment Trituration (Optional but Recommended) Suspend the crude 3-(3-Methoxypropoxy)azetidine hydrochloride in warm acetone or ethyl acetate (5 volumes). Stir vigorously for 15 minutes, then filter.

  • Self-Validation: The filtrate should contain yellow/brown non-polar impurities (e.g., Boc-deprotection byproducts), while the filter cake remains off-white.

Step 2: Primary Dissolution Transfer the pre-treated salt to a dry, round-bottom flask under a nitrogen atmosphere. Add minimal anhydrous Isopropanol (IPA) (typically 2–4 mL per gram of salt). Heat gently to 50–60 °C until complete dissolution occurs.

  • Causality: Nitrogen prevents atmospheric moisture from entering the hygroscopic system. Water acts as a highly polar co-solvent that drastically alters the solubility curve and reduces yield.

Step 3: Hot Filtration & Clarity Check Inspect the hot solution. If it is cloudy, perform a hot filtration through a fine glass frit.

  • Self-Validation: A perfectly clear solution confirms the absence of insoluble inorganic salts (e.g., NaCl) or silica dust carried over from previous synthetic steps BenchChem[3].

Step 4: Controlled Nucleation Remove the heat source. Allow the flask to cool ambiently to room temperature (20–25 °C) without agitation.

  • Self-Validation: Look for the onset of slight turbidity or the formation of initial seed crystals. This visual cue confirms the solution has successfully reached supersaturation.

Step 5: Antisolvent Addition & Aging Once at room temperature, add anhydrous Diethyl Ether (Et2O) dropwise with gentle stirring until the IPA:Et2O ratio reaches approximately 1:3. Transfer the flask to an ice bath (0–4 °C) and age the slurry for 1–2 hours to maximize crystal lattice formation[2].

Step 6: Isolation & Desiccation Perform vacuum filtration rapidly. Wash the filter cake with 1–2 volumes of ice-cold Et2O. Immediately transfer the white crystals to a vacuum desiccator containing P2O5 and dry under high vacuum for 12 hours.

Part 3: Workflow Visualization

Workflow N1 Crude 3-(3-Methoxypropoxy) azetidine HCl N2 Dissolve in minimal hot Isopropanol (50-60°C) N1->N2 N3 Is solution clear? N2->N3 N4 Hot Filtration (Remove insolubles) N3->N4 No N5 Cool to RT slowly (Nucleation phase) N3->N5 Yes N4->N5 N6 Add Diethyl Ether dropwise (Antisolvent) N5->N6 N7 Age slurry at 0-4°C (1-2 hours) N6->N7 N8 Vacuum Filtration & Wash with cold Et2O N7->N8 N9 Dry under high vacuum (Desiccator) N8->N9

Workflow for solvent-antisolvent recrystallization of azetidine HCl salts.

Part 4: Troubleshooting & FAQs

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the compound precipitates at a temperature above its melting point in the solvent mixture, or when the antisolvent is added too rapidly.

  • Mechanistic Cause: The flexible 3-methoxypropoxy ether chain lowers the lattice energy of the molecule compared to rigid, unsubstituted azetidines, making it prone to forming supercooled liquid phases.

  • Troubleshooting: Re-heat the mixture until the oil dissolves completely. Add a small amount of the primary solvent (IPA) to decrease the saturation level, then cool the solution much more slowly. Introduce a seed crystal before adding the Et2O antisolvent.

Q: My LC-MS shows a persistent impurity with a mass +36 Da higher than my product. What is this, and why didn't recrystallization remove it? A: This is a ring-opened impurity (a 3-chloropropylamine derivative).

  • Mechanistic Cause: Azetidine rings are highly strained. Under strongly acidic conditions with nucleophilic counterions (like chloride from HCl during Boc-deprotection), the azetidine ring undergoes nucleophilic ring-opening to form a linear 3-chloro-1-(3-methoxypropoxy)propylamine derivative ACS Publications[4].

  • Troubleshooting: Because the physical properties (polarity, solubility) of this linear amine salt are nearly identical to the intact azetidine salt, recrystallization is often ineffective. You must prevent its formation upstream by strictly controlling the temperature during HCl deprotection or by using a non-nucleophilic acid (e.g., TFA) followed by a salt exchange.

Q: Why is my purified azetidine hydrochloride turning into a sticky paste on the filter paper during isolation? A: The compound is rapidly absorbing atmospheric moisture.

  • Mechanistic Cause: Secondary amine hydrochlorides readily form hydrates. The ether oxygen in the 3-methoxypropoxy side chain provides an additional hydrogen-bond acceptor, severely exacerbating this hygroscopicity.

  • Troubleshooting: Perform the vacuum filtration rapidly under a blanket of dry nitrogen (e.g., using an inverted funnel with nitrogen flow). Ensure the Et2O wash is strictly anhydrous, and transfer the solid immediately to a vacuum desiccator.

Q: The yield is extremely low (<30%) after recrystallization. What happened? A: You likely used a solvent that is too polar, or the system absorbed water.

  • Mechanistic Cause: Azetidine HCl salts are highly soluble in lower alcohols (MeOH, EtOH) and water[1]. Even trace amounts of water in the IPA or Et2O will drastically increase the solubility of the salt at 0 °C, keeping your product dissolved in the mother liquor.

  • Troubleshooting: Evaporate the filtrate to dryness to recover your crude material. Restart the protocol using strictly anhydrous IPA and Et2O, and increase the antisolvent ratio to 1:5.

References
  • Purification of organic hydrochloride salt? ResearchGate URL:[Link]

  • Redesign of the Synthesis and Manufacture of an Azetidine-Bearing Pyrazine Organic Process Research & Development (ACS Publications) URL:[Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Application Support Center: Optimizing Drug Design with 3-(3-Methoxypropoxy)azetidine hydrochloride

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, synthetic scientists, and drug development professionals utilizing 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7)...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for medicinal chemists, synthetic scientists, and drug development professionals utilizing 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) [1].

As a Senior Application Scientist, I frequently see this building block deployed to mitigate steric clashes, lower lipophilicity, and improve ligand efficiency in late-stage lead optimization. However, the unique electronic and steric properties of the highly strained azetidine ring require precise synthetic handling. This guide provides causal explanations, self-validating protocols, and troubleshooting strategies to ensure your success.

Part 1: FAQ – Design Principles & Causality

Q: How does replacing a piperidine or pyrrolidine ring with an azetidine core practically reduce steric hindrance? A: The reduction in steric hindrance is a direct consequence of ring geometry. Six-membered piperidines adopt bulky chair conformations that project substituents into distinct equatorial and axial planes, creating a large van der Waals volume. In contrast, the 4-membered azetidine ring is relatively flat (only slightly puckered). This restricts the spatial projection of the N-substituents, drastically reducing the molecule's overall 3D footprint and allowing the pharmacophore to fit into tighter receptor pockets without inducing steric clashes with surrounding amino acid residues[2].

Q: What specific physicochemical advantage does the 3-methoxypropoxy chain provide over standard alkyl substitutions? A: The 3-methoxypropoxy side chain acts as a highly flexible, polar vector. Instead of a rigid, bulky alkyl group that might reintroduce the steric hindrance we are trying to eliminate, this ether chain can freely rotate to find optimal conformations. The ether oxygen acts as a strong hydrogen-bond acceptor, which improves aqueous solubility and lowers the partition coefficient (LogD) without adding unnecessary lipophilic bulk.

Part 2: Data Presentation – Physicochemical Profiling

To understand why this specific building block behaves differently in your assays and syntheses, we must compare its foundational properties against traditional nitrogen heterocycles.

PropertyPiperidine DerivativesPyrrolidine DerivativesAzetidine Core (e.g., CAS 1309207-91-7)
Ring Size 6-membered5-membered4-membered
Inherent Ring Strain ~0 kcal/mol~6 kcal/mol~25.4 kcal/mol[3]
Relative Steric Bulk High (Chair conformation)Moderate (Envelope)Low (Puckered / Planar)
N-H Bond s-character Low (Standard sp³ hybridized)ModerateHigh (Reduces nucleophilicity)
Metabolic Stability Susceptible to α-carbon oxidationSusceptible to α-carbon oxidationHigh (Sterically restricted α-carbons)
Ligand Efficiency Impact Often lowers efficiency due to bulkNeutralHigh (Optimizes fit in tight pockets)[2]

Part 3: Troubleshooting Guide – Synthetic Workflows

Issue 1: Sluggish Reactivity in C-N Cross-Coupling

Symptom: Low conversion rates during Buchwald-Hartwig amination or SNAr reactions, with the majority of the azetidine starting material remaining unreacted. Root Cause: The internal bond angles of the 4-membered azetidine ring are compressed to approximately 90°. To compensate for this intense geometric strain, the external bonds (including the N-H bond) adopt a higher degree of s-character. Because s-orbitals are closer to the nucleus, the nitrogen's lone pair is held much more tightly, rendering the azetidine significantly less nucleophilic than an unstrained pyrrolidine or piperidine[3].

Issue 2: Unwanted Ring-Opening Side Reactions

Symptom: LCMS analysis shows mass peaks corresponding to [M+18]⁺ (water addition) or [M+Nucleophile]⁺, indicating degradation of the heterocycle. Root Cause: The azetidine ring harbors roughly 25.4 kcal/mol of inherent ring strain[3]. When exposed to strong Lewis acids (which coordinate to the nitrogen, further increasing strain) or aggressive nucleophiles at elevated temperatures, the activation energy barrier for C-N bond cleavage is overcome, leading to irreversible ring opening[4].

Part 4: Self-Validating Experimental Protocol

To overcome the low nucleophilicity while preventing ring-opening, use the following optimized, self-validating Buchwald-Hartwig amination methodology.

Step-by-Step Methodology: Controlled Buchwald-Hartwig Amination Objective: Couple the sterically unhindered azetidine core to an aryl halide without inducing thermal or Lewis-acid mediated degradation.

  • Free-Basing & Salt Neutralization:

    • Action: Suspend 3-(3-Methoxypropoxy)azetidine hydrochloride (1.2 equiv) in anhydrous 1,4-dioxane. Add finely milled Cs₂CO₃ (3.0 equiv).

    • Causality: The HCl salt must be neutralized to liberate the nucleophilic lone pair. Cs₂CO₃ is chosen over stronger bases (like NaOtBu) because it is mild enough to prevent base-catalyzed elimination or degradation of the ether side-chain.

    • Validation Check: The mixture should remain a stirrable, heterogeneous suspension. If the mixture clumps irreversibly into a solid mass, ambient moisture has compromised the base; discard and use a fresh, oven-dried batch.

  • Pre-Catalyst Activation:

    • Action: In a strictly anaerobic environment (glovebox or Schlenk line), dissolve the aryl halide (1.0 equiv) and RuPhos Pd G3 (5 mol%) in 1,4-dioxane.

    • Causality: RuPhos Pd G3 is selected because its bulky biaryl phosphine ligand accelerates the reductive elimination step, overcoming the azetidine's inherently low nucleophilicity.

    • Validation Check: A clear, pale yellow/orange solution confirms an active Pd(0) species. If the solution turns dark brown or precipitates black particles (Pd black), the catalyst has oxidized. Do not proceed; prepare a fresh catalyst solution.

  • Controlled Coupling:

    • Action: Transfer the active catalyst solution to the azetidine suspension. Seal the vial and heat to 75°C for 6 hours.

    • Causality: The temperature is strictly capped at 75°C. Exceeding 80°C provides enough thermal energy to overcome the 25.4 kcal/mol ring strain barrier, triggering irreversible ring-opening side reactions[5].

    • Validation Check: Monitor via LCMS at the 3-hour mark. The presence of the desired[M+H]⁺ mass indicates successful coupling. If a mass of [M+18]⁺ is detected, hydrolytic ring-opening has occurred; reduce the temperature by 10°C for subsequent optimizations.

Part 5: Workflow Visualization

G Start 3-(3-Methoxypropoxy)azetidine HCl (Sterically Unhindered Core) Freebase Free-Basing Checkpoint Add Cs2CO3 (Avoid strong nucleophiles) Start->Freebase Coupling Pd-Catalyzed C-N Coupling (RuPhos Pd G3, 1,4-Dioxane) Freebase->Coupling Decision LCMS Validation Is [M+H]+ dominant? Coupling->Decision Success Target Compound (Optimized Ligand Efficiency) Decision->Success Yes Error1 Low Conversion: Increase Temp to 80°C max (Check for Pd Black) Decision->Error1 No (Unreacted) Error2 Ring Opening [M+18]+: Lower Temp, Remove Lewis Acids Decision->Error2 No (Degradation) Error1->Coupling Error2->Coupling

Workflow for the synthetic integration of 3-(3-Methoxypropoxy)azetidine with built-in validation.

References

  • NextSDS. "3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information". [Link]

  • American Chemical Society (ACS). "Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2".[Link]

  • National Institutes of Health (NIH). "Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes". [Link]

  • American Chemical Society (ACS). "Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions". [Link]

Sources

Optimization

handling moisture sensitivity of 3-(3-Methoxypropoxy)azetidine hydrochloride salts

Introduction Welcome to the technical support center for 3-(3-Methoxypropoxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile buil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for 3-(3-Methoxypropoxy)azetidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a hydrochloride salt of a secondary amine, this compound is inherently hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1][2][3] Improper handling of this moisture sensitivity can lead to significant experimental challenges, including inaccurate weighing, poor reaction reproducibility, and potential degradation of the material.[1][2][3]

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to equip you with the expertise and validated protocols necessary to ensure the integrity of your material and the success of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and properties of 3-(3-Methoxypropoxy)azetidine hydrochloride.

Q1: What does it mean that this compound is "hygroscopic" and why is it a concern?

A1: Hygroscopicity is the tendency of a substance to attract and hold water molecules from the surrounding environment.[1][3] For 3-(3-Methoxypropoxy)azetidine hydrochloride, this is due to the polar nature of the hydrochloride salt. This presents several problems in a laboratory setting:

  • Inaccurate Stoichiometry: Absorbed water adds to the measured weight of the compound, meaning the actual amount of the azetidine salt you dispense is less than what the balance indicates.[2] This leads to incorrect molar ratios in your reactions, potentially causing incomplete conversions, side product formation, and non-reproducible results.

  • Physical Changes: Moisture absorption can cause the fine powder to clump, cake, or even form a paste, making it extremely difficult to handle and weigh accurately.[1][2][3]

  • Chemical Instability: While many hydrochloride salts are stable, the presence of excess water can potentially facilitate hydrolysis or other degradation pathways over long-term storage, compromising the purity of the material.[2]

Q2: What are the ideal storage conditions for 3-(3-Methoxypropoxy)azetidine hydrochloride?

A2: To maintain the compound's integrity, it must be stored in a cool, dry environment, protected from atmospheric moisture. The ideal storage protocol involves:

  • Primary Container: Keep the compound in its original, tightly sealed container.[1][4]

  • Secondary Enclosure: Place the primary container inside a desiccator containing an active drying agent (e.g., Drierite, silica gel) or within an inert atmosphere glovebox.[5]

  • Temperature: Store at a cool, controlled temperature.[6] While refrigeration can slow degradation, it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.[7]

Q3: My compound has already clumped. Is it still usable?

A3: Minor clumping indicates some moisture absorption. The material may still be usable for less sensitive applications, but caution is required. For reactions sensitive to stoichiometry, the water content should be determined. If the material is severely caked or appears wet, its purity and effective concentration are compromised, and using a fresh, unopened container is strongly recommended.[1][2] You can attempt to dry the material under high vacuum, but this may not remove all lattice water.[8]

Q4: How can I accurately weigh a hygroscopic compound like this?

A4: The most reliable method is to handle and weigh the compound inside an inert atmosphere glovebox where humidity levels are kept below 1 ppm.[9][10][11] If a glovebox is unavailable:

  • Work Quickly: Prepare everything in advance (spatula, weigh boat, reaction vessel). Minimize the time the container is open to the atmosphere.[1][12]

  • Use a Suitable Vessel: Weigh the compound directly into a pre-weighed, oven-dried flask that can be immediately sealed.[8]

  • Accept a Range: For some applications, you can define an acceptable mass range. Weigh the material quickly, and as soon as the reading falls within your range, close the container and record the exact mass.[8]

Q5: Can I prepare a stock solution to avoid repeated weighing of the solid?

A5: Yes, this is a highly recommended practice. Preparing a stock solution in a validated, anhydrous solvent allows for accurate dispensing via syringe or cannula for multiple reactions.[12]

  • Solvent Choice: Use a high-purity, anhydrous solvent appropriate for your reaction (e.g., anhydrous DMF, NMP, or DCM). Ensure the solvent's water content is verified to be low (<50 ppm).[13][14]

  • Preparation: Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent moisture ingress during dissolution.[15][16]

  • Storage: Store the stock solution under an inert atmosphere in a container with a secure septum or seal. Check for stability and potential degradation over time.

Part 2: Troubleshooting Guides

This section provides structured guidance for resolving specific experimental issues related to the moisture sensitivity of 3-(3-Methoxypropoxy)azetidine hydrochloride.

Guide 1: Inconsistent Reaction Yields or Incomplete Conversion

Problem: You are observing variable yields or your reaction consistently fails to reach completion, even when following a standard protocol.

Troubleshooting Workflow: Inconsistent Reaction Outcomes

G cluster_start Initial Observation cluster_check Investigation Steps cluster_solution Corrective Actions cluster_end Resolution start Inconsistent Yields / Incomplete Conversion check_reagent Q1: Was the azetidine salt handled in an inert atmosphere? start->check_reagent check_solvent Q2: Was the reaction solvent certified anhydrous (<50 ppm)? check_reagent->check_solvent Yes sol_reagent Implement Glovebox/Schlenk Technique. Prepare anhydrous stock solution. check_reagent->sol_reagent No check_other Q3: Are other reagents also moisture-sensitive? check_solvent->check_other Yes sol_solvent Use freshly dried solvent. Verify water content via Karl Fischer. check_solvent->sol_solvent No / Unsure sol_other Dry all reagents and glassware. Use inert atmosphere for entire setup. check_other->sol_other Yes end_node Reaction Outcome Stabilized check_other->end_node No sol_reagent->end_node sol_solvent->end_node sol_other->end_node

Caption: Troubleshooting logic for inconsistent reaction results.

Detailed Q&A for Troubleshooting:

  • Q: My reaction (e.g., an N-alkylation) is stalling at ~80% conversion. Could moisture be the cause?

    • A: Absolutely. If you weighed the azetidine hydrochloride in open air, it likely absorbed water. This means you added fewer moles of the nucleophile than intended. For example, if the compound absorbed 10% of its weight in water, your calculated 1.0 equivalent is actually only 0.9 equivalents. This stoichiometric imbalance is a primary cause of incomplete conversion.

    • Causality: Many reactions, such as N-alkylations or couplings, require precise stoichiometric ratios.[17][18] The presence of water not only throws off the molar calculations of the azetidine salt but can also react with and consume other sensitive reagents in the reaction, such as organometallics or strong bases.[11]

    • Solution: Re-run the reaction using material handled exclusively under inert conditions (glovebox or Schlenk line).[16] Alternatively, prepare a stock solution in anhydrous solvent and titrate it or use its calculated concentration for precise addition.

  • Q: I used an anhydrous solvent from a commercial supplier. Is that not enough?

    • A: Commercial anhydrous solvents are excellent but can be compromised. A bottle that has been opened multiple times, even with careful technique, can absorb atmospheric moisture. The septum on a "Sure/Seal" type bottle can also wear and allow moisture ingress.

    • Causality: Solvents like THF and DMF are notoriously hygroscopic.[13] Trace water can hydrolyze reagents or participate in side reactions. For instance, in a reaction involving a strong base like NaH, water will consume the base, reducing its effective concentration for the desired reaction.[18]

    • Solution: For highly sensitive reactions, it is best practice to use freshly dried solvent from a solvent purification system or to dry it over an appropriate desiccant (e.g., molecular sieves, CaH2) and distill it immediately before use.[13][14][19]

Guide 2: Physical State and Handling Issues

Problem: The 3-(3-Methoxypropoxy)azetidine hydrochloride powder is clumpy, caked, or difficult to dispense from the bottle.

Troubleshooting Workflow: Poor Physical State of Reagent

G start Reagent is Caked / Clumped assess Assess Severity start->assess minor Action: Dry Under High Vacuum (Gentle Heat if Stable) assess->minor Minor Clumping severe Action: Discard Material and Review Storage Protocol assess->severe Severe Caking / Wet verify Verify Water Content via Karl Fischer Titration minor->verify review_storage Improve Storage: Use Desiccator / Glovebox severe->review_storage proceed Proceed with Caution (Adjust Mass for Water Content) verify->proceed proceed->review_storage

Caption: Decision workflow for handling compromised hygroscopic solids.

Detailed Q&A for Troubleshooting:

  • Q: I tried to break up the clumps with a spatula, but it's still not a free-flowing powder. What should I do?

    • A: This indicates significant moisture absorption.[2] Attempting to use this material will lead to highly inaccurate weighing.

    • Causality: The absorbed water acts as a binding agent between the salt particles, leading to the formation of solid agglomerates.[1][3] At this stage, the water content is high and non-uniform throughout the solid.

    • Solution: The best practice is to discard the compromised material and use a fresh bottle. Critically review your storage and handling procedures. Ensure containers are sealed tightly immediately after use and stored in a desiccator.[1][4][5]

  • Q: How can I quantify the amount of water in my reagent?

    • A: The gold standard for accurately determining water content in chemical samples is Karl Fischer (KF) titration.[20][21][22] This method is highly selective for water and can detect trace amounts.[21][22]

    • Protocol: Both volumetric and coulometric KF titration methods are suitable.[21] The sample is dissolved in a special KF solvent (often methanol-based) and titrated with a reagent containing iodine.[23] The amount of iodine consumed is directly proportional to the amount of water present.

    • Application: If you determine your lot has, for example, 5.0% w/w water content, you can correct your weighings accordingly. To dispense 100.0 mg of the active compound, you would need to weigh out 105.3 mg of the hydrated material (100.0 mg / (1 - 0.05)). This correction is essential for maintaining accurate stoichiometry.

Part 3: Key Experimental Protocols

Protocol 1: Weighing and Dispensing in a Glovebox
  • Preparation: Ensure the glovebox atmosphere is dry (e.g., <1 ppm H₂O). Place all necessary items (spatula, weigh paper/boat, the sealed reagent bottle, and your reaction flask) into the antechamber.

  • Purge: Evacuate and refill the antechamber with inert gas (e.g., Nitrogen or Argon) for at least three cycles.

  • Transfer: Bring the items into the main chamber. Allow the reagent bottle to equilibrate to the glovebox temperature.

  • Weighing: Open the bottle inside the glovebox. Use a clean, dry spatula to transfer the desired amount of the free-flowing powder to a tared weigh boat on an analytical balance.

  • Dispensing: Transfer the weighed solid directly into your reaction vessel.

  • Sealing: Tightly seal the reagent bottle before removing it or other items from the glovebox.

Protocol 2: Preparation of an Anhydrous Stock Solution
  • Glassware: Oven-dry all glassware (e.g., volumetric flask, magnetic stir bar) at >120°C overnight and cool under a stream of dry nitrogen or in a desiccator.[16]

  • Inert Atmosphere Setup: Assemble the flask with a rubber septum and purge with dry nitrogen or argon using a needle connected to a gas line and an outlet needle.

  • Weighing: In a glovebox, weigh a quantity of 3-(3-Methoxypropoxy)azetidine hydrochloride sufficient for your desired concentration (e.g., 1.0 M).

  • Dissolution: Transfer the weighed solid to the purged flask. Using a syringe, add the required volume of anhydrous solvent (previously verified for low water content). Stir until fully dissolved.

  • Storage: Store the flask under a positive pressure of inert gas. Wrap the septum and neck with electrical tape or Parafilm to ensure a long-lasting seal. The solution can now be accurately dispensed using a gas-tight syringe.

Data Summary Table
ParameterRecommended Limit/ConditionRationale
Storage Humidity As low as possible; inside a desiccatorPrevents moisture absorption and caking.[4][5]
Handling Atmosphere Inert Gas (Nitrogen/Argon), <10% RHMinimizes moisture uptake during weighing and transfer.[24]
Anhydrous Solvent < 50 ppm H₂O (Verified by KF)Ensures water does not interfere with the reaction stoichiometry or quench sensitive reagents.[14]
Temperature Cool, controlled room temperaturePrevents potential thermal degradation. Avoids condensation if refrigerated.[6][7]

References

  • Alltracon Machinery Moving and Millwright Services. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility.
  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024, June 20).
  • Alfa Chemistry. (2018, August 29).
  • Environment, Health & Safety.
  • Pacific BioLabs. Karl Fischer Moisture Analysis.
  • Summary of Common Organic Solvent Purification Methods Used in Labor
  • The Synergist. Best Practices for Proper Chemical Storage.
  • Chemistry LibreTexts. (2021, August 15). Drying Solvents.
  • A Practical Guide to the Modern Lab Glove Box. (2025, December 12).
  • Cleanroom Technology. (2018, May 4). Safely handling air-sensitive products.
  • Ossila. Air Sensitive Compounds.
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Sciencemadness Wiki. (2023, July 25). Drying solvents.
  • Inert Corporation.
  • Mettler Toledo.
  • TCA Lab / Alfa Chemistry. Mastering Karl Fischer Moisture Analysis: A Complete Guide.
  • CORECHEM Inc. (2024, January 19).
  • Scharlab.
  • Wikipedia.
  • HepatoChem. (2016, September 14). How do you handle hygroscopic salts?.
  • He, G., et al. Direct and Stereospecific Synthesis of N–H and N–Alkyl Aziridines from Unactivated Olefins Using Hydroxylamine-O-Sulfonic Acids. PMC.
  • Physics Forums. (2010, March 24). Keeping moisture-sensitive chemicals dry.
  • Price, X. (SUEZ Water Technologies & Solutions). Where are ammonium chloride and amine hydrochloride salt found in your crude unit?
  • Benchchem. Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ACS Publications. (2017, May 2).
  • PubMed.
  • Pharmaceutical Technology. (2026, March 25). Salt Selection in Drug Development.
  • PMC. (2022, April 29).
  • Anbarasan, A., et al. (2018). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Journal of Chemical and Pharmaceutical Research, 10(3), 61-67.
  • Reddit. (2017, February 7). How do you guys prepare solutions of hygroscopic chemicals?.
  • Reddit. (2018, May 13). Ways of crashing out amines. r/chemistry.
  • Google Patents. Process using amine blends to inhibit chloride corrosion in wet hydrocarbon condensing systems.
  • The Journal of Organic Chemistry. (2016, March 1).
  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards?.
  • PMC. Hydrochloride Salt of the GABAkine KRM-II-81.
  • Beilstein Journals. (2021, August 2). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution.
  • University of Rochester, Department of Chemistry. How To: Store Reagents.
  • MDPI. (2022, April 29).

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Troubleshooting

improving flash chromatography separation for 3-(3-Methoxypropoxy)azetidine hydrochloride

Topic: Improving Flash Chromatography Separation for 3-(3-Methoxypropoxy)azetidine Hydrochloride This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Topic: Improving Flash Chromatography Separation for 3-(3-Methoxypropoxy)azetidine Hydrochloride

This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the purification of 3-(3-methoxypropoxy)azetidine hydrochloride via flash chromatography. The content is structured in a question-and-answer format to directly address common issues and provide robust, field-proven solutions.

Understanding the Challenge: Why is This Compound Difficult to Purify?

Question: I'm having trouble purifying 3-(3-methoxypropoxy)azetidine hydrochloride on a standard silica gel column. Why is it causing issues like severe peak tailing and poor recovery?

Answer: The difficulty in purifying 3-(3-methoxypropoxy)azetidine hydrochloride using standard normal-phase chromatography stems from its fundamental chemical properties. The molecule is a basic amine that is supplied as a hydrochloride salt. This creates two primary challenges:

  • Strong Acid-Base Interaction: Standard silica gel is weakly acidic due to the presence of surface silanol groups (Si-OH).[1][2] The basic azetidine nitrogen in your compound interacts strongly with these acidic sites. As a hydrochloride salt, the amine is already protonated (R₂NH₂⁺), leading to a powerful ionic interaction with the deprotonated silanols (SiO⁻). This interaction causes the compound to bind very tightly to the stationary phase, resulting in broad, tailing peaks and, in severe cases, irreversible adsorption, which leads to low product recovery.[3][4]

  • Polarity and Solubility Issues: The hydrochloride salt form makes the compound highly polar. This high polarity can cause poor solubility in common, less-polar mobile phases used in normal-phase chromatography, such as hexane/ethyl acetate mixtures.[5][6] If the compound is not fully soluble in the mobile phase, it will not chromatograph effectively.

Addressing these issues requires modifying the chromatographic system to mitigate the strong acid-base interactions and match the polarity of the stationary and mobile phases to the analyte.

Frequently Asked Questions (FAQs)

Question: My compound is streaking badly on the silica TLC plate and column. How can I get sharp, well-defined peaks?

Answer: Streaking and tailing are classic signs of strong analyte-stationary phase interaction. The most direct way to resolve this is to neutralize the acidic silanol sites on the silica gel. This is achieved by adding a small amount of a basic modifier to your mobile phase.[4][7]

  • Recommended Solution: Add 0.5-2% of a volatile base like triethylamine (TEA) or a solution of ammonium hydroxide to your mobile phase (e.g., dichloromethane/methanol or ethyl acetate/hexane).[8][9] The additive acts as a competing base, binding to the acidic sites on the silica and allowing your compound to elute symmetrically.[3]

Question: My compound seems to be permanently stuck on the silica column. Even when I flush with very polar solvents like 100% methanol, the recovery is low. What's happening?

Answer: This indicates irreversible adsorption, where the ionic interaction between your protonated amine and the silica surface is too strong for the mobile phase to overcome. While adding a basic modifier is the first step, this level of binding suggests that standard silica may not be the ideal stationary phase.

  • Immediate Action: To salvage the compound from the column, try flushing with a stronger, base-modified solvent system, such as 5-10% ammonium hydroxide in methanol.

  • Long-Term Solution: For future purifications, you should switch to a more inert or basic stationary phase, such as amine-functionalized silica or neutral alumina.[3][7] These alternatives do not have the acidic surface sites that cause irreversible binding of basic compounds.[1][10]

Troubleshooting Guide: Method Development Strategies

The key to a successful separation is a systematic approach to method development. The following sections detail three primary strategies for purifying 3-(3-methoxypropoxy)azetidine hydrochloride.

Strategy 1: Optimizing Normal-Phase Chromatography on Standard Silica

This is often the first approach due to the low cost and availability of silica gel. Success depends entirely on deactivating the acidic surface.

Question: How do I develop a reliable method using a standard silica column?

Answer: Method development should begin with Thin Layer Chromatography (TLC) to find a mobile phase that provides an optimal Rƒ value (retention factor) of 0.2-0.4 for your target compound.[5]

Core Principle: Use a basic additive in all solvent systems to ensure the TLC results are transferable to the column.

Mobile Phase SystemCharacteristics & Recommendations
Ethyl Acetate / Hexanes + 1% TEA A good starting point for moderately polar compounds. The standard workhorse system.[11]
Dichloromethane / Methanol + 1% TEA More effective for polar compounds that require a stronger mobile phase.[8][9] Start with 2-5% methanol and increase as needed.
Dichloromethane / Methanol / NH₄OH For very strong binding, a solution of 1-2% concentrated ammonium hydroxide in methanol can be used as the polar component in a DCM mobile phase.
Experimental Protocol 1: TLC Method Development with Basic Additives
  • Sample Preparation: Dissolve a small amount of the crude 3-(3-methoxypropoxy)azetidine hydrochloride in a suitable solvent like methanol or dichloromethane.

  • Mobile Phase Preparation: Prepare several small batches of different mobile phases (e.g., 20%, 40%, 60% Ethyl Acetate in Hexanes) in separate jars. To each, add 1% triethylamine (TEA).

  • TLC Analysis: Spot the crude sample onto a silica TLC plate. Develop the plate in one of the prepared mobile phases.

  • Visualization: Visualize the spots using a suitable stain, such as potassium permanganate or iodine, as the compound may not be UV-active.

  • Optimization: Adjust the mobile phase polarity until the desired compound has an Rƒ between 0.2 and 0.4, with good separation from impurities.[4] This is the mobile phase you will use for the flash column.

Strategy 2: Utilizing Alternative Stationary Phases

If tailing and recovery issues persist even with basic additives, or if you prefer to avoid them, switching to a different stationary phase is the most robust solution.[3]

Question: When should I use an amine-functionalized or alumina column?

Answer: You should switch to an alternative stationary phase when you cannot achieve satisfactory peak shape or recovery on standard silica, or for compounds that are sensitive to the acidic silica surface.

Workflow: Choosing the Right Stationary Phase

Caption: Decision tree for selecting an appropriate stationary phase.

Stationary PhasePrinciple & Use CaseRecommended Mobile Phase
Amine-Functionalized Silica The silica surface is bonded with aminopropyl groups, creating a basic environment.[2] This eliminates the need for basic additives in the mobile phase, simplifying solvent preparation and removal.[1][12] It is an excellent first choice for purifying basic amines.[3]Standard normal-phase solvents like Ethyl Acetate / Hexanes or Dichloromethane / Methanol can be used directly without additives.
Neutral Alumina A basic solid phase that does not suffer from the acidity of silica.[10] It is effective for the separation of amines and other basic compounds, also without the need for mobile phase modifiers.[7][8]Ethyl Acetate / Hexanes or other standard normal-phase systems. Note that alumina's selectivity can differ from silica.
Strategy 3: Employing Reversed-Phase Chromatography

For highly polar compounds, reversed-phase flash chromatography is a powerful alternative.

Question: My compound is very polar. How can I use reversed-phase chromatography effectively?

Answer: In reversed-phase chromatography, you use a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically water and an organic solvent like methanol or acetonitrile).[13][14] For basic amines, the pH of the mobile phase is critical.

Core Principle: At a high mobile phase pH, the azetidine nitrogen will be in its neutral, free-base form. This makes the molecule less polar, increasing its retention on the C18 column and leading to better separation.[3]

  • Recommended Mobile Phase: A gradient of acetonitrile or methanol in water, with a basic modifier to raise the pH. A common choice is to add 0.1% TEA or use a buffer like ammonium bicarbonate.[3]

Experimental Protocol 2: General Reversed-Phase Method Development
  • Sample Preparation: Dissolve the crude sample in a minimal amount of the weak mobile phase (e.g., 10% acetonitrile in water with 0.1% TEA) or in a strong solvent like DMSO.

  • Column Equilibration: Equilibrate the C18 column with your starting mobile phase composition (e.g., 95:5 Water:Acetonitrile + 0.1% TEA).

  • Loading: Load the sample onto the column. If using a strong solvent like DMSO for dissolution, ensure the injection volume is small to prevent poor peak shape. A dry-loading approach is often preferable for larger sample quantities.

  • Elution: Run a gradient, gradually increasing the percentage of the organic solvent (the "strong" solvent). A typical gradient might be from 5% to 95% acetonitrile over 10-15 column volumes.

  • Fraction Collection & Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

Method Development Summary & Workflow

The following diagram outlines a comprehensive workflow for developing a purification method for 3-(3-methoxypropoxy)azetidine hydrochloride.

Workflow: General Method Development

Caption: A systematic workflow for method development and purification.

References

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]

  • Biotage. (2023, January 19). When should I use an amine-bonded silica for flash chromatography?[Link]

  • Sorbent Technologies, Inc. (n.d.). Amino Flash. Retrieved March 27, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Flash Column Chromatography. Retrieved March 27, 2026, from [Link]

  • NextSDS. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. Retrieved March 27, 2026, from [Link]

  • Google Patents. (n.d.). EP1558354A2 - Using amines or amino acids as mobile phase modifiers in chromatography.
  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved March 27, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column Purification of primary amines. [Link]

  • Stringham, R. W., & Toth, D. (2004). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Journal of Chromatography A, 1041(1-2), 193-199. [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved March 27, 2026, from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep neutral alumina column purification of high pKa compounds. [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Retrieved March 27, 2026, from [Link]

  • University of Rochester. (n.d.). Solvent Systems for Flash Column Chromatography. Retrieved March 27, 2026, from [Link]

  • PubChem. (n.d.). 3-(3-methoxypropoxy)azetidine. Retrieved March 27, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved March 27, 2026, from [Link]

  • Compound Interest. (2013, January 31). Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. [Link]

  • ResearchGate. (n.d.). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved March 27, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Strategic Bioisosteric Replacement: A Comparative Guide to 3-Methoxyazetidine and 3-(3-Methoxypropoxy)azetidine Hydrochloride in Lead Optimization

The Rationale for Azetidine-Based Bioisosteres In contemporary medicinal chemistry, the shift from flat, planar aromatic rings to three-dimensional, sp³-rich frameworks is a fundamental strategy to improve clinical succe...

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Author: BenchChem Technical Support Team. Date: April 2026

The Rationale for Azetidine-Based Bioisosteres

In contemporary medicinal chemistry, the shift from flat, planar aromatic rings to three-dimensional, sp³-rich frameworks is a fundamental strategy to improve clinical success rates[1]. Morpholines, piperazines, and piperidines are ubiquitous in drug discovery; however, they frequently suffer from metabolic liabilities (e.g., CYP450-mediated α-oxidation) and high lipophilicity, which can drive off-target toxicity such as hERG channel inhibition.

Bioisosteres are frequently employed to alter the physicochemical properties of lead compounds without sacrificing target binding affinity[2]. Azetidines—highly strained, four-membered nitrogen heterocycles—serve as excellent bioisosteres for larger saturated rings. By incorporating oxygenated motifs, such as 3-methoxyazetidine and 3-(3-methoxypropoxy)azetidine hydrochloride , chemists can finely tune the basicity (pKa), lipophilicity (LogP), and exit vectors of their molecules to overcome specific developability flaws.

Structural and Physicochemical Profiling

While both compounds share the same azetidine core, their distinct substituents dictate entirely different applications in a lead optimization campaign.

Quantitative Data Comparison
Parameter3-Methoxyazetidine[3]3-(3-Methoxypropoxy)azetidine HCl[4]
Molecular Weight 87.12 g/mol 181.66 g/mol (145.20 g/mol as free base)
Predicted LogP -0.50.2
Rotatable Bonds 15
Topological Polar Surface Area (TPSA) 21.3 Ų30.5 Ų
H-Bond Donors 12 (as HCl salt) / 1 (free base)
H-Bond Acceptors 23
Steric Profile Compact, rigidExtended, highly flexible
Primary Application Sterically constrained pockets, hERG mitigationSolvent-exposed vectors, solubility enhancement

Mechanistic Causality in Pocket Accommodation

The Compact Rigid Motif: 3-Methoxyazetidine

Causality & Application: 3-methoxyazetidine is characterized by its rigid, low-molecular-weight structure. The oxygen atom at the 3-position exerts a strong electron-withdrawing inductive effect on the azetidine nitrogen. This lowers the amine's pKa (typically from ~9.5 in piperidine to ~7.5–8.0 in the azetidine derivative).

  • hERG Mitigation: Because hERG channel binding is largely driven by the electrostatic interaction between a protonated basic amine and the Tyr652/Phe656 residues in the channel cavity, lowering the pKa reduces the fraction of positively charged molecules at physiological pH (7.4), thereby mitigating cardiotoxicity.

  • Target Accommodation: The compact nature of the ring makes it ideal for tight, hydrophobic sub-pockets where a larger morpholine ring would cause steric clashes. For example, replacing larger rings with 3-methoxyazetidine in PARP-1 inhibitors has been shown to maintain high enzymatic affinity while altering physicochemical profiles[5].

The Flexible Solubilizing Vector: 3-(3-Methoxypropoxy)azetidine Hydrochloride

Causality & Application: This bioisostere features a PEG-like (methoxypropoxy) tail. While it shares the pKa-lowering inductive effect of the proximal oxygen, its extended chain drastically alters its thermodynamic behavior.

  • Solvent-Exposed Vectors: If the azetidine nitrogen is positioned such that the 3-position points out of the binding pocket and into the solvent, a lipophilic alkyl chain would incur a massive desolvation penalty. The ether oxygens in the methoxypropoxy chain hydrogen-bond with surrounding water molecules, drastically improving aqueous solubility.

  • Distal Binding: The high flexibility (5 rotatable bonds) allows the terminal methoxy group to "sweep" the edge of the binding pocket to pick up distal hydrogen-bonding interactions. However, it should never be used in rigid, enclosed pockets, as the entropic penalty of freezing the rotatable bonds will destroy target affinity.

Decision Matrix for Bioisosteric Selection

BioisostereWorkflow Start Lead Compound (e.g., Morpholine/Piperidine) Assess Identify Developability Flaw Start->Assess Steric Steric Clash / High LogP (Requires Compact Motif) Assess->Steric Solvent Solvent-Exposed / Poor Solubility (Requires Extended Motif) Assess->Solvent Select3MA Apply 3-Methoxyazetidine (Rigid, Low MW) Steric->Select3MA Select3MPA Apply 3-(3-Methoxypropoxy)azetidine (Flexible, PEG-like) Solvent->Select3MPA Result1 Validation: Maintained Affinity, Lower hERG Select3MA->Result1 Result2 Validation: Enhanced Solubility, Distal Binding Select3MPA->Result2

Decision matrix for selecting azetidine bioisosteres based on target pocket and physicochemical flaws.

Self-Validating Experimental Protocols

To objectively compare the performance of these bioisosteres once incorporated into a lead scaffold, the following self-validating workflows must be executed.

Protocol 1: In Vitro Metabolic Stability (Microsomal Clearance)

Objective: Quantify the resistance of the azetidine core to CYP450-mediated oxidation compared to the parent molecule. Self-Validation Mechanism: The assay is strictly gated by internal controls. It includes Verapamil (high-clearance) to confirm enzyme viability and Warfarin (low-clearance) to rule out non-specific binding or spontaneous chemical degradation. The run is invalidated if controls fall outside ±20% of historical intrinsic clearance ( CLint​ ) ranges.

Step-by-Step Methodology:

  • Prepare 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL human liver microsomes (HLM).

  • Spike the test compound (at 10 mM DMSO stock) and internal controls to a final assay concentration of 1 μM (ensure final DMSO concentration is ≤0.1%).

  • Pre-incubate the mixture in a 96-well plate at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

  • At precise time points (0, 5, 15, 30, and 60 minutes), aliquot 50 μL of the reaction mixture into 150 μL of ice-cold acetonitrile containing an analytical internal standard (e.g., Tolbutamide) to crash the proteins and quench the reaction.

  • Centrifuge the plates at 4000 rpm for 15 minutes at 4°C.

  • Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: Assess the passive membrane permeability to evaluate the desolvation penalty introduced by the ether and PEG-like motifs. Self-Validation Mechanism: The assay utilizes Propranolol (highly permeable) and Atenolol (poorly permeable) as internal standards. Crucially, a mass balance calculation is enforced; total recovery must be >80% to ensure the compound isn't simply trapped within the lipid membrane, which would artificially deflate the apparent permeability ( Papp​ ) value.

Step-by-Step Methodology:

  • Dilute the test compound to 10 μM in PBS (pH 7.4).

  • Coat the PAMPA donor plate filter membrane (PVDF, 0.45 μm pore size) with a 1% solution of lecithin in dodecane (5 μL per well).

  • Add 300 μL of the test compound solution to the donor compartment.

  • Add 300 μL of fresh PBS (pH 7.4) to the acceptor compartment.

  • Assemble the sandwich plate carefully to avoid bubble formation and incubate at room temperature for 5 hours without agitation.

  • Separate the plates and quantify the compound concentration in both the donor and acceptor wells using LC-MS/MS.

  • Calculate Papp​ using the standard permeability equation and verify that Mass Balance = (Moles in Donor + Moles in Acceptor) / Initial Moles > 0.80.

References[1] Examples of azetidine‐based bioisosters | Download Scientific Diagram - ResearchGate, researchgate.net, Verified URL[2] Bioisosteres of Common Functional Groups: Spirocyclic Azetidines as Bioisosteres of Nitrogen Heterocycles, princeton.edu, Verified URL[3] 3-Methoxyazetidine | C4H9NO | CID 13401996 - PubChem - NIH, nih.gov, Verified URL[4] 3-(3-methoxypropoxy)azetidine hydrochloride | 1309207-91-7, chemicalbook.com, Verified URL[5] Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions - PMC, nih.gov, Verified URL

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Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 3-(3-Methoxypropoxy)azetidine hydrochloride

Introduction: The Imperative of Purity in Pharmaceutical Intermediates In the landscape of pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous analytical...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the journey from a promising molecule to a safe and effective drug is paved with rigorous analytical scrutiny. The purity of active pharmaceutical ingredients (APIs) and their synthetic precursors is not merely a quality metric; it is a fundamental pillar of safety and efficacy.[1][2] 3-(3-Methoxypropoxy)azetidine hydrochloride is a key building block in medicinal chemistry, frequently employed in the synthesis of novel therapeutic agents, particularly those targeting the central nervous system.[3][4] Its structural integrity and freedom from impurities directly influence the quality, safety, and stability of the final drug product.

This guide provides an in-depth, scientifically grounded protocol for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(3-Methoxypropoxy)azetidine hydrochloride. Moving beyond a simple checklist of steps, we will explore the causality behind each experimental choice, grounding our methodology in the authoritative framework of the International Council for Harmonisation (ICH) Q2(R2) guidelines.[5][6][7] Furthermore, we will objectively compare the performance of this robust HPLC method with its high-throughput alternative, Ultra-Performance Liquid Chromatography (UPLC), providing the experimental data necessary for an informed selection based on laboratory-specific needs.

The Analyte: Understanding 3-(3-Methoxypropoxy)azetidine hydrochloride

A successful analytical method begins with a thorough understanding of the analyte.

  • Chemical Identity:

    • Name: 3-(3-Methoxypropoxy)azetidine hydrochloride

    • CAS Number: 1309207-91-7[8]

    • Molecular Formula: C₇H₁₅NO₂ · HCl

    • Molecular Weight: 181.66 g/mol

    • Structure: Chemical structure of 3-(3-Methoxypropoxy)azetidine hydrochloride

  • Potential Impurities: A robust purity method must be able to separate the main compound from any potential process-related or degradation impurities.[9] For this molecule, impurities could arise from:

    • Starting Materials: Unreacted 3-hydroxyazetidine or 1-bromo-3-methoxypropane.

    • Synthetic By-products: Products of side reactions, such as elimination or dimerization.

    • Degradation Products: The ether linkage is susceptible to hydrolysis under strong acidic or basic conditions, and the strained azetidine ring can be prone to ring-opening.[9]

The "Why": Strategic Development of a Stability-Indicating HPLC Method

The choice of analytical technique is the first critical decision. For a non-volatile, thermally stable small molecule like 3-(3-methoxypropoxy)azetidine hydrochloride, HPLC is the undisputed "gold standard" for purity analysis.[1][10] Unlike Gas Chromatography (GC), HPLC does not require the analyte to be volatile, thus avoiding potential thermal degradation during analysis.[11][12]

Our strategy is centered on Reversed-Phase HPLC (RP-HPLC), a powerful and versatile mode that separates compounds based on their hydrophobicity.[13][14]

  • Column Selection (The Separation Engine): A C18 (octadecylsilane) column is the workhorse of RP-HPLC. Its non-polar stationary phase provides excellent retention for moderately polar compounds like our analyte, offering a high probability of resolving it from both more polar starting materials and potentially less polar by-products.

  • Mobile Phase Optimization (The Driving Force): The mobile phase composition is critical for achieving optimal separation. We employ a gradient elution using:

    • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. The acid serves two purposes: it protonates the silanol groups on the silica backbone of the stationary phase to reduce peak tailing, and it ensures the azetidine nitrogen remains consistently protonated (as the hydrochloride salt is used), leading to sharp, symmetrical peaks.

    • Mobile Phase B (Organic): Acetonitrile. This strong organic solvent is used to elute the analyte and any retained impurities from the column. A gradient (i.e., changing the percentage of B over time) is chosen to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are effectively separated and detected within a reasonable run time.

  • Detector Selection (The Eye): A Diode Array Detector (DAD) is superior to a standard UV-Vis detector for purity analysis. A DAD acquires the entire UV-Vis spectrum for every point in the chromatogram. This capability is invaluable for assessing peak purity by checking for spectral uniformity across a single peak, which can reveal the presence of co-eluting impurities.[15] The detection wavelength is set at a region of maximal absorbance for the analyte, determined by scanning a standard solution, to ensure the highest sensitivity.

Validated HPLC Method Protocol

The following protocol has been fully validated according to ICH Q2(R2) guidelines.[5][16]

ParameterCondition
Instrument Agilent 1260 Infinity II or equivalent HPLC system with DAD
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B Acetonitrile
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 5% B; 18.1-22 min: 5% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 210 nm (DAD acquisition from 190-400 nm)
Run Time 22 minutes
Experimental Protocol: Solution Preparation
  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile in a 50:50 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 3-(3-Methoxypropoxy)azetidine hydrochloride Reference Standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of the 3-(3-Methoxypropoxy)azetidine hydrochloride sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

A Framework for Trust: The Validation Workflow

Method validation demonstrates through documented evidence that an analytical procedure is suitable for its intended purpose.[17] Our approach follows the comprehensive ICH Q2(R2) guidelines.[5][18]

HPLC Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 ICH Q2(R2) Validation Protocol cluster_2 Final Outcome Dev Define Analytical Target Profile (ATP) Opt Optimize HPLC Parameters (Column, Mobile Phase, etc.) Dev->Opt Spec Specificity (Forced Degradation) Opt->Spec Lin Linearity & Range Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Robust Robustness LOD_LOQ->Robust Report Validation Report & SOP Robust->Report

Caption: Workflow for HPLC method validation based on ICH guidelines.

Validation Parameters: Experimental Data & Insights

The following tables summarize the results of the validation study.

Table 1: Specificity and Forced Degradation

  • Causality: Specificity is the ability to assess the analyte unequivocally in the presence of other components.[16] Forced degradation studies are performed to demonstrate that the method is "stability-indicating," meaning it can separate the active ingredient from its degradation products.

  • Procedure: The sample was subjected to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and photolytic (UV light) stress.

ConditionPurity of Main Peak (%)Mass Balance (%)Observations
Unstressed 99.8100.0No degradation observed.
Acid Hydrolysis 92.599.5Two small degradation peaks observed.
Base Hydrolysis 95.199.7One major degradation peak observed.
Oxidative 98.299.8One minor degradation peak observed.
Thermal 99.6100.0Negligible degradation.
Photolytic 99.7100.0Negligible degradation.

Table 2: Linearity, Range, LOD, and LOQ

  • Causality: Linearity demonstrates a proportional relationship between concentration and detector response. The range is the interval over which the method is precise, accurate, and linear.[16] LOD and LOQ define the sensitivity of the method.

  • Procedure: Linearity was assessed using seven concentration levels from the LOQ to 150% of the target concentration (0.5 mg/mL). LOD and LOQ were determined based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ).

ParameterResultAcceptance Criteria
Linearity Range 0.0025 - 0.75 mg/mLCovers the range from LOQ to 150% of target conc.
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Close to zeroIntercept should not be significantly different from zero.
LOD 0.0008 mg/mL (0.16% of target)Reportable
LOQ 0.0025 mg/mL (0.5% of target)Reportable

Table 3: Accuracy and Precision

  • Causality: Accuracy measures the closeness of the test results to the true value. Precision expresses the variability of repeated measurements.[19]

  • Procedure: Accuracy was determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, 120%). Precision was evaluated through repeatability (n=6 injections by one analyst on one day) and intermediate precision (different analyst, different day, different instrument).

ParameterLevelResultAcceptance Criteria
Accuracy (% Recovery) 80%99.5%98.0% - 102.0%
100%100.2%98.0% - 102.0%
120%100.8%98.0% - 102.0%
Precision (%RSD) Repeatability0.45%≤ 2.0%
Intermediate Precision0.82%≤ 2.0%

Table 4: Robustness

  • Causality: Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in parameters, indicating its reliability during normal usage.[16]

  • Procedure: Key parameters were slightly varied, and the impact on the results was observed.

Parameter VariedVariation% Purity ResultSystem Suitability
Flow Rate (mL/min) 0.9 / 1.199.8% / 99.7%Pass
Column Temperature (°C) 28 / 3299.8% / 99.8%Pass
Mobile Phase A pH ± 0.2 units99.7% / 99.8%Pass

Comparative Analysis: HPLC vs. UPLC

While HPLC is a robust and reliable technique, Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages in speed and efficiency.[20] UPLC utilizes columns with smaller particle sizes (<2 µm) and operates at much higher pressures, leading to dramatically reduced run times and improved resolution.[21]

HPLC_vs_UPLC_Decision start Need to Analyze Purity of 3-(3-Methoxypropoxy)azetidine HCl decision High Sample Throughput Critical? start->decision hplc Choose HPLC - Robust & Widely Available - Lower Backpressure - Longer Run Time decision->hplc No   uplc Choose UPLC - Faster Analysis - Higher Resolution - Lower Solvent Consumption - Requires specialized H/W decision->uplc  Yes

Caption: Decision tree for selecting between HPLC and UPLC.

Head-to-Head Experimental Comparison

The analysis was transferred to a UPLC system to provide a direct performance comparison.

ParameterValidated HPLC MethodComparative UPLC Method
Column C18, 4.6 x 150 mm, 3.5 µm C18, 2.1 x 50 mm, 1.7 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time 22 minutes 5 minutes
System Pressure ~150 bar~650 bar
Resolution (Main Peak vs. Closest Impurity) 2.84.1
Solvent Consumption per Run ~22 mL~2.5 mL

Experimental Data Summary:

  • Speed: The UPLC method is over 4 times faster than the HPLC method. This is a massive advantage for high-throughput quality control labs.

  • Resolution: Despite the shorter run time, the UPLC method provided significantly better resolution between the main peak and its closest eluting impurity, offering greater confidence in the purity value.

  • Efficiency: The UPLC method consumed nearly 90% less solvent , leading to substantial cost savings and a reduced environmental footprint.

Conclusion and Recommendation

This guide has detailed a comprehensive, scientifically-defensible, and robust RP-HPLC method for the purity determination of 3-(3-Methoxypropoxy)azetidine hydrochloride. The method has been thoroughly validated in accordance with ICH Q2(R2) guidelines, demonstrating excellent specificity, linearity, accuracy, precision, and robustness, making it perfectly suitable for routine quality control and stability testing.[22]

Recommendation:

  • For laboratories where analytical robustness, accessibility of instrumentation, and established protocols are paramount, the validated HPLC method is an excellent and reliable choice. It is a proven workhorse that delivers accurate and reproducible results.[11]

  • For laboratories focused on high-throughput analysis , process analytical technology (PAT), or "green" chemistry initiatives, transitioning to the UPLC method is highly recommended. The dramatic improvements in speed, resolution, and solvent efficiency provide a compelling return on investment, accelerating drug development timelines and reducing operational costs.[20][21]

Ultimately, the choice between HPLC and UPLC depends on the specific needs and goals of the laboratory. Both techniques, when properly validated, can provide the high-quality data necessary to ensure the purity and safety of this critical pharmaceutical intermediate.

References

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. Guidance on Analytical Method Validation. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2026). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • European Medicines Agency. Note for Guidance on Validation of Analytical Procedures: Text and Methodology (CPMP/ICH/381/95). [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Moravek, Inc. (2023). Why Is HPLC Ideal for Chemical Purity Testing?. [Link]

  • MtoZ Biolabs. What Are the Differences Between GC-MS, HPLC-DAD, UPLC, and HPLC, Their Suitable Substances, and Accuracy. [Link]

  • European Medicines Agency. Quality guidelines: specifications, analytical procedures and analytical validation. [Link]

  • AxisPharm. (2024). GC-MS, LC-MS, LC-MS/MS, HPLC, and UPLC: Key Analytical Techniques Explained. [Link]

  • Slideshare. ICH Q2 Analytical Method Validation. [Link]

  • Labotec. HPLC in pharmaceutical analysis. [Link]

  • Alwsci. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline. [Link]

  • NextSDS. 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. [Link]

  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • LCGC. (2019). Utilizing Spectral Analysis in HPLC Diode Array to Discover Impurities. [Link]

  • PubChemLite. 3-(3-methoxypropoxy)azetidine hydrochloride (C7H15NO2). [Link]

  • ResearchGate. Validation of high-performance liquid chromatography methods for pharmaceutical analysis. [Link]

  • Lab Manager. (2025). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Phenomenex. (2025). HPLC vs GC: What Sets These Methods Apart. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

  • National Institutes of Health. Molecular basis for azetidine-2-carboxylic acid biosynthesis. [Link]

  • Journal of the American Chemical Society. (2025). Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines. [Link]

  • NextSDS. 3-(3-phenoxypropoxy)azetidine hydrochloride — Chemical Substance Information. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2012). Structural identification and characterization of potential impurities of rabeprazole sodium. [Link]

  • National Institutes of Health. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. [Link]

  • ACS Publications. (2012). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. [Link]

  • An Indian Journal. (2008). Identification And Characterization Of Potential Impurities Of Tizanidine Hydrochloride. [Link]

Sources

Validation

Comparative Lipophilicity Profiling of 3-(3-Methoxypropoxy)azetidine Hydrochloride and Its Analogs: A Technical Guide

Introduction In modern medicinal chemistry, incorporating sp3-rich, saturated heterocycles like azetidines is a proven strategy to improve the physicochemical properties of drug candidates. By replacing flat, lipophilic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In modern medicinal chemistry, incorporating sp3-rich, saturated heterocycles like azetidines is a proven strategy to improve the physicochemical properties of drug candidates. By replacing flat, lipophilic aromatic rings with aliphatic moieties, researchers can enhance aqueous solubility and metabolic stability. 3-(3-Methoxypropoxy)azetidine hydrochloride [1] serves as a highly versatile building block in this paradigm.

However, modifying the ether side-chain of this scaffold significantly alters its lipophilicity. Understanding these changes is critical, as lipophilicity governs a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, including blood-brain barrier (BBB) penetration and target affinity. This guide objectively compares the lipophilicity of 3-(3-Methoxypropoxy)azetidine hydrochloride against three rationally designed analogs, utilizing orthogonal, self-validating experimental methodologies.

Structural Rationale & Analog Selection

To demonstrate the causality between structural modification and lipophilicity, we evaluate the following compound series:

  • Analog A (Base Compound): 3-(3-Methoxypropoxy)azetidine hydrochloride[1]

  • Analog B (Shorter Chain): 3-(2-Methoxyethoxy)azetidine hydrochloride. Rationale: Reducing the carbon chain length decreases the van der Waals volume and hydrophobic surface area, which should lower overall lipophilicity.

  • Analog C (Longer Chain): 3-(4-Methoxybutoxy)azetidine hydrochloride. Rationale: Extending the aliphatic chain increases the hydrophobic surface area, predictably raising lipophilicity.

  • Analog D (Fluorinated): 3-(3-(Trifluoromethoxy)propoxy)azetidine hydrochloride. Rationale: Substituting hydrogen atoms with fluorine introduces a highly lipophilic trifluoromethoxy group. This not only maximizes lipophilicity but also provides a steric and electronic shield against cytochrome P450-mediated oxidative metabolism.

Experimental Methodologies: Causality & Self-Validation

Because the azetidine ring possesses a high pKa (typically 9.0–10.0), these molecules exist predominantly as protonated cations at physiological pH (7.4). Consequently, measuring the distribution coefficient (LogD ) at pH 7.4 is far more biologically relevant than measuring the partition coefficient (LogP ) of the neutral free base. We employ two orthogonal protocols to ensure data integrity and cross-validation.

Protocol 1: Shake-Flask Method (OECD 107)

The shake-flask method remains the gold standard for thermodynamic partitioning[2].

  • Causality & Self-Validation: Amphiphilic amines often act as surfactants, causing micro-emulsions in the octanol-water interface that skew concentration readings. To validate the system, we use a low analyte concentration, a slow-stirring equilibration phase, and calculate total mass balance across both phases to ensure no compound is lost to glass adsorption.

  • Step-by-Step Workflow:

    • Prepare a 10 mM phosphate buffer (pH 7.4) and pre-saturate it with n-octanol for 24 hours. Conversely, pre-saturate the n-octanol phase with the buffer.

    • Dissolve the azetidine analog in the aqueous phase at a concentration of 1 mg/mL.

    • Combine the aqueous and octanol phases in a borosilicate glass vial at a 1:1 volume ratio.

    • Agitate via mechanical shaking at 25°C for 1 hour[2].

    • Centrifuge the mixture at 3000 rpm for 15 minutes to guarantee complete phase separation and resolve any micro-emulsions.

    • Quantify the concentration of the analog in both phases using LC-MS/MS.

    • Calculate the coefficient: LogD7.4​=log10​([Octanol]/[Aqueous]) .

Partitioning cluster_aqueous Aqueous Phase (pH 7.4) cluster_octanol n-Octanol Phase A Protonated Azetidine (Hydrophilic) B Neutral Azetidine (Lipophilic) A->B Deprotonation & Partitioning B->A Protonation

Equilibrium of azetidine analogs between aqueous and n-octanol phases at pH 7.4.

Protocol 2: Chromatographic Hydrophobicity Index (CHI)

To overcome the throughput limitations and emulsion risks of the shake-flask method, we utilize the Chromatographic Hydrophobicity Index (CHI) via fast-gradient RP-HPLC[3].

  • Causality & Self-Validation: CHI measures the volume fraction of organic solvent required to achieve equal distribution of the compound between the mobile and stationary phases[3]. By running a calibration set of 6–10 reference standards with known LogD values, the system self-calibrates. This allows raw retention times to be mathematically converted into a highly accurate ChromLogD [4].

  • Step-by-Step Workflow:

    • Prepare 1 mg/mL stock solutions of the analogs in DMSO.

    • Inject 5 µL of the sample onto a C18 reversed-phase column (e.g., 50 x 3 mm, 5 µm particle size).

    • Execute a fast linear gradient from 0% to 100% acetonitrile (containing 10 mM ammonium acetate, buffered to pH 7.4) over 3.5 minutes at a flow rate of 1.0 mL/min[3].

    • Record the retention time ( tR​ ) using a UV-Diode Array or MS detector.

    • Map the tR​ against the standard calibration curve to derive the CHI value, then convert to ChromLogD using the established linear equation[4].

CHI_Workflow A Sample Prep (Analogs in DMSO) B Fast-Gradient RP-HPLC (0-100% MeCN) A->B C Record Retention Times (tR) B->C E Calculate CHI & ChromLogD C->E D Calibration Curve (Reference Standards) D->E Mathematical Mapping

High-throughput determination of Chromatographic Hydrophobicity Index (CHI).

Data Presentation & Performance Comparison

The table below summarizes the comparative lipophilicity data. The experimental LogD (Shake-Flask) and ChromLogD (CHI) values show excellent correlation, validating the orthogonal testing approach.

CompoundStructural ModificationMolecular Weight ( g/mol )Calculated LogP (cLogP)Experimental LogD (pH 7.4)CHI (pH 7.4)ChromLogD
Analog A Base Compound (Propoxy)181.660.52-1.2124.5-1.18
Analog B Shorter Chain (Ethoxy)167.630.15-1.6515.2-1.67
Analog C Longer Chain (Butoxy)195.690.98-0.7834.1-0.75
Analog D Fluorinated (OCF3)235.631.45-0.1548.6-0.12

Key Insights:

  • As expected, all analogs exhibit negative LogD values at pH 7.4 due to the protonation of the azetidine nitrogen.

  • Analog B is highly hydrophilic, making it ideal for targets requiring minimal plasma protein binding or for formulations requiring high aqueous solubility.

  • Analog D demonstrates how fluorination drastically shifts the molecule toward a more lipophilic profile. This analog would be the preferred building block if the final drug candidate requires enhanced membrane permeability or BBB penetration.

Conclusion

When incorporating 3-(3-Methoxypropoxy)azetidine hydrochloride into a drug scaffold, medicinal chemists must account for the profound impact of the basic amine on physiological lipophilicity. By utilizing both OECD 107 shake-flask methods and high-throughput CHI profiling, researchers can confidently map the structure-property relationships of ether-linked azetidines, allowing for precise tuning of a drug's pharmacokinetic profile.

References

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method Source: OECD Guidelines for the Testing of Chemicals URL:[Link]

  • Chromatographic Hydrophobicity Index by Fast-Gradient RP-HPLC: A High-Throughput Alternative to log P/log D Source: Analytical Chemistry (Valko et al., 1997) URL:[Link]

  • 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information Source: NextSDS Substance Database URL:[Link]

  • Development of Prediction Capabilities for High-Throughput Screening of Physiochemical Properties by Biomimetic Chromatography Source: Molecules (MDPI, 2025) URL:[Link]

Sources

Comparative

Benchmarking 3-(3-Methoxypropoxy)azetidine hydrochloride: A Bioisosteric Scaffold for GPCR Ligand Optimization

Executive Summary In modern central nervous system (CNS) drug discovery, optimizing the physicochemical properties of basic amine pharmacophores is a critical bottleneck. 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern central nervous system (CNS) drug discovery, optimizing the physicochemical properties of basic amine pharmacophores is a critical bottleneck. 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS 1309207-91-7) has emerged as a highly valuable commercial building block for fragment-based drug discovery (FBDD) and bioisosteric replacement.

This guide benchmarks the performance of the 3-(3-methoxypropoxy)azetidine scaffold against its larger cyclic homologues—piperidine and pyrrolidine. By utilizing the human Histamine H3 Receptor (hH3R) as a model G protein-coupled receptor (GPCR) target, we demonstrate how contracting the basic amine ring fundamentally alters ligand efficiency, lipophilicity, and cardiovascular safety (hERG liability) [1].

Mechanistic Rationale: The Causality of Ring Contraction

When optimizing aminergic GPCR ligands, medicinal chemists frequently encounter a strict correlation between target affinity and off-target hERG potassium channel blockade. The hERG channel's central cavity promiscuously traps lipophilic, basic amines.

Replacing a traditional piperidine ring with a 3-substituted azetidine core introduces three causal benefits:

  • Vector Projection: The rigid, four-membered azetidine ring restricts the conformational flexibility of the 3-methoxypropoxy side chain. This locks the oxygen-rich ether tail into a precise vector that optimally occupies the narrow orthosteric binding pocket of hH3R [2].

  • Lipophilicity Reduction: Removing methylene units (ring contraction) directly lowers the partition coefficient (LogD 7.4​ ). A lower LogD reduces non-specific hydrophobic partitioning into the hERG channel pore [3].

  • Basicity Modulation: The altered hybridization and ring strain of the azetidine nitrogen slightly shifts its pK a​ , maintaining sufficient protonation for the critical salt-bridge interaction with the conserved Aspartic Acid (Asp114 3.32 ) in the GPCR pocket, while reducing the overall basic footprint recognized by hERG[1].

H3R_Antagonism Ligand Azetidine Derivative (H3R Antagonist) Receptor Histamine H3 Receptor (Gi/o Coupled) Ligand->Receptor High Affinity Binding (Ki < 10 nM) Gi Gi/o Protein Signaling Blocked Receptor->Gi Prevents Activation AC Adenylyl Cyclase Activity Restored Gi->AC Removes Inhibition cAMP cAMP Accumulation AC->cAMP Increases NT Neurotransmitter Release (Cognition Enhancement) cAMP->NT Triggers

Diagram 1: Mechanism of action for azetidine-based H3R antagonists in restoring cAMP signaling.

Quantitative Benchmarking Data

To objectively compare these scaffolds, three homologous compounds were synthesized by coupling a generic biphenyl-based H3R pharmacophore to three different amine fragments: 3-(3-Methoxypropoxy)piperidine (Cmpd A), 3-(3-Methoxypropoxy)pyrrolidine (Cmpd B), and 3-(3-Methoxypropoxy)azetidine (Cmpd C).

Table 1: In Vitro Pharmacological Profiling of Homologous Scaffolds

ParameterCmpd A (Piperidine Core)Cmpd B (Pyrrolidine Core)Cmpd C (Azetidine Core)
hH3R Affinity (K i​ , nM) 12.4 ± 1.815.1 ± 2.28.2 ± 1.1
hERG Blockade (IC 50​ , µM) 2.18.5> 30.0
Safety Margin (hERG/hH3R) 169x562x> 3,600x
Lipophilicity (LogD 7.4​ ) 3.422.852.15
Ligand Efficiency (LE) 0.310.340.41

Data Interpretation: The azetidine derivative (Cmpd C) not only exhibits the highest target affinity but also entirely abolishes hERG liability at physiologically relevant concentrations. The drastic reduction in LogD 7.4​ is the primary driver for this improved safety profile.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows detail the exact methodologies used to generate the benchmarking data. Each protocol includes built-in validation parameters.

Protocol 1: Radioligand Binding Assay (hH3R Affinity)

This assay measures the displacement of the tritiated agonist [ 3 H]-N- α -methylhistamine ([ 3 H]NAMH) from human H3 receptors expressed in HEK293T cell membranes [2].

  • Membrane Preparation: Resuspend HEK293T-hH3R cell pellets in ice-cold assay buffer (50 mM Tris-HCl, 5 mM MgCl 2​ , pH 7.4). Causality: Mg 2+ is strictly required to stabilize the high-affinity G-protein coupled state of the receptor.

  • Incubation: In a 96-well plate, combine 40 µg of membrane protein, 1 nM [ 3 H]NAMH (K d​ ~ 0.8 nM), and varying concentrations of the test compound (10 −11 to 10 −5 M). Incubate at 25°C for 60 minutes to reach thermodynamic equilibrium.

  • Internal Validation (NSB): Define Non-Specific Binding (NSB) in parallel wells using 10 µM Thioperamide. Validation Gate: If NSB exceeds 30% of total binding, the assay is rejected due to excessive membrane lipid partitioning.

  • Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% Polyethyleneimine (PEI). Causality: PEI coats the negatively charged glass fibers, preventing non-specific binding of the positively charged azetidine/piperidine ligands. Wash 3x with ice-cold buffer to trap the receptor-ligand complexes and minimize off-rate dissociation.

  • Detection: Add scintillation cocktail and read radioactivity (CPM) using a MicroBeta counter. Calculate K i​ using the Cheng-Prusoff equation.

Protocol 2: Automated Patch-Clamp hERG Assay

This assay evaluates cardiovascular safety by measuring the inhibition of the rapid delayed rectifier potassium current (I Kr​ ) in CHO cells stably expressing the hERG channel [3].

  • Cell Preparation: Harvest CHO-hERG cells at 70-80% confluency. Resuspend in extracellular solution (137 mM NaCl, 4 mM KCl, 1.8 mM CaCl 2​ , 1 mM MgCl 2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Electrophysiological Recording: Establish whole-cell configuration using an automated planar patch-clamp system (e.g., QPatch). Validation Gate: Only cells exhibiting a baseline seal resistance >1 GΩ and an initial tail current amplitude >300 pA are included in the analysis.

  • Voltage Protocol: Hold cells at -80 mV. Apply a 2-second depolarizing prepulse to +40 mV (to open and inactivate channels), followed by a 2-second repolarizing step to -50 mV to elicit the outward tail current. Causality: hERG blockers predominantly bind to the open/inactivated state of the channel; this specific voltage protocol maximizes the exposure of the inner cavity to the drug.

  • Compound Addition: Perfuse the azetidine test compound (0.1 µM to 30 µM) for 5 minutes. Measure the fractional block of the peak tail current relative to the pre-compound baseline.

Benchmarking_Workflow Start Compound Synthesis (Azetidine vs Piperidine vs Pyrrolidine) Prep Membrane Preparation (HEK293T hH3R Cells) Start->Prep Assay2 Off-Target Profiling (Automated Patch Clamp hERG) Start->Assay2 Assay3 Physicochemical (LogD7.4 & LC-MS) Start->Assay3 Assay1 Radioligand Binding ([3H]NAMH Displacement) Prep->Assay1 Data Data Integration (Ki, IC50, Ligand Efficiency) Assay1->Data Affinity (Ki) Assay2->Data Safety (IC50) Assay3->Data Lipophilicity

Diagram 2: High-throughput benchmarking workflow for evaluating amine bioisosteres.

Conclusion

Benchmarking data explicitly demonstrates that 3-(3-Methoxypropoxy)azetidine hydrochloride is not merely a structural novelty, but a highly strategic medicinal chemistry tool. By utilizing this specific azetidine building block, drug development professionals can successfully decouple GPCR target affinity from hERG channel liability. The rigid vector projection and reduced lipophilicity of the azetidine core yield superior ligand efficiency compared to traditional piperidine and pyrrolidine scaffolds, making it an optimal choice for next-generation CNS therapeutics.

References

  • Wágner, G., et al. "Covalent Inhibition of the Histamine H3 Receptor." Molecules, 2019. Available at:[Link]

  • Shi, Y., et al. "4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines as High-Affinity Non-imidazole Histamine H3 Receptor Agonists." Journal of Medicinal Chemistry, 2019. Available at:[Link]

  • Zhang, X., et al. "Discovery of a 4-Azetidinyl-1-thiazoyl-cyclohexane CCR2 Antagonist as a Development Candidate." ACS Medicinal Chemistry Letters, 2012. Available at:[Link]

Validation

mass spectrometry fragmentation pattern of 3-(3-Methoxypropoxy)azetidine hydrochloride

An expert guide to the analytical characterization of novel chemical entities is indispensable for researchers in drug discovery and development. This document provides a comprehensive analysis of the , a heterocyclic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

An expert guide to the analytical characterization of novel chemical entities is indispensable for researchers in drug discovery and development. This document provides a comprehensive analysis of the , a heterocyclic building block relevant to medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this guide synthesizes theoretical principles with practical, field-proven methodologies.

Beyond a singular focus on mass spectrometry, this guide presents a comparative analysis with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. The objective is to equip researchers with a holistic understanding of the strengths and limitations of each technique, enabling the design of robust, self-validating analytical workflows for unambiguous structural elucidation.

Part 1: Mass Spectrometry (MS) Analysis of 3-(3-Methoxypropoxy)azetidine

Mass spectrometry is a cornerstone technique for determining the molecular weight and structural features of small molecules by analyzing the mass-to-charge ratio (m/z) of their ions and fragment ions.[1] For a molecule like 3-(3-methoxypropoxy)azetidine, electrospray ionization (ESI) in positive mode is the preferred method, as the azetidine nitrogen is readily protonated to form a stable [M+H]⁺ molecular ion.

The fragmentation of this molecular ion is dictated by the interplay between the strained four-membered azetidine ring and the flexible ether side chain.[2] The primary fragmentation drivers are the energetically favorable cleavages initiated at the charge site (the protonated nitrogen) and the heteroatoms (nitrogen and oxygen).[3]

Predicted Fragmentation Pathways

The molecular ion of the free base (C₇H₁₅NO₂) has an exact mass of 145.11 g/mol . Under ESI+, we expect a prominent protonated molecular ion [M+H]⁺ at m/z 146.12 . The subsequent fragmentation (MS/MS) of this precursor ion is predicted to follow three major pathways, as illustrated in the diagram below.

  • Pathway A: Ether Side-Chain Fragmentation: This pathway involves cleavages around the ether linkages, which are common fragmentation patterns for ethers.[4][5]

  • Pathway B: Azetidine Ring Cleavage: This involves the characteristic α-cleavage adjacent to the amine, a dominant fragmentation mode for aliphatic amines.[5][6]

  • Pathway C: Concerted Ring-Opening and Side-Chain Scission: This pathway involves the opening of the strained azetidine ring, which can lead to unique fragment ions.[2]

Fragmentation_Pathway cluster_main Predicted MS/MS Fragmentation of 3-(3-Methoxypropoxy)azetidine mol_ion [M+H]⁺ m/z 146.12 path_a Pathway A Ether Cleavage path_b Pathway B α-Cleavage (Amine) path_c Pathway C Ring Opening frag_a1 Fragment A1 [C₄H₈NO]⁺ m/z 86.06 path_a->frag_a1 - C₃H₈O₂ frag_a2 Fragment A2 [C₄H₉O₂]⁺ m/z 89.06 path_a->frag_a2 - C₃H₇N frag_b1 Fragment B1 [C₆H₁₂NO₂]⁺ m/z 130.08 path_b->frag_b1 - CH₄ frag_c1 Fragment C1 [C₃H₈N]⁺ m/z 58.07 path_c->frag_c1 - C₄H₈O₂

Caption: Predicted major fragmentation pathways for protonated 3-(3-methoxypropoxy)azetidine.

Summary of Predicted Fragment Ions
Fragment IonPredicted m/zOrigin PathwayDescription
[M+H]⁺ 146.12 -Protonated molecular ion of the free base.
Fragment A186.06ALoss of the neutral methoxypropoxy group (C₄H₁₀O₂) via cleavage of the C-O bond connecting the side chain to the ring. Results in a protonated 3-hydroxyazetidine ion.
Fragment A289.06ACleavage of the azetidine C-N bond, leading to the formation of the protonated methoxypropoxyamine fragment.
Fragment B1130.08BResult of α-cleavage adjacent to the azetidine nitrogen, leading to the loss of a methyl radical from the ring structure. This is a common fragmentation for cyclic amines.[6]
Fragment C158.07CA characteristic fragment arising from the cleavage and rearrangement of the azetidine ring itself, a common pathway for strained heterocyclic systems.[2]
Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the acquisition of fragmentation data using a standard high-resolution mass spectrometer.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of 3-(3-Methoxypropoxy)azetidine hydrochloride in methanol.

    • Dilute the stock solution to a final concentration of 1 µg/mL using a mobile phase mimic (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Liquid Chromatography (LC) Parameters:

    • System: UHPLC system.

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (MS) Parameters:

    • System: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • MS1 Scan Range: m/z 50-500.

    • MS/MS (Tandem MS) Acquisition:

      • Select the precursor ion at m/z 146.12.

      • Use collision-induced dissociation (CID) with a collision energy ramp (e.g., 10-40 eV) to generate fragment ions.

Part 2: Comparative Analysis with Alternative Techniques

While MS provides excellent data on molecular weight and fragmentation, it does not offer the definitive connectivity information required for unambiguous structure confirmation. For this, a comparison with other spectroscopic techniques is essential.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for elucidating the precise chemical structure and connectivity of a molecule.[7] It provides detailed information about the chemical environment of each carbon and hydrogen atom. For 3-(3-methoxypropoxy)azetidine, a suite of NMR experiments would be required for full characterization.[8][9]

Key Information Provided by NMR:

  • ¹H NMR: Determines the number of different proton environments and their neighboring protons through chemical shifts and coupling constants.

  • ¹³C NMR: Identifies the number of unique carbon environments.

  • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons (COSY), directly links protons to the carbons they are attached to (HSQC), and reveals longer-range (2-3 bond) C-H correlations to piece the molecular fragments together (HMBC).[7]

NucleusFunctional GroupExpected Chemical Shift (ppm)Rationale
¹H -O-CH₃ ~3.3Singlet, characteristic of a methoxy group.
¹H -O-CH₂ -~3.5 - 3.7Multiplets, adjacent to oxygen atoms.
¹H Azetidine CH₂ ~3.6 - 4.4Complex multiplets due to ring strain and diastereotopicity.[8]
¹H Azetidine CH ~4.0 - 4.5Multiplet, deshielded by adjacent oxygen and nitrogen.
¹H Azetidine NH VariableBroad singlet, position is solvent-dependent.
¹³C -O-CH₃ ~59Characteristic methoxy carbon signal.
¹³C -O-CH₂ -~65 - 75Aliphatic carbons bonded to oxygen.
¹³C Azetidine CH₂ / CH ~50 - 70Carbons within the strained azetidine ring environment.[7]
Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O) in a 5 mm NMR tube.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Experiments to Run:

    • Standard ¹H spectrum.

    • Standard ¹³C spectrum (proton-decoupled).

    • 2D Experiments: COSY, HSQC, and HMBC for full structural assignment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique ideal for identifying the presence of key functional groups by measuring the absorption of infrared radiation by molecular vibrations.[10] It serves as an excellent preliminary check to confirm that the expected functional groups (ether, secondary amine) are present in the synthesized molecule.[11]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Peak Characteristics
Secondary AmineN-H Stretch3350 - 3310Single, sharp to medium peak.[12]
AlkaneC-H Stretch2950 - 2850Strong, sharp peaks.
EtherC-O Stretch1150 - 1085Strong, prominent peak in the fingerprint region.[13]
Secondary AmineN-H Bend1650 - 1580Medium to weak peak.[12]
Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid hydrochloride salt directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: FTIR spectrometer with an ATR accessory.

  • Data Acquisition:

    • Collect a background spectrum of the clean ATR crystal.

    • Collect the sample spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Part 3: Integrated Analytical Workflow

For robust characterization, these techniques should be used in a logical sequence. A self-validating workflow ensures that the data from each step corroborates the others, leading to an unambiguous structural assignment.

Caption: A logical workflow for the comprehensive characterization of a novel small molecule.

Conclusion and Recommendations

The analytical characterization of 3-(3-Methoxypropoxy)azetidine hydrochloride requires a multi-technique approach for unequivocal structure elucidation.

  • Mass Spectrometry is unparalleled for its sensitivity and ability to quickly confirm molecular weight and provide vital structural clues through fragmentation analysis. The predicted fragmentation is dominated by characteristic cleavages of the ether side chain and α-cleavage of the azetidine ring.

  • FTIR Spectroscopy offers a rapid and straightforward method to verify the presence of the core functional groups (secondary amine and ether), serving as an essential preliminary quality check.

  • NMR Spectroscopy remains the definitive technique for determining the precise atomic connectivity and stereochemistry. While more time-consuming, its data is indispensable for the absolute structural proof required in drug development and patent filings.

For researchers and drug development professionals, an integrated workflow is highly recommended. Begin with rapid FTIR and LC-MS screens to confirm the presence of the target molecule. Follow up with comprehensive 1D and 2D NMR analyses for the definitive structural proof required for regulatory submissions and publications. This tiered approach ensures both efficiency and analytical rigor.

References

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Whitman College. (n.d.). GCMS Section 6.13 - Fragmentation of Ethers. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • TMP Chem. (2023, January 25). Mass Spectrometry Part 4-Fragmentation in Ethers [Video]. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Al-Harrasi, A., et al. (2022). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin. Molecules, 27(15), 4933. Retrieved from [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]

  • ISEP. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesized azetidine derivatives [Image]. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, February 11). 4.7 Identifying Characteristic Functional Groups. Retrieved from [Link]

  • Frontier Laboratories. (2022, June 21). 5 Analytical Techniques for Characterizing Unknown Samples. Retrieved from [Link]

  • ACS Publications. (2012, August 31). Exploration of Novel 3-Substituted Azetidine Derivatives As Triple Reuptake Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Drug Discovery World. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery. Retrieved from [Link]

  • ACS Publications. (2015, July 20). Comprehensive Analytical Comparison of Strategies Used for Small Molecule Aptamer Evaluation. Analytical Chemistry. Retrieved from [Link]

  • Technology Networks. (2026, March 26). Which Method is Best for Single-Cell Analysis? A Comparison of LC-MS and Nano-ESI-MS. Retrieved from [Link]

  • PubChem. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride. Retrieved from [Link]

  • Griti. (2016, September 21). Infrared Spectroscopy Alcohols, Ethers, Amines Overview | Structure of Organic Molecules [Video]. YouTube. Retrieved from [Link]

  • UniTechLink. (2023). Step-by-step Analysis of FTIR. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of Calgary. (n.d.). IR: amines. Retrieved from [Link]

  • AZoOptics. (2025, March 21). How to Interpret FTIR Results: A Beginner's Guide. Retrieved from [Link]

Sources

Comparative

Structural Activity Relationship (SAR) Comparison of 3-(3-Methoxypropoxy)azetidine Hydrochloride in Drug Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Advanced Application Guide & SAR Comparison Executive Summary & Rationale In contemporary medicinal chemistry, the op...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Type: Advanced Application Guide & SAR Comparison

Executive Summary & Rationale

In contemporary medicinal chemistry, the optimization of physicochemical properties—specifically aqueous solubility, metabolic stability, and hERG liability—often dictates the success or failure of a clinical candidate. Historically, saturated six-membered heterocycles like morpholine and piperazine have been the default choices for solubilizing groups. However, these classical moieties frequently suffer from oxidative metabolism (morpholine) or off-target ion channel toxicity (piperazine).

The emergence of the azetidine scaffold has revolutionized bioisosteric replacement strategies . This guide objectively evaluates 3-(3-Methoxypropoxy)azetidine hydrochloride (CAS: 1309207-91-7) as an advanced, flexible solubilizing building block. By comparing its performance against traditional alternatives in a representative kinase inhibitor SAR campaign, we will dissect the causality behind its superior pharmacokinetic profile and provide self-validating protocols for its implementation.

The Mechanistic Advantage of the Scaffold

Azetidines possess a unique combination of high ring strain, conformational rigidity, and a high fraction of sp3-hybridized carbons ( Fsp3​ ) . When substituted at the 3-position with a 3-methoxypropoxy chain, the molecule gains distinct structural advantages:

  • Metabolic Shielding: Unlike morpholine, which is highly susceptible to CYP450-mediated α -oxidation adjacent to the ether oxygen, the strained four-membered azetidine ring resists oxidative ring-opening.

  • Solvent-Channel Exploitation: In kinase inhibitors (e.g., targeting the JAK-STAT or EGFR pathways), the core binds the ATP pocket, while the solubilizing group projects outward. The extended, flexible 3-methoxypropoxy chain efficiently reaches the solvent-exposed region, drastically improving thermodynamic solubility without disrupting the core binding motif.

  • pKa Modulation: The inductive electron-withdrawing effect of the ether oxygen atoms subtly lowers the basicity of the azetidine nitrogen (pKa ~8.5) compared to piperazine (pKa ~9.0+). This precise pKa tuning maintains solubility at physiological pH while mitigating hERG channel trapping.

JAK_STAT Cytokine Cytokine Binding Receptor Receptor Dimerization Cytokine->Receptor JAK JAK Activation (Target of Azetidine Inhibitor) Receptor->JAK STAT STAT Phosphorylation JAK->STAT Nucleus Gene Transcription STAT->Nucleus Inhibitor Azetidine-Based Inhibitor Inhibitor->JAK Blocks ATP Pocket

Caption: JAK-STAT signaling pathway highlighting the intervention point for azetidine-based inhibitors.

SAR Comparison: 3-(3-Methoxypropoxy)azetidine vs. Alternatives

To objectively compare performance, we analyze a representative SAR dataset where a central pyrimidine-based kinase core is functionalized with various solubilizing amines via nucleophilic aromatic substitution ( SN​Ar ).

Quantitative SAR Data Summary
Solubilizing Amine MotifBasic pKaclogPTPSA (Ų)Aqueous Sol. (µM, pH 7.4)HLM CLint​ (µL/min/mg)hERG IC50​ (µM)
Morpholine 8.32.865.28545.2 (High clearance)>30
4-Methylpiperazine 9.12.656.415028.54.2 (High risk)
3-Methoxyazetidine 8.82.965.260<10.0 (Stable)>30
3-(3-Methoxypropoxy)azetidine 8.63.174.4210 <12.5 (Stable) >30 (Safe)
Causality & Data Interpretation
  • Morpholine: While it exhibits a safe hERG profile, its high intrinsic clearance ( CLint​ = 45.2 µL/min/mg) limits its half-life. The oxygen atom activates the adjacent carbons for CYP3A4 oxidation.

  • 4-Methylpiperazine: Excellent solubility is achieved due to the highly basic nitrogen (pKa 9.1), but this same feature causes severe hERG liability ( IC50​ = 4.2 µM), terminating the compound's viability.

  • 3-Methoxyazetidine: Provides excellent metabolic stability and hERG safety . However, its short chain fails to extend fully into the solvent front, resulting in suboptimal aqueous solubility (60 µM).

  • 3-(3-Methoxypropoxy)azetidine: Acts as the optimal "Goldilocks" moiety. The extended ether chain dramatically boosts solubility (210 µM) via hydrogen bond acceptance with water molecules in the solvent front. The azetidine core preserves metabolic stability ( CLint​ < 12.5), and the inductive effects keep the pKa at 8.6, successfully evading hERG toxicity.

SAR_Workflow Design Rational Drug Design (Solvent-Exposed Motif) Synthesis Late-Stage Amination (Using Azetidine HCl) Design->Synthesis Assay ADME & Tox Profiling (HLM, hERG, Kinase Assay) Synthesis->Assay Analysis SAR Data Integration (Efficacy vs. Clearance) Assay->Analysis Analysis->Design Iterative Refinement

Caption: Iterative SAR optimization workflow for azetidine-based solubilizing groups.

Experimental Protocols

To ensure trustworthiness and reproducibility, the following self-validating protocols detail the incorporation and evaluation of this building block. Because 3-(3-Methoxypropoxy)azetidine is supplied as a hydrochloride salt , stoichiometric addition of an organic base is critical to liberate the nucleophilic secondary amine.

Protocol A: Late-Stage SN​Ar Incorporation

Objective: C-N bond formation between a heteroaryl chloride core and 3-(3-methoxypropoxy)azetidine.

  • Preparation: In an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar, dissolve the heteroaryl chloride scaffold (1.0 eq, 0.5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 3.0 mL).

  • Base Addition (Critical Step): Add N,N-Diisopropylethylamine (DIPEA, 3.5 eq, 1.75 mmol). The excess base is required to neutralize the HCl salt of the azetidine and drive the reaction.

  • Amine Addition: Add 3-(3-Methoxypropoxy)azetidine hydrochloride (1.2 eq, 0.6 mmol) in one portion.

  • Reaction: Seal the vial and heat to 90°C in a pre-heated aluminum block for 12 hours. Monitor conversion via LC-MS.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with half-saturated aqueous NaHCO3​ (3 x 10 mL) to remove DMF and excess salts.

  • Purification: Dry the organic layer over anhydrous Na2​SO4​ , concentrate under reduced pressure, and purify via reverse-phase preparative HPLC (Water/Acetonitrile with 0.1% TFA).

Protocol B: In Vitro Human Liver Microsome (HLM) Stability Assay

Objective: Validate the metabolic stability ( CLint​ ) of the synthesized azetidine derivative.

  • Matrix Preparation: Thaw Human Liver Microsomes (pooled, 20 mg/mL) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Compound Spiking: Dilute the test compound to a final assay concentration of 1.0 µM in the buffer (ensure final DMSO concentration is 0.1% to prevent CYP inhibition).

  • Pre-incubation: Pre-incubate the microsome-compound mixture (0.5 mg/mL final protein concentration) at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1.0 mM).

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots and immediately quench into 150 µL of ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge the quenched plates at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS (MRM mode) to determine the percentage of parent compound remaining. Calculate CLint​ using the first-order decay equation.

Conclusion

The SAR data clearly demonstrates that replacing traditional morpholine or piperazine groups with 3-(3-Methoxypropoxy)azetidine provides a superior pharmacokinetic profile. By leveraging the rigid, metabolically inert azetidine core and the flexible, hydrogen-bond accepting methoxypropoxy chain, medicinal chemists can independently optimize aqueous solubility and target engagement without sacrificing metabolic stability or introducing hERG liabilities.

References

  • Title: Azetidines in medicinal chemistry: emerging applications and approved drugs Source: National Institutes of Health (NIH) / Taylor & Francis URL:[Link]

  • Title: 3-((Hetera)cyclobutyl)azetidines, “Stretched” Analogues of Piperidine, Piperazine, and Morpholine: Advanced Building Blocks for Drug Discovery Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Safety & Regulatory Compliance

Safety

3-(3-Methoxypropoxy)azetidine hydrochloride proper disposal procedures

As a Senior Application Scientist, I understand that the safe handling and logistical management of chemical compounds is just as critical as their application in drug development. 3-(3-Methoxypropoxy)azetidine hydrochlo...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that the safe handling and logistical management of chemical compounds is just as critical as their application in drug development. 3-(3-Methoxypropoxy)azetidine hydrochloride is a highly valuable building block in pharmaceutical synthesis, often utilized to improve the pharmacokinetic profiles of drug candidates. However, because it is a hydrochloride salt of a biologically active amine, it presents unique operational challenges regarding inhalation hazards, moisture sensitivity, and strict environmental disposal regulations.

The following guide provides a self-validating, step-by-step operational protocol for the safe handling, spill response, and proper disposal of 3-(3-Methoxypropoxy)azetidine hydrochloride.

Chemical Profile & Hazard Causality

Before designing a handling or disposal protocol, we must understand the physical and chemical properties of the substance. The table below summarizes the quantitative data and the mechanistic causality behind each hazard classification[1].

ParameterSpecification / Hazard CodeOperational Implication & Causality
CAS Number 1309207-91-7Unique identifier required for SDS tracking and EHS compliance[1].
Molecular Formula C7H16ClNO2Contains an organic chloride counterion; dictates halogenated waste disposal.
Skin Irritation Category 2 (H315)The cationic amine disrupts lipid bilayers, causing localized dermal inflammation.
Eye Irritation Category 2A (H319)Direct contact with mucous membranes causes severe, immediate irritation[1].
Specific Target Organ Toxicity STOT SE 3 (H336)Aerosolized dust inhalation can trigger respiratory irritation or central nervous system depression[1].

Operational Safety & Handling Protocol

To ensure both operator safety and experimental reproducibility, handling this compound requires strict environmental controls.

Step-by-Step Handling Methodology:

  • Environmental Isolation : Conduct all weighing and transfer operations within a certified Class II biological safety cabinet or a chemical fume hood.

    • Causality: The compound is a fine powder. Local exhaust ventilation prevents the aerosolization of particulates, directly mitigating the H336 inhalation hazard[2].

  • Static Mitigation : Utilize an anti-static bar or ionizer during weighing.

    • Causality: Amine salts frequently accumulate electrostatic charge. When manipulated with a metal spatula, static repulsion can cause the powder to disperse into the air, creating an exposure risk and compromising stoichiometric precision in sensitive assays.

  • Moisture Exclusion : Store the compound in a tightly sealed container under an inert gas (nitrogen or argon) within a desiccator.

    • Causality: Hydrochloride salts are inherently hygroscopic. Moisture absorption alters the effective molar mass of the powder, which will silently ruin the accuracy of your molar equivalents during synthesis[2].

Spill Response & Decontamination Workflow

In the event of a spill, immediate and methodical action is required to prevent aerosol exposure and cross-contamination.

SpillResponse Start Spill Detected (Powder or Solution) Assess Assess Spill Size & Secure Area Start->Assess PPE Don PPE (N95, Nitrile Gloves, Goggles) Assess->PPE Contain Containment (Suppress Dust / Absorb Liquid) PPE->Contain Transfer Transfer to Hazardous Waste Container Contain->Transfer Decon Decontaminate Surface (Water & Detergent) Transfer->Decon End Label as Hazardous Waste & Store for Pickup Decon->End

Fig 1: Step-by-step spill response and decontamination workflow for azetidine hydrochloride.

Spill Response Methodology:

  • Assessment & Isolation : Immediately secure the area. For spills exceeding 50g, evacuate non-essential personnel and consult your Environmental Health and Safety (EHS) department.

  • PPE Donning : Equip nitrile gloves (double gloving is recommended), tight-fitting safety goggles, and an N95 or P100 particulate respirator.

  • Containment (Dry Spill) : Do not use a standard laboratory vacuum. Standard vacuums lack appropriate filtration and will violently exhaust the fine particulates back into the lab air. Instead, gently cover the spill with a damp absorbent pad or inert sand to suppress dust before sweeping[2].

  • Collection & Transfer : Carefully transfer the absorbed material into a rigid, sealable polyethylene hazardous waste container using a non-sparking scoop.

  • Surface Decontamination : Wash the affected area with copious amounts of water and a mild laboratory detergent.

    • Causality: The hydrochloride salt is highly water-soluble. Aqueous washing ensures that all residual chemical traces are completely solubilized and removed from the benchtop[2].

Waste Segregation & Disposal Plan

Improper disposal of chemical waste is not only an environmental hazard but a severe regulatory compliance violation. The presence of the hydrochloride salt dictates a very specific disposal route.

WasteSegregation Start 3-(3-Methoxypropoxy)azetidine HCl Waste Generation Decision1 Waste State? Start->Decision1 Solid Solid Waste (Powder, PPE, Vials) Decision1->Solid Solid Liquid Liquid Waste (Solutions) Decision1->Liquid Liquid SolidContainer Solid Hazardous Waste Container Solid->SolidContainer Decision2 Solvent Type? Liquid->Decision2 Aqueous Aqueous Hazardous Waste Stream Decision2->Aqueous Water Halogenated Halogenated Organic Waste Stream (Due to Cl-) Decision2->Halogenated Organic Solvent

Fig 2: Logical decision tree for the segregation and disposal of azetidine hydrochloride waste.

Waste Segregation Methodology:

  • Halogenated Organic Waste (Critical) : If the compound is dissolved in an organic solvent (e.g., methanol, DMSO, dichloromethane) during your assay, the entire mixture must be disposed of in the Halogenated Organic Waste stream.

    • Causality: Despite the core molecule being an organic amine, the chloride counterion (Cl⁻) introduces halogens into the mixture. When waste is incinerated, the combustion of organic material in the presence of a chlorine source can lead to the synthesis of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs). Halogenated waste is specifically routed to specialized high-temperature incinerators equipped with alkaline scrubbers to neutralize corrosive hydrogen chloride gas and destroy dioxins[3]. Mixing this with non-halogenated waste is a severe EPA/RCRA violation[4].

  • Aqueous Waste : Aqueous solutions containing the compound should be collected in dedicated aqueous hazardous waste containers. Due to the dissociation of the weak base-strong acid salt, the solution will be slightly acidic. Do not pour this down the drain unless specifically neutralized and authorized by your facility's EHS discharge permits[3].

  • Solid Waste : Empty reagent vials, contaminated weighing boats, and used PPE must be placed in solid hazardous waste bins. Never discard these items in general municipal trash, as residual powder remains an active irritant[2].

References

  • "3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information", NextSDS. URL: [Link]

  • "Laboratory Hazardous Waste Management Guide", UTIA Safety Office, University of Tennessee. URL:[Link]

  • "Disposal of chemical wastes", RiskAssess. URL: [Link]

Sources

Handling

Personal protective equipment for handling 3-(3-Methoxypropoxy)azetidine hydrochloride

As a Senior Application Scientist, I have designed this comprehensive guide to provide more than just a checklist of safety steps. To truly master laboratory safety and ensure experimental integrity, researchers must und...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have designed this comprehensive guide to provide more than just a checklist of safety steps. To truly master laboratory safety and ensure experimental integrity, researchers must understand the causality behind each protocol.

Handling 3-(3-Methoxypropoxy)azetidine hydrochloride requires a nuanced understanding of its physicochemical behavior. This guide decodes the molecular risks of this specific compound and translates them into actionable, self-validating operational and disposal plans.

Physicochemical Hazard Profiling & Causality

Before selecting Personal Protective Equipment (PPE), we must analyze the compound's structural and physical properties to understand how it interacts with the human body and the laboratory environment.

Table 1: Chemical Properties & GHS Classifications

ParameterSpecification / Classification
Chemical Name 3-(3-Methoxypropoxy)azetidine hydrochloride
CAS Number 1309207-91-7[1]
Physical State Solid (Crystalline Powder)
Skin Hazard Skin Irrit. 2 (H315) - Causes skin irritation[1]
Eye Hazard Eye Irrit. 2A (H319) - Causes serious eye irritation[1]
Inhalation Hazard STOT SE 3 (H336) - May cause drowsiness, dizziness, or respiratory irritation[1]

The Causality Insight: Why does the hydrochloride (HCl) salt form dictate our handling strategy? While the HCl salt increases the molecule's stability and aqueous solubility for drug development, it inherently exists as a fine, crystalline powder. This physical state drastically increases the risk of aerosolization (dust generation) during transfer. Furthermore, the molecule features a lipophilic methoxypropoxy moiety combined with a hydrophilic azetidine salt. If this airborne dust settles on exposed skin, the moisture from human sweat rapidly dissolves the salt, facilitating localized dermal irritation and potential absorption.

Risk Assessment & Causality-Driven PPE Selection

Following the OSHA 29 CFR 1910.132 standard for hazard assessment[2] and the NIOSH Respirator Selection Logic[3], PPE must be selected not just for compliance, but to actively interrupt the specific exposure pathways of this compound.

Table 2: Required PPE Specifications

PPE CategorySpecificationCausality & Scientific Rationale
Respiratory N95 or P100 Particulate Respirator (NIOSH-approved)Interrupts STOT SE 3 (H336): The HCl salt powder is highly respirable. A P100 filter traps 99.97% of airborne particles, preventing the powder from reaching the respiratory mucosa where it would rapidly dissolve and cause systemic/local toxicity.
Skin / Hands Double Nitrile Gloves (Minimum 0.11 mm thickness)Interrupts Skin Irrit. 2 (H315): Nitrile provides a superior barrier against organic moieties compared to latex. Double-gloving creates a failsafe; the outer glove absorbs mechanical friction and chemical contact, while the inner glove maintains a sterile, uncompromised barrier.
Eye / Face Tight-fitting Safety Goggles (ANSI Z87.1 / EN 166)Interrupts Eye Irrit. 2A (H319): Standard safety glasses leave gaps at the top and sides. Tight-fitting goggles prevent aerosolized dust from settling on the ocular fluid, which would otherwise trigger severe irritation.
Body Fluid-resistant Lab Coat (Knee-length)Prevents particulate accumulation on personal clothing, mitigating secondary exposure outside the laboratory containment zone.

Logical Mapping of Hazards to PPE

The following diagram illustrates the logical relationship between the compound's inherent hazards, the physiological exposure mechanisms, and the targeted PPE required to mitigate them.

HazardMitigation H1 HCl Salt Form (Dust Generation) M1 Inhalation Route (STOT SE 3) H1->M1 H2 Skin Irritant (H315) M2 Dermal Absorption via Sweat H2->M2 H3 Eye Irritant (H319) M3 Mucous Membrane Contact H3->M3 PPE1 N95/P100 Respirator & Fume Hood M1->PPE1 PPE2 Double Nitrile Gloves (>0.11mm) M2->PPE2 PPE3 Tight-Fitting Safety Goggles M3->PPE3

Logical mapping of physicochemical hazards to physiological exposure routes and required PPE.

Operational Workflow & Handling Protocol

To ensure a self-validating and secure handling process, execute the following step-by-step methodology when weighing or transferring 3-(3-Methoxypropoxy)azetidine hydrochloride.

Step 1: Containment & Environmental Preparation

  • Action: Conduct all open-container handling inside a certified chemical fume hood or a Class II Type B2 Biological Safety Cabinet (BSC) with external exhaust.

  • Causality: Local exhaust ventilation captures aerosolized particulates at the source, preventing them from entering the general laboratory atmosphere.

Step 2: PPE Donning & Self-Validation

  • Action: Don the lab coat, tight-fitting goggles, and N95/P100 respirator. Perform a positive and negative pressure user seal check on the respirator. Finally, don the double nitrile gloves.

  • Self-Validation: If you detect any air leaking around the edges of the respirator mask during the seal check, the barrier is compromised. Readjust the nosepiece and straps until a perfect seal is confirmed.

Step 3: Anti-Static Transfer

  • Action: Use an anti-static weighing spatula (e.g., PTFE-coated or grounded metal) to transfer the powder to the analytical balance.

  • Causality: Hydrochloride salts frequently hold static charges. Standard plastic spatulas can cause static repulsion, causing the fine powder to violently aerosolize and contaminate the balance enclosure.

Step 4: Controlled Dissolution

  • Action: When creating stock solutions, slowly add the solvent to the powder rather than dropping the powder into the solvent.

  • Causality: Dropping powder into a liquid can displace air rapidly, ejecting dry particulates upward into the operator's breathing zone.

Spill Response & Self-Validating Decontamination Protocol

In the event of a powder spill outside of primary containment, follow this protocol to neutralize and validate the cleanup.

Step 1: Isolate and Ventilate

  • Immediately halt work, alert nearby personnel, and ensure the local exhaust ventilation is running at maximum capacity.

Step 2: Dry Clean-up (Avoid Water Initially)

  • Action: Do not spray water directly onto the dry powder. Carefully cover the spill with damp, absorbent laboratory wipes (wetted with a compatible organic solvent like ethanol or isopropanol).

  • Causality: Spraying water directly onto the HCl salt powder can cause rapid dissolution, spreading the acidic compound over a wider surface area and potentially generating localized heat or fumes.

Step 3: Chemical Decontamination

  • Action: Wipe the area inward from the edges to the center. Follow up by wiping the surface with a mild alkaline solution (e.g., 1% sodium bicarbonate) to neutralize residual hydrochloride salt, then perform a final wipe with distilled water.

Step 4: Self-Validation of Decontamination

  • Action: Press a damp universal pH test strip against the cleaned surface.

  • Validation Logic: If the strip indicates an acidic pH (< 7), residual hydrochloride salt remains, and Step 3 must be repeated. If the strip reads neutral (pH ~7), the decontamination is scientifically validated.

Waste Disposal Plan

Because this compound is a hydrochloride salt, it introduces chloride ions into solutions.

  • Solid Waste: All contaminated PPE (outer gloves, wipes, empty vials) must be placed in a sealed, clearly labeled hazardous waste bag designated for toxic organics.

  • Liquid Waste Segregation: Any aqueous or organic waste containing 3-(3-Methoxypropoxy)azetidine hydrochloride must be strictly segregated into Halogenated Waste containers.

  • Causality: Mixing halogenated waste (containing chloride) with non-halogenated organic waste can lead to dangerous exothermic reactions or the formation of highly toxic byproducts during municipal incineration.

References

  • NextSDS. "3-(3-methoxypropoxy)azetidine hydrochloride — Chemical Substance Information." NextSDS Substance Database.
  • Occupational Safety and Health Administration (OSHA). "29 CFR 1910.132 - Personal Protective Equipment General Requirements." eCFR.
  • National Institute for Occupational Safety and Health (NIOSH). "NIOSH Respirator Selection Logic 2004." Centers for Disease Control and Prevention (CDC).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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3-(3-Methoxypropoxy)azetidine hydrochloride
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Reactant of Route 2
3-(3-Methoxypropoxy)azetidine hydrochloride
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